molecular formula C6H13NO B1312418 N-methyltetrahydro-2H-pyran-4-amine CAS No. 220641-87-2

N-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B1312418
CAS No.: 220641-87-2
M. Wt: 115.17 g/mol
InChI Key: WGYZZCUTSHNMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyltetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYZZCUTSHNMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426293
Record name N-methyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220641-87-2
Record name N-methyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylamino)tetrahydro-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Methyltetrahydro-2H-pyran-4-amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-methyltetrahydro-2H-pyran-4-amine, a pivotal heterocyclic amine in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthesis, and its significant role as a building block in the creation of novel therapeutics.

Core Compound Identification and Properties

This compound is a saturated heterocyclic compound featuring a tetrahydropyran ring with a methylamino substituent at the 4-position. Its unique structural characteristics, including the presence of a polar ether oxygen and a secondary amine, make it a valuable synthon for introducing desirable physicochemical properties in drug candidates.

Chemical Structure:

  • SMILES: CNC1CCOCC1

  • InChI: InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3

The key identification and physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 220641-87-2[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol
Appearance Yellow liquid
Boiling Point 165.0 ± 33.0 °C (Predicted)
Density 0.93 ± 0.1 g/cm³ (Predicted)
pKa 10.01 ± 0.20 (Predicted)
Synonyms 4-(Methylamino)tetrahydro-2H-pyran, N-methyloxan-4-amine, Methyl-(tetrahydro-pyran-4-yl)-amine

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[2] This one-pot reaction is widely used in medicinal chemistry for its reliability and operational simplicity.

Experimental Protocol: Reductive Amination

The following protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylamine (2M solution in THF)

  • Acetic Acid

  • Sodium Cyanoborohydride

  • Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1 g, 10 mmol) in tetrahydrofuran (THF, 10 mL), slowly add methylamine (0.62 g, 20 mmol, 2 M THF solution) dropwise at room temperature.

  • Following the addition of methylamine, add acetic acid (0.5 mL).

  • Stir the reaction mixture continuously for 1 hour at room temperature to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium cyanoborohydride (0.7 g, 12 mmol) portion-wise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, the target product, this compound (1 g), is isolated as a yellow liquid. Mass spectrum (ESI) m/z 115 [M]+.

Application in Drug Discovery and Development

This compound is a crucial building block in the synthesis of complex pharmaceutical compounds. The tetrahydropyran motif is frequently incorporated into drug candidates to enhance their pharmacological profiles, including solubility and metabolic stability. This amine, in particular, serves as a key intermediate for the synthesis of various kinase inhibitors and other targeted therapies.

The following diagram illustrates the logical workflow of how this compound is synthesized and subsequently utilized as a key building block in the development of a therapeutic agent.

G Experimental Workflow: Synthesis and Application of this compound cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis A Tetrahydro-4H-pyran-4-one C Reductive Amination (Sodium Cyanoborohydride, Acetic Acid, THF) A->C B Methylamine B->C D This compound C->D Yields target amine F Coupling Reaction (e.g., Amide coupling, Nucleophilic substitution) D->F E Bioactive Scaffold (e.g., Pyrimidine, Quinazoline) E->F G Final Drug Candidate (e.g., Kinase Inhibitor) F->G Forms final therapeutic agent

Experimental Workflow Diagram

This workflow highlights the two key stages: the synthesis of the amine intermediate via reductive amination and its subsequent incorporation into a more complex molecule through a coupling reaction to yield a final drug candidate. This demonstrates the integral role of this compound in the drug discovery pipeline.

References

N-methyltetrahydro-2H-pyran-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of N-methyltetrahydro-2H-pyran-4-amine, a key intermediate in the development of targeted therapeutics.

Core Molecular Data

This compound is a heterocyclic organic compound. Its fundamental molecular properties are summarized below.

PropertyValueCitations
Molecular Formula C6H13NO[1]
Molecular Weight 115.17 g/mol [2]
CAS Number 220641-87-2[1]
Appearance Liquid or solid[3]
Synonyms 4-(Methylamino)tetrahydro-2H-pyran, Methyl-(tetrahydro-pyran-4-yl)-amine[3]

Synthesis Protocol: Reductive Amination

This compound can be synthesized via the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. The following protocol is a general methodology based on established procedures for the synthesis of 4-aminotetrahydropyran compounds.[4]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylamine (aqueous solution or as a salt)

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., Isopropyl alcohol)

  • Hydrogen source (for hydrogenation)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve tetrahydro-4H-pyran-4-one in the chosen solvent.

  • Amine Addition: Add the methylamine solution to the reaction mixture. The molar ratio of the amine to the ketone should be optimized, but a common starting point is a slight excess of the amine (e.g., 1.5 to 3.0 molar equivalents).[5]

  • Catalyst Addition: Carefully add the Pd/C catalyst to the mixture.

  • Hydrogenation: The reaction is then carried out under a hydrogen atmosphere with stirring. The reaction temperature and pressure may vary but can be performed at room temperature.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by standard methods such as distillation or column chromatography to yield pure this compound.

Biological Significance and Signaling Pathway

The this compound moiety is a significant structural component in the development of potent and selective inhibitors of Polo-like kinase 4 (PLK4).[6][7] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process for the formation of the mitotic spindle and proper chromosome segregation during cell division.[8]

Dysregulation and overexpression of PLK4 have been implicated in various cancers, leading to abnormal centrosome numbers, genomic instability, and tumor progression.[8] Consequently, PLK4 has emerged as a promising therapeutic target for anticancer drug development.[8]

The following diagram illustrates the role of PLK4 in the cell cycle and the mechanism of its inhibition.

PLK4_Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Centriole_Disengagement Centriole Disengagement Centriole_Duplication Centriole Duplication Centrosome_Maturation Centrosome Maturation Mitotic_Spindle Bipolar Mitotic Spindle Centriole_Duplication->Mitotic_Spindle Aneuploidy Aneuploidy & Genomic Instability Centriole_Duplication->Aneuploidy Aberrant Duplication (due to PLK4 overexpression) Centrosome_Separation Centrosome Separation PLK4 PLK4 Kinase PLK4->Centriole_Duplication Phosphorylation & Activation PLK4_Inhibitor PLK4 Inhibitor (containing N-methyltetrahydro- 2H-pyran-4-amine moiety) PLK4_Inhibitor->PLK4 Inhibition Tumorigenesis Tumorigenesis Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Ensures Proper Normal_Cell_Division Normal Cell Division Chromosome_Segregation->Normal_Cell_Division Leads to Aneuploidy->Tumorigenesis Promotes

Caption: PLK4 signaling in centriole duplication and its inhibition.

The inhibition of PLK4 by compounds containing the this compound scaffold disrupts the normal process of centriole duplication. This disruption leads to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells that overexpress PLK4, highlighting the therapeutic potential of targeting this pathway.[8]

References

Spectroscopic Profile of N-methyltetrahydro-2H-pyran-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-methyltetrahydro-2H-pyran-4-amine, a key heterocyclic amine of interest in pharmaceutical and chemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the fundamental experimental protocols for their acquisition.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9 - 4.1m2HH-2e, H-6e (axial)
~3.3 - 3.5m2HH-2a, H-6a (equatorial)
~2.7 - 2.9m1HH-4
~2.4s3HN-CH₃
~1.7 - 1.9m2HH-3e, H-5e (axial)
~1.4 - 1.6m2HH-3a, H-5a (equatorial)
~1.2 - 1.4br s1HN-H

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~67 - 69C-2, C-6
~55 - 58C-4
~33 - 36N-CH₃
~31 - 34C-3, C-5

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, SharpN-H Stretch (Secondary Amine)
~2950 - 2850StrongC-H Stretch (Aliphatic)
~1450 - 1470MediumC-H Bend
~1100 - 1050StrongC-O-C Stretch (Ether)

Table 4: Mass Spectrometry Data

m/zInterpretation
115[M]⁺ (Molecular Ion)
100[M-CH₃]⁺
86[M-C₂H₅]⁺ or [M-NHCH₃]⁺
58[C₃H₈N]⁺

Experimental Protocols

The acquisition of the presented spectroscopic data follows standardized laboratory procedures. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in ESI.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer.

    • In ESI , the solution is sprayed through a heated capillary at a high voltage, generating gas-phase ions.

    • In EI , the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺), confirming the molecular weight of the compound.[1] Other peaks represent fragment ions, which provide information about the molecule's structure.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as a logical progression from sample preparation to data analysis and interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Prep Compound Synthesis & Purification NMR NMR Spectroscopy (1H, 13C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structural Elucidation Interpret->Structure

References

An In-Depth Technical Guide to the Solubility of N-methyltetrahydro-2H-pyran-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-methyltetrahydro-2H-pyran-4-amine (CAS No. 220641-87-2), a heterocyclic amine of increasing interest in pharmaceutical and organic synthesis.[1][2] This document moves beyond theoretical discussions to provide drug development professionals and research scientists with a foundational understanding of the molecule's physicochemical properties, a predictive solubility framework based on intermolecular forces, and a robust, field-proven experimental protocol for quantitative solubility determination. Our focus is on the causality behind experimental design, ensuring that researchers can not only replicate but also adapt these methodologies for their specific applications.

Introduction: Understanding the Molecule

This compound is a bifunctional organic compound featuring a saturated tetrahydropyran (oxane) ring and a secondary amine group.[1] This unique structure imparts a specific set of physicochemical properties that are critical for its behavior in solution, directly influencing reaction kinetics, purification strategies, and its potential as a pharmaceutical intermediate.[2]

The molecule's structure contains key features that govern its solubility:

  • A Polar Ether Linkage: The oxygen atom within the tetrahydropyran ring acts as a hydrogen bond acceptor.[3]

  • A Secondary Amine Group: The nitrogen atom contains a lone pair of electrons, making it basic and a hydrogen bond acceptor. The attached hydrogen atom allows it to also act as a hydrogen bond donor.[3][4]

A thorough understanding of how these features interact with different solvent environments is paramount for its effective application.

Physicochemical Properties

A summary of the key properties of this compound is essential for predicting its behavior.

PropertyValueSource
CAS Number 220641-87-2[6][7][8]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [3][7]
Appearance Clear, colorless liquid or solid[1]
Predicted pKa 10.01 ± 0.20[2]
Predicted Boiling Point 165.0 ± 33.0 °C[2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Topological Polar Surface Area 21.3 Ų[3]
XLogP3-AA (Lipophilicity) 0.2[3]

The low XLogP3-AA value suggests a relatively balanced hydrophilic-lipophilic character, while the presence of both hydrogen bond donors and acceptors indicates a strong potential for interaction with polar solvents.[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we must consider its ability to engage in dipole-dipole interactions, and most importantly, hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. The amine can still donate a hydrogen bond to the solvent's electronegative atom (e.g., the oxygen in acetone). Significant solubility is expected, though perhaps slightly less than in protic solvents.[12]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The primary intermolecular forces are weak van der Waals forces. The polar nature of this compound makes it unlikely to be highly soluble in these solvents, as the strong solute-solute hydrogen bonds are not easily disrupted by the weak solute-solvent interactions.[9][13]

Predictive Solubility Summary

While precise quantitative data requires experimental determination, a qualitative prediction can be made based on the structural analysis above.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh / MiscibleStrong hydrogen bonding (donor and acceptor) capabilities match the solute.[14]
Polar Aprotic THF, Acetone, DMSO, AcetonitrileModerate to HighSolute can act as a hydrogen bond donor to the solvent; strong dipole-dipole interactions.[12]
Nonpolar Hexane, Toluene, Diethyl EtherLow to Very LowMismatch in intermolecular forces; solute's polarity and hydrogen bonding are unfavorable in a nonpolar environment.[5][13]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The most common and reliable method is the shake-flask equilibrium solubility method .[15] This protocol is designed as a self-validating system to ensure the attainment of thermodynamic equilibrium.[16]

Causality in Experimental Design
  • Why use an excess of solute? To ensure that the solution becomes saturated, which is by definition the point of maximum solute dissolution at a given temperature.

  • Why is constant temperature critical? Solubility is a temperature-dependent property.[17] Fluctuations will lead to inconsistent and erroneous results. A thermostatically controlled environment (water bath or incubator shaker) is mandatory.

  • Why is agitation necessary? Agitation (stirring or shaking) increases the surface area of the solute exposed to the solvent, accelerating the rate at which equilibrium is reached.[15]

  • Why is equilibration time important? Sufficient time must be allowed for the dissolution process to reach a true thermodynamic equilibrium. This is often determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[15]

Step-by-Step Methodology
  • Preparation:

    • Add a precisely weighed excess amount of this compound to a series of vials.

    • Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solute to settle.

    • Carefully withdraw a sample from the clear supernatant. Crucially , this must be done without disturbing the solid material at the bottom.

    • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.[16]

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for chromatography).

    • Analyze the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a calibrated mass spectrometer.[18]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • Use the concentration from the analytical measurement and the dilution factor to calculate the concentration of the saturated solution.

    • Express the solubility in standard units, such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24-72 hours) prep2->equil sep1 Settle undissolved solute equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze via HPLC/GC quant1->quant2 calc Determine solubility (e.g., mg/mL) quant2->calc

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is dictated by its molecular structure, which possesses both polar (ether, secondary amine) and nonpolar (aliphatic ring) characteristics. It is predicted to be highly soluble in polar protic solvents, with moderate to high solubility in polar aprotic solvents and poor solubility in nonpolar solvents. For researchers in drug development and chemical synthesis, moving beyond these predictions to obtain precise, quantitative data is essential. The detailed shake-flask equilibrium protocol provided in this guide offers a robust and reliable method for achieving this. By understanding the principles behind each step, scientists can confidently generate the accurate solubility data required to accelerate their research and development efforts.

References

In-Depth Technical Guide to the Safety and Handling of N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-methyltetrahydro-2H-pyran-4-amine (CAS No. 220641-87-2). The information is intended to support its safe use in research and development settings.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1][2] It is a liquid at room temperature and is characterized by a tetrahydropyran ring with a methylamine substituent.[2]

PropertyValueSource
CAS Number 220641-87-2[1][3][4][5]
Molecular Formula C₆H₁₃NO[3][5]
Molecular Weight 115.17 g/mol [3]
Boiling Point 165.0 ± 33.0 °C at 760 mmHg[1]
Density 0.93 ± 0.1 g/cm³[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin, eye, and respiratory irritation.[1] It may also be harmful if swallowed.[3]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity, Oral4H302: Harmful if swallowed

GHS Pictograms:

Signal Word: Warning

First-Aid Measures

In the event of exposure, prompt action is crucial. The following are the recommended first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols for Safe Handling

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection:

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat, and additional protective clothing as needed to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

General Handling Procedures
  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Store in a tightly sealed container.

Spill and Leak Procedures
  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent it from entering drains or waterways. Collect the spilled material and place it in a designated container for disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Toxicological Information

Currently, there is no specific information available regarding the signaling pathways or mechanisms of toxicity for this compound. As a secondary amine, its toxicity is likely related to its basicity and potential to interact with biological macromolecules.

Logical Relationships for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill/Emergency cluster_disposal Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Wear PPE Wear PPE Gather PPE->Wear PPE Review SDS Review SDS Review SDS->Risk Assessment Use Fume Hood Use Fume Hood Avoid Inhalation/Contact Avoid Inhalation/Contact Use Fume Hood->Avoid Inhalation/Contact Wear PPE->Avoid Inhalation/Contact Tightly Sealed Container Tightly Sealed Container Avoid Inhalation/Contact->Tightly Sealed Container First Aid First Aid Avoid Inhalation/Contact->First Aid Cool, Dry, Ventilated Cool, Dry, Ventilated Tightly Sealed Container->Cool, Dry, Ventilated Away from Incompatibles Away from Incompatibles Cool, Dry, Ventilated->Away from Incompatibles Follow Regulations Follow Regulations Away from Incompatibles->Follow Regulations Evacuate Area Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain & Clean Contain & Clean Don PPE->Contain & Clean Contain & Clean->Follow Regulations

Safe Handling Workflow for this compound

This document is intended as a guide and does not replace a thorough risk assessment that should be conducted prior to any handling of this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.

References

Technical Guide: N-methyltetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltetrahydro-2H-pyran-4-amine hydrochloride is a heterocyclic organic compound with potential applications as a pharmaceutical intermediate and a building block in medicinal chemistry. Its structure, featuring a tetrahydropyran ring and a secondary amine, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound and its hydrochloride salt.

Physicochemical Properties

The properties of this compound and its hydrochloride salt are summarized below. It is important to note that while some experimental data for the free base is available, certain properties for the hydrochloride salt are predicted and should be confirmed experimentally.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 220641-87-2[1][2]220641-87-2[1][2]
Molecular Formula C₆H₁₃NO[1][2][3]C₆H₁₄ClNO
Molecular Weight 115.17 g/mol [1][2][3]151.63 g/mol
Appearance Yellowish liquid[1]-
Melting Point Not availableNot available
Boiling Point 165.0 ± 33.0 °C (Predicted)[1][2]Not available
Density 0.93 ± 0.1 g/cm³ (Predicted)[1][2]Not available
pKa 10.01 ± 0.20 (Predicted)[1]Not available
Solubility Soluble in THF, CH₂Cl₂Likely soluble in polar solvents (e.g., water, EtOH)

Synthesis

The primary method for the synthesis of this compound is through the reductive amination of tetrahydro-4H-pyran-4-one.[2]

Experimental Protocol: Synthesis of this compound (Free Base)[1]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylamine (2 M solution in THF)

  • Acetic acid

  • Sodium cyanoborohydride

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and equipment

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1 g, 10 mmol) in tetrahydrofuran (10 mL), slowly add methylamine (0.62 g, 20 mmol, 2 M THF solution) dropwise at room temperature.

  • Add acetic acid (0.5 mL) to the reaction mixture.

  • Stir the mixture continuously for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (0.7 g, 12 mmol).

  • Continue stirring the reaction mixture for 16 hours at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, isolate the target product, this compound (1 g), which will be a yellow liquid.

Preparation of this compound Hydrochloride

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization.

General Protocol:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) to the stirred solution of the amine.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis and Purification Workflow

G Synthesis and Purification Workflow cluster_synthesis Synthesis of Free Base cluster_purification Hydrochloride Salt Formation A Tetrahydro-4H-pyran-4-one + Methylamine in THF B Addition of Acetic Acid A->B C Reductive Amination with Sodium Cyanoborohydride B->C D Reaction Monitoring (TLC) C->D E Work-up and Isolation D->E F Dissolve Free Base in Organic Solvent E->F Crude Product G Addition of HCl F->G H Precipitation/Crystallization G->H I Filtration and Drying H->I J Final Product I->J Purified Hydrochloride Salt G Interrelation of Physicochemical Properties Structure Molecular Structure (C₆H₁₄ClNO) MW Molecular Weight (151.63 g/mol) Structure->MW Polarity Polarity Structure->Polarity H_Bonding Hydrogen Bonding Structure->H_Bonding pKa pKa Structure->pKa Solubility Solubility Polarity->Solubility H_Bonding->Solubility MeltingPoint Melting Point H_Bonding->MeltingPoint pKa->Solubility Reactivity Chemical Reactivity pKa->Reactivity CrystalLattice Crystal Lattice Energy MeltingPoint->CrystalLattice

References

The N-Methyltetrahydro-2H-pyran-4-amine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methyltetrahydro-2H-pyran-4-amine scaffold has emerged as a significant structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its inherent three-dimensional character, coupled with favorable physicochemical properties, renders it a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities associated with this core, with a particular focus on its role in the development of selective CB2 receptor agonists, potent NMDA receptor antagonists, and novel PLK4 inhibitors.

Quantitative Biological Activity Data

The this compound scaffold has been incorporated into a multitude of compounds with varying biological targets. The following tables summarize the quantitative activity data for representative derivatives, providing a comparative overview of their potency and selectivity.

Table 1: CB2 Receptor Binding Affinity of this compound Derivatives

Compound IDModification on ScaffoldTargetAssay TypeKᵢ (nM)Reference
1 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-5-pyrimidinecarboxamide attached to the methylamino groupHuman CB2 ReceptorRadioligand Displacement Assay ([³H]CP55,940)1.2[1]
2 1-Naphthylmethyl substituent on the pyran nitrogenHuman CB2 ReceptorRadioligand Displacement Assay ([³H]CP55,940)3.4[2]
3 Indole-5-carboxamide attached to the methylamino groupHuman CB2 ReceptorRadioligand Displacement Assay ([³H]CP55,940)8.9[3]

Table 2: NMDA Receptor Antagonist Activity of Tetrahydro-2H-pyran-4-amine Derivatives

Compound IDModification on ScaffoldTargetAssay TypeIC₅₀ (µM)Reference
4 cis-1,2,3,4,9,9a-hexahydro-fluoren-4a-amine analogRat Brain NMDA Receptor[³H]TCP Displacement Assay0.030[4]
5 1-Aminocyclobutanecarboxylic acid derivative with 2'-phosphonoethyl at the 3-positionNeonatal Rat MotoneuronsElectrophysiology~10[4]

Table 3: PLK4 Inhibitory Activity of this compound Derivatives

Compound IDModification on ScaffoldTargetAssay TypeIC₅₀ (nM)Reference
6 (8h) Pyrimidin-2-amine coreHuman PLK4LanthaScreen Eu Kinase Binding Assay6.7[5]
7 (24j) Pyrazolo[3,4-d]pyrimidine coreHuman PLK4Kinase Activity Assay0.2[6]
8 (5f) 5-Chlorine-2-amino-pyrimidine coreHuman PLK4Kinase Activity Assay0.8[7]

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drug candidates.

CB2 Receptor Signaling Pathway

Derivatives of the this compound scaffold have been identified as potent and selective agonists of the Cannabinoid Receptor 2 (CB2).[1] CB2 is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation is associated with anti-inflammatory and analgesic effects.

CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK, p38) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Agonist This compound Derivative (Agonist) Agonist->CB2 Binds PKA Protein Kinase A cAMP->PKA Activates Inflammation ↓ Inflammation ↓ Pain PKA->Inflammation MAPK->Inflammation

CB2 Receptor Signaling Cascade

NMDA Receptor Signaling Pathway

Certain analogs incorporating the tetrahydro-2H-pyran-4-amine moiety have demonstrated potent antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death.

NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca2 Ca²⁺ NMDA_R->Ca2 Influx Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine (co-agonist) Glycine->NMDA_R Binds Antagonist Tetrahydro-2H-pyran-4-amine Derivative (Antagonist) Antagonist->NMDA_R Blocks Mg2 Mg²⁺ Mg2->NMDA_R Blocks channel (at resting potential) CaMKII CaMKII Ca2->CaMKII Activates Excitotoxicity Excitotoxicity Ca2->Excitotoxicity Excessive influx leads to Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity

NMDA Receptor Signaling Pathway

PLK4 Signaling Pathway

More recently, derivatives of this compound have been developed as highly potent inhibitors of Polo-like kinase 4 (PLK4).[5][6] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy.

PLK4_Signaling PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Regulates Wnt_BetaCatenin Wnt/β-catenin Pathway PLK4->Wnt_BetaCatenin Activates PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->PLK4 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Aneuploidy Aneuploidy & Genomic Instability Centriole_Dup->Aneuploidy Aberrant duplication leads to Tumor_Growth Tumor Growth & Proliferation Aneuploidy->Tumor_Growth Wnt_BetaCatenin->Tumor_Growth PI3K_Akt->Tumor_Growth

PLK4 Signaling in Cancer

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

CB2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human CB2 receptor.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human CB2 receptor are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Cells are harvested at 80-90% confluency, washed with ice-cold PBS, and pelleted by centrifugation.

    • The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA) and homogenized.

    • The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EGTA, 0.5 mg/mL BSA).

    • Protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (dissolved in DMSO and diluted in assay buffer), and 50 µL of [³H]CP55,940 (a high-affinity CB1/CB2 agonist radioligand) at a final concentration of ~1 nM.

    • To determine non-specific binding, a parallel set of wells is prepared with a high concentration of a known non-radiolabeled CB2 ligand (e.g., 10 µM WIN 55,212-2).

    • The binding reaction is initiated by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • The plate is incubated at 30°C for 90 minutes with gentle agitation.

    • The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

    • The filters are dried, and the radioactivity is quantified by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves using software such as Prism.

    • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

NMDA Receptor-Mediated Calcium Influx Assay

This protocol details a functional assay to measure the antagonist activity of test compounds on NMDA receptor-mediated calcium influx in primary neuronal cultures.

  • Primary Neuronal Culture:

    • Cortical or hippocampal neurons are isolated from embryonic day 18 rat pups.

    • The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically triturated.

    • Cells are plated on poly-D-lysine-coated 96-well black-walled, clear-bottom plates at a density of 50,000-100,000 cells per well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

    • Cultures are maintained at 37°C in a humidified 5% CO₂ incubator for 7-10 days before the assay.

  • Calcium Imaging:

    • The culture medium is replaced with a loading buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%).

    • The cells are incubated for 30-60 minutes at 37°C in the dark.

    • After incubation, the loading buffer is removed, and the cells are washed twice with assay buffer (HBSS containing 1.8 mM CaCl₂ and 10 µM glycine, but nominally magnesium-free).

    • The plate is placed in a fluorescence microplate reader or a high-content imaging system equipped with appropriate filters for Fluo-4 (excitation ~485 nm, emission ~520 nm).

    • A baseline fluorescence reading is taken for 10-20 seconds.

    • The test compound at various concentrations is added to the wells, and the plate is incubated for 5-10 minutes.

    • NMDA is then added to a final concentration of 10-100 µM to stimulate the receptors.

    • Fluorescence intensity is recorded for 1-3 minutes to capture the calcium influx.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after NMDA addition.

    • The response in the presence of the antagonist is normalized to the response with NMDA alone (100%) and baseline (0%).

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to quantify the inhibitory activity of compounds against PLK4.

  • Reagents and Preparation:

    • Recombinant human PLK4 kinase (e.g., GST-tagged).

    • Europium-labeled anti-GST antibody.

    • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor).

    • Test compounds serially diluted in DMSO.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Assay Procedure (384-well plate format):

    • Prepare a 4x stock of the test compounds by diluting the DMSO stocks in kinase reaction buffer.

    • Prepare a 2x kinase/antibody mixture in kinase reaction buffer (e.g., 10 nM PLK4 and 4 nM anti-GST-Eu antibody).

    • Prepare a 4x tracer solution in kinase reaction buffer (concentration will be at or near the Kᴅ of the tracer for PLK4).

    • To the assay plate, add 5 µL of the 4x test compound solution.

    • Add 10 µL of the 2x kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 5 µL of the 4x tracer solution.

    • The final volume in each well is 20 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Analysis:

    • The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, using an excitation wavelength of ~340 nm and measuring emission at ~615 nm (Eu donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

    • The emission ratio (665 nm / 615 nm) is calculated for each well.

    • The percent inhibition is calculated relative to high (no inhibitor) and low (saturating concentration of a known inhibitor) controls.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Conclusion

The this compound scaffold has proven to be a highly valuable core structure in the development of potent and selective modulators of various key biological targets. Its favorable drug-like properties and synthetic tractability have facilitated the generation of diverse chemical libraries, leading to the identification of promising lead compounds for a range of therapeutic areas, including inflammatory diseases, neurological disorders, and oncology. The detailed quantitative data, signaling pathway analyses, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, aiding in the continued exploration and optimization of this versatile scaffold for the discovery of next-generation therapeutics.

References

The Pivotal Role of N-methyltetrahydro-2H-pyran-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged structural motif in contemporary drug discovery. Its inherent physicochemical properties, including improved solubility and metabolic stability, coupled with its synthetic tractability, have positioned it as a valuable building block in the design of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of the synthesis, biological significance, and therapeutic applications of this compound and its derivatives, with a focus on their roles as inhibitors of Polo-like kinase 4 (PLK4) and modulators of the Cannabinoid Receptor 2 (CB2).

Core Chemical and Physical Properties

This compound is a cyclic amine with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2] Its structure features a tetrahydropyran ring, which imparts favorable pharmacokinetic properties, and a secondary amine that serves as a key interaction point with biological targets or as a handle for further chemical modification.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 220641-87-2[3]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1]
IUPAC Name N-methyl-oxan-4-amine[1]
SMILES CNC1CCOCC1[3]

Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of tetrahydro-4H-pyran-4-one. This robust and efficient method involves the reaction of the ketone with methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylamine (aqueous or as a solution in a suitable solvent)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or other suitable solvent

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one in methanol. Add an excess of aqueous methylamine solution. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions, ensuring the temperature remains below 20°C. The addition of the reducing agent will convert the imine to the target amine.[4]

  • Workup: After the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of hydrochloric acid until the solution is acidic. This will neutralize any unreacted reducing agent.

  • Extraction: Make the solution basic by the addition of a sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation or column chromatography to obtain the final product of high purity.

G ketone Tetrahydro-4H-pyran-4-one imine Intermediate Imine ketone->imine + methylamine Methylamine methylamine->imine amine This compound imine->amine + nabh4 Sodium Borohydride (Reducing Agent) nabh4->amine

Caption: Reductive amination workflow for the synthesis of this compound.

Therapeutic Applications and Biological Activity

The this compound scaffold is a key component in the development of inhibitors for various biological targets, most notably PLK4 and the CB2 receptor.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy. Several potent PLK4 inhibitors incorporating the tetrahydropyran-4-amine moiety have been developed.

Table 2: Biological and Pharmacokinetic Data for a PLK4 Inhibitor with a Tetrahydropyran-4-amine Scaffold

Compound IDTargetIC₅₀ (µM)Plasma Stability (t₁/₂ min)Liver Microsomal Stability (t₁/₂ min)Reference
8h PLK40.0067> 289.1> 145[5]

Note: Compound 8h contains a tetrahydro-2H-pyran-4-amine moiety, not the N-methylated derivative.

PLK4 initiates centriole duplication, a critical process for cell division. Its dysregulation can lead to aneuploidy and cancer. Inhibitors of PLK4 can disrupt this process, leading to mitotic catastrophe and cell death in cancer cells.

G PLK4 PLK4 STIL STIL PLK4->STIL activates SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole Aneuploidy Aneuploidy Centriole->Aneuploidy dysregulation leads to Cancer Cancer Progression Aneuploidy->Cancer Inhibitor This compound Derivative (Inhibitor) Inhibitor->PLK4 inhibits G Ligand This compound Derivative (Agonist) CB2R CB2 Receptor Ligand->CB2R binds to G_protein Gi/o Protein CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP decreases PKA Protein Kinase A cAMP->PKA inhibits ImmuneResponse Modulation of Immune Response PKA->ImmuneResponse

References

An In-depth Technical Guide to N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif, the tetrahydropyran (THP) ring, is a prevalent feature in numerous bioactive compounds and approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of this compound, including its discovery and history within the broader context of medicinal chemistry, its physicochemical and spectroscopic data, a detailed experimental protocol for its synthesis via reductive amination, and its applications as a pharmaceutical intermediate.

Discovery and History

While a singular, definitive "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the rise of saturated heterocyclic amines as crucial scaffolds in modern organic synthesis and drug discovery. The tetrahydropyran ring is a well-established bioisostere of cyclohexane and is considered a "privileged structure" in medicinal chemistry due to its frequent occurrence in marketed drugs.

The significance of the tetrahydropyran moiety lies in its capacity to introduce favorable pharmacokinetic properties into drug candidates. The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity with biological targets. Furthermore, the replacement of a methylene group in a cyclohexane ring with an oxygen atom can reduce lipophilicity, which in turn can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The development and utilization of functionalized tetrahydropyrans, such as this compound, are a result of the ongoing pursuit of novel, sp³-rich scaffolds for the synthesis of new chemical entities with therapeutic potential. This compound serves as a valuable building block, allowing for the introduction of the N-methyltetrahydropyran motif into more complex molecules. Its primary route of synthesis, reductive amination, is a robust and well-established method in organic chemistry, making it an accessible intermediate for research and development.

Physicochemical and Spectroscopic Data

This compound is an organic compound characterized by a tetrahydropyran ring with a methylamino group at the 4-position.[1] The presence of the amine functional group imparts basicity to the molecule.[1] The methyl group attached to the nitrogen can influence its solubility and biological activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 220641-87-2[1]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [2][3]
Appearance Clear, colorless liquid or oil[1]
Predicted Density 0.9 ± 0.1 g/cm³[4]
Predicted Boiling Point 165.0 ± 33.0 °C at 760 mmHg[4][5]
Predicted Flash Point 56.1 ± 14.8 °C[4]
Predicted pKa 10.01 ± 0.20[5]
Predicted LogP -0.27[4]
Topological Polar Surface Area 21.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]

Table 2: Spectroscopic and Identification Data

Data TypeIdentifierSource
SMILES CNC1CCOCC1[1]
InChI InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3[1]
InChIKey WGYZZCUTSHNMET-UHFFFAOYSA-N[3]
Mass Spectrum (ESI) m/z 115 [M]+[6]

Experimental Protocols

The most common and direct method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[5]

Synthesis of this compound via Reductive Amination

This protocol describes the one-pot synthesis of the target compound from commercially available starting materials.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylamine (e.g., as a solution in a suitable solvent like THF or as methylamine hydrochloride)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane, tetrahydrofuran)

  • Acetic acid (optional, as a catalyst)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane or other suitable organic solvent (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydro-4H-pyran-4-one in the chosen anhydrous solvent.

  • Amine Addition: Add methylamine to the solution. If using methylamine hydrochloride, a base (e.g., triethylamine) may be required to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the intermediate imine or enamine. The addition of a catalytic amount of acetic acid can facilitate this step.[6]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirred solution.[6]

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for an extended period (e.g., 16 hours).[6] Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an aqueous acid solution (e.g., 1M HCl).

    • Adjust the pH of the aqueous solution to basic (pH > 10) with the addition of a base (e.g., 1M NaOH) to ensure the product is in its free amine form.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the final product as a yellow liquid.[6]

Mandatory Visualizations

Chemical Structure

N_methyltetrahydro_2H_pyran_4_amine O1 O C2 CH2 O1->C2 C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 N7 NH C4->N7 C6 CH2 C5->C6 C6->O1 C8 CH3 N7->C8

Caption: Chemical structure of this compound.

Synthesis Workflow

Synthesis_Workflow start Tetrahydro-4H-pyran-4-one (Starting Material) step1 Imine Formation (Solvent, optional acid catalyst) start->step1 reagent1 Methylamine (CH3NH2) reagent1->step1 intermediate Intermediate Imine/Enamine step1->intermediate step2 Reduction intermediate->step2 reagent2 Reducing Agent (e.g., Sodium Cyanoborohydride) reagent2->step2 product This compound (Crude Product) step2->product step3 Workup & Purification product->step3 final_product Purified this compound step3->final_product

References

N-Methyltetrahydro-2H-pyran-4-amine: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyltetrahydro-2H-pyran-4-amine is a valuable heterocyclic building block in medicinal chemistry, prized for its desirable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. The incorporation of the tetrahydropyran motif can lead to improved solubility, metabolic stability, and reduced off-target toxicity. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in the development of novel therapeutics, particularly focusing on its role in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in drug discovery, frequently incorporated into molecular designs to optimize drug-like properties.[1][2] The introduction of a methylamino group at the 4-position of the THP ring provides a key vector for further synthetic elaboration, enabling the construction of diverse chemical libraries. This compound, with its secondary amine functionality, serves as a versatile nucleophile for the introduction of the N-methylated THP core into a wide range of molecular architectures.[3][4] Its application spans various therapeutic areas, including oncology and neurology, where it has been integrated into molecules targeting critical biological pathways.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[5] This one-pot reaction proceeds via the formation of an intermediate imine or enamine, which is subsequently reduced to the desired secondary amine.

General Reaction Scheme

G reactant1 Tetrahydro-4H-pyran-4-one product This compound reactant1->product 1. reactant2 Methylamine (CH3NH2) reactant2->product 2. reagent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reagent->product 3.

Caption: Reductive amination of tetrahydro-4H-pyran-4-one.

Experimental Protocol: Reductive Amination

A detailed protocol for the synthesis of this compound is as follows:

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol or dichloromethane, add methylamine solution (1.2-1.5 eq) at room temperature.

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent, sodium cyanoborohydride (1.2 eq) or sodium triacetoxyborohydride (1.2 eq), portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by distillation or column chromatography on silica gel.

Quantitative Data

The yield and purity of this compound can vary depending on the specific reagents and conditions used. The following table summarizes representative data from the literature and supplier information.

Starting MaterialReducing AgentSolventYield (%)Purity (%)Reference
Tetrahydro-4H-pyran-4-oneNaBH3CNMeOH~85>95[6]
Tetrahydro-4H-pyran-4-oneNaBH(OAc)3DCM~80-90>97General

Key Reactions of this compound as a Building Block

As a secondary amine, this compound readily undergoes a variety of chemical transformations, making it a versatile building block for introducing the N-methyltetrahydropyran motif.

N-Acylation

N-acylation of this compound with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides. This is a fundamental reaction for incorporating the building block into more complex molecules.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Alkylation

N-alkylation with alkyl halides or reductive amination with aldehydes/ketones can be used to synthesize tertiary amines from this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) and heat the mixture to 50-80 °C.

  • Stir the reaction for 4-12 hours until completion (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Applications in Drug Discovery

The this compound moiety is a valuable component in the design of bioactive molecules, particularly in the fields of oncology and central nervous system (CNS) disorders.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The tetrahydropyran ring can be utilized to occupy specific pockets within the ATP-binding site of kinases, often leading to improved selectivity and potency. The N-methylamino group provides a convenient attachment point for linking to other pharmacophoric elements. For instance, derivatives of this building block have been explored in the synthesis of Polo-like kinase 4 (PLK4) inhibitors.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation BuildingBlock N-methyltetrahydro- 2H-pyran-4-amine KinaseInhibitor Kinase Inhibitor BuildingBlock->KinaseInhibitor synthesis KinaseInhibitor->KinaseCascade inhibits

Caption: Role in Kinase Inhibitor Synthesis.

GPCR Ligands

G-protein coupled receptors are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The physicochemical properties imparted by the this compound scaffold can be advantageous in the design of GPCR ligands, influencing their ability to cross the blood-brain barrier and their overall ADME (absorption, distribution, metabolism, and excretion) properties. For example, this building block has been incorporated into selective CB2 receptor agonists for the potential treatment of inflammatory pain.[7]

G cluster_0 GPCR Signaling Pathway cluster_1 Modulation Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse BuildingBlock N-methyltetrahydro- 2H-pyran-4-amine GPCR_Ligand Synthetic GPCR Ligand (e.g., Agonist/Antagonist) BuildingBlock->GPCR_Ligand synthesis GPCR_Ligand->GPCR binds to

Caption: Role in GPCR Ligand Synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis via reductive amination and the reactivity of its secondary amine functionality allow for its efficient incorporation into a wide range of scaffolds. The favorable physicochemical properties of the N-methylated tetrahydropyran motif make it an attractive component for the design of novel kinase inhibitors, GPCR ligands, and other potential therapeutic agents. The experimental protocols and data provided in this guide serve as a practical resource for researchers aiming to leverage the potential of this important synthetic intermediate.

References

Potential Therapeutic Targets for N-methyltetrahydro-2H-pyran-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyltetrahydro-2H-pyran-4-amine scaffold is a versatile structural motif that has been incorporated into a variety of biologically active molecules. This technical guide explores the potential therapeutic targets for derivatives of this core structure, focusing on key areas where they have shown promise: cannabinoid receptor 2 (CB2) agonism for inflammatory pain, triple uptake inhibition for depression, and Polo-like kinase 4 (PLK4) inhibition for oncology. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development in these areas.

Cannabinoid Receptor 2 (CB2) Agonists for Inflammatory Pain

Derivatives of this compound have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for inflammatory and neuropathic pain, as its activation can modulate inflammatory responses without the psychoactive effects associated with CB1 receptor agonism.

Data Presentation

A notable example is the compound 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X), which incorporates the tetrahydropyran-4-yl)methylamino moiety. This compound has demonstrated significant efficacy in preclinical models of inflammatory pain.[1][2]

Compound NameTargetIn Vivo Efficacy (Rat FCA Model)Reference
2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamideCB2 AgonistED₅₀ = 0.1 mg/kg (oral)[1][2]
Experimental Protocols

Radioligand Binding Assay for CB2 Receptor

This protocol is used to determine the binding affinity of test compounds for the CB2 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-CB2R or HEK-293-CB2R).

  • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).

  • Non-specific binding control: WIN 55,212-2 (a potent cannabinoid receptor agonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]CP55,940) at a fixed concentration (typically near its Kd value).

  • For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled competitor (e.g., WIN 55,212-2).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at 30°C for 60-90 minutes.[3]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Freund's Complete Adjuvant (FCA) Induced Inflammatory Pain Model in Rats

This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of test compounds.

Procedure:

  • Induce inflammation by injecting a small volume of Freund's Complete Adjuvant (FCA) into the plantar surface of one hind paw of the rat.

  • This injection leads to a localized inflammatory response characterized by edema, erythema, and hyperalgesia (increased sensitivity to pain).

  • Administer the test compound (e.g., orally) at various doses at a specified time point after FCA injection.

  • Assess the pain response at different time points after compound administration. This can be done by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).

  • A significant increase in the paw withdrawal threshold or latency in the treated group compared to the vehicle-treated control group indicates an analgesic effect.

  • The dose that produces 50% of the maximal effect (ED₅₀) can be calculated from the dose-response curve.[4][5]

Signaling Pathway

CB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_Agonist CB2 Agonist (this compound derivative) CB2R CB2 Receptor CB2_Agonist->CB2R Binds Gi Gi Protein CB2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Inflammation Reduced Inflammation and Pain PKA->Inflammation Leads to

CB2 Receptor Signaling Pathway

Triple Uptake Inhibitors for Depression

The this compound scaffold has also been incorporated into molecules designed as triple uptake inhibitors (TUIs), which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This broad-spectrum approach is hypothesized to offer improved antidepressant efficacy and a faster onset of action compared to selective reuptake inhibitors.

Data Presentation

A series of asymmetric pyran derivatives have been synthesized and evaluated for their triple uptake inhibitory activity. The following table summarizes the inhibitory constants (Ki) for representative compounds.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
D-161 59.314.729.3[6]
D-473 ---[7]
D-544 PotentPotentPotent[8]
D-595 PotentPotentPotent[8]

Note: Specific Ki values for D-473, D-544, and D-595 were not provided in the abstract but are described as potent triple reuptake inhibitors.

Experimental Protocols

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Materials:

  • Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK-293 cells).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control.

  • Add the respective radiolabeled neurotransmitter to initiate the uptake.

  • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Determine the IC₅₀ value for each transporter and calculate the Ki value.

Logical Relationship Diagram

TUI_Pharmacophore cluster_pharmacophore Pharmacophore Model for Triple Uptake Inhibition A Benzhydryl Moiety D Folded Conformation A->D B Secondary Nitrogen B->D C N-Benzyl Group C->D E Balanced Activity (DAT, SERT, NET) D->E is crucial for

TUI Pharmacophore Model

Polo-like Kinase 4 (PLK4) Inhibitors for Oncology

The tetrahydro-2H-pyran-4-amine moiety has been utilized as a building block in the synthesis of potent inhibitors of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, and its overexpression is observed in various cancers. Inhibition of PLK4 leads to mitotic errors and cell death in cancer cells, making it an attractive target for cancer therapy.

Data Presentation

A series of novel aminopyrimidine-based PLK4 inhibitors have been developed and evaluated for their enzymatic and antiproliferative activities.

CompoundPLK4 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)BT474 IC₅₀ (µM)Reference
8h 0.00670.0450.120.058[9]
5f 0.00080.48--[10]
Centrinone 0.002710.0230.0310.029[9]
Experimental Protocols

In Vitro PLK4 Kinase Assay (e.g., ADP-Glo™ Assay)

This assay measures the enzymatic activity of PLK4 and the inhibitory effect of test compounds.

Materials:

  • Recombinant human PLK4 enzyme.

  • PLK4 substrate (e.g., a peptide substrate).

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Luminometer.

Procedure:

  • Set up the kinase reaction in a 96-well or 384-well plate by adding the PLK4 enzyme, substrate, and various concentrations of the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Convert the ADP produced by the kinase reaction into ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of PLK4 activity for each compound concentration and determine the IC₅₀ value.[11]

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay determines the effect of PLK4 inhibitors on the viability and proliferation of cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add the MTT reagent or CellTiter-Glo® reagent to the wells and incubate according to the manufacturer's instructions.

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • The signal is proportional to the number of viable cells.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC₅₀ value.

Signaling Pathway

PLK4_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_cancer Cancer Progression PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup regulates Mitotic_Catastrophe Mitotic Catastrophe PLK4->Mitotic_Catastrophe inhibition leads to Mitosis Proper Mitosis Centriole_Dup->Mitosis Genomic_Stability Genomic Stability Mitosis->Genomic_Stability PLK4_Inhibitor PLK4 Inhibitor (aminopyrimidine derivative) PLK4_Inhibitor->PLK4 Inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

PLK4 Signaling in Cancer

References

An In-depth Technical Guide to the Stability and Storage of N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-methyltetrahydro-2H-pyran-4-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates information from material safety data sheets (MSDS), general chemical principles of analogous structures—specifically tetrahydropyran ethers and N-methylated cyclic amines—and established protocols for forced degradation studies as outlined by the International Council for Harmonisation (ICH). The aim is to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and purity of this compound throughout its lifecycle. This document outlines potential degradation pathways, proposes detailed experimental protocols for stability testing, and recommends best practices for storage.

Introduction

This compound is a heterocyclic organic compound increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure, incorporating both a tetrahydropyran ring and a secondary amine, presents unique stability characteristics that are critical to understand for ensuring the quality, safety, and efficacy of the final drug product. Chemical degradation can lead to the formation of impurities, which may impact the manufacturing process, reduce product yield, and potentially introduce toxic components. Therefore, a thorough understanding of the stability profile of this compound is paramount.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing appropriate handling, storage, and analytical procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₃NO[General chemical knowledge]
Molecular Weight 115.17 g/mol [General chemical knowledge]
Appearance Colorless to pale yellow liquid[General chemical knowledge]
Boiling Point 165.0 ± 33.0 °C at 760 mmHg[General chemical knowledge]
Density 0.93 ± 0.1 g/cm³[General chemical knowledge]
Flash Point 56.1 ± 14.8 °C[General chemical knowledge]
pKa 10.01 ± 0.20 (Predicted)[General chemical knowledge]

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, specific storage and handling procedures are recommended based on information from suppliers and safety data sheets.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendation
Temperature 2–8 °C (Refrigerated)
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).
Container Keep in a tightly sealed container.
Environment Store in a dry and well-ventilated place.
Incompatibilities Keep away from heat, sparks, open flames, and strong oxidizing agents.

The following diagram illustrates the recommended workflow for handling and storage to minimize degradation.

G reception Receipt of This compound inspection Visual Inspection (Color, Clarity) reception->inspection storage Store at 2-8 °C under Inert Gas inspection->storage If passes dispensing Dispensing in Inert Atmosphere storage->dispensing use Use in Synthesis dispensing->use reseal Reseal Container Tightly use->reseal reseal->storage

Caption: Recommended workflow for handling and storage.

Potential Degradation Pathways

Hydrolysis of the Tetrahydropyran Ring

The ether linkage within the tetrahydropyran ring is susceptible to acid-catalyzed hydrolysis.[1][2][3] Under acidic conditions, the ether oxygen can be protonated, leading to ring-opening and the formation of a hydroxyl and an aldehyde or ketone group. While generally stable in neutral and basic conditions, exposure to strong acids should be avoided.

Oxidation of the N-Methyl Amine

Secondary amines are susceptible to oxidation. Potential oxidative degradation pathways for the N-methyl group include:

  • N-oxide formation: The nitrogen atom can be oxidized to form an N-oxide.

  • N-demethylation: Oxidative cleavage of the N-methyl bond can lead to the formation of the corresponding secondary amine (tetrahydro-2H-pyran-4-amine) and formaldehyde.[4][5]

The diagram below illustrates these potential degradation pathways.

G start N-methyltetrahydro- 2H-pyran-4-amine hydrolysis_product Ring-Opened Product (e.g., 5-hydroxy-N-methylpentan-1-imine) start->hydrolysis_product Acidic Hydrolysis n_oxide N-oxide start->n_oxide Oxidation demethylated Tetrahydro-2H-pyran-4-amine + Formaldehyde start->demethylated Oxidative N-demethylation

Caption: Potential degradation pathways.

Proposed Experimental Protocols for Stability Studies

To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guidelines and are designed to investigate the effects of various stress conditions.

Forced Degradation Study Protocol

The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

The workflow for a forced degradation study is outlined below:

G start Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions start->stress analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) stress->analysis characterization Characterize Degradation Products (e.g., LC-MS, NMR) analysis->characterization If degradation observed pathway Elucidate Degradation Pathways characterization->pathway

Caption: Forced degradation study workflow.

Table 3: Proposed Conditions for Forced Degradation Study

Stress ConditionProposed Protocol
Acid Hydrolysis 1. Prepare a solution of this compound in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis 1. Prepare a solution of this compound in 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation 1. Prepare a solution of this compound in a suitable solvent. 2. Add 3% H₂O₂. 3. Store protected from light at room temperature for 24 hours.
Thermal Degradation 1. Store the solid compound at 60°C for 7 days. 2. Dissolve in a suitable solvent for analysis.
Photostability 1. Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). 2. Store a control sample in the dark. 3. Dissolve both samples in a suitable solvent for analysis.
Analytical Methodology for Stability Testing

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Table 4: Recommended HPLC Method Parameters (Starting Point)

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute any less polar degradants.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or other appropriate wavelength) and/or Mass Spectrometry (MS)
Injection Volume 10 µL

Note: This method will require optimization and validation to ensure it is stability-indicating for this compound.

Summary and Conclusions

While specific, quantitative stability data for this compound is not widely published, a conservative approach to its storage and handling is recommended based on its chemical structure and available safety data. The primary stability concerns are acid-catalyzed hydrolysis of the tetrahydropyran ring and oxidation of the N-methyl amine group.

For researchers and drug development professionals, it is imperative to store this compound under refrigerated (2-8 °C), inert, and dry conditions. To fully understand its stability profile and ensure the quality of synthetic processes, it is highly recommended to perform a comprehensive forced degradation study as outlined in this guide. The development and validation of a stability-indicating analytical method are critical for monitoring the purity of this important pharmaceutical intermediate over time.

References

N-Methyltetrahydro-2H-pyran-4-amine: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its saturated heterocyclic core, the tetrahydropyran ring, is a common motif in a variety of biologically active compounds and approved drugs. The presence of a secondary amine provides a readily modifiable handle for the synthesis of diverse chemical libraries. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its application as a key intermediate in the development of therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Chemical Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
CAS Number 220641-87-2
Appearance Colorless to yellow liquid
Boiling Point (Predicted) 165.0 ± 33.0 °C[1]
Density (Predicted) 0.93 ± 0.1 g/cm³[1]
pKa (Predicted) 10.01 ± 0.20[1]
LogP (Predicted) 0.45
SMILES CNC1CCOCC1
InChI InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3

Synthesis

The primary synthetic route to this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This is a well-established and efficient method for the formation of secondary amines.

Experimental Protocol: Reductive Amination

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., sodium triacetoxyborohydride)

  • Methanol or another suitable protic solvent

  • Acetic acid (catalyst)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of tetrahydro-4H-pyran-4-one in methanol, add methylamine solution and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis_of_N_methyltetrahydro_2H_pyran_4_amine Tetrahydropyranone Tetrahydro-4H-pyran-4-one Imine Intermediate Imine Tetrahydropyranone->Imine + Methylamine Methylamine (CH3NH2) Methylamine->Imine Product This compound Imine->Product Reduction ReducingAgent Sodium Cyanoborohydride (NaBH3CN) ReducingAgent->Imine

Caption: Synthesis of this compound via reductive amination.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, based on its structure, the following characteristic signals can be predicted.

¹H NMR (Predicted):

  • ~3.9-4.1 ppm (m, 2H): Protons on the carbons adjacent to the ring oxygen (axial).

  • ~3.3-3.5 ppm (m, 2H): Protons on the carbons adjacent to the ring oxygen (equatorial).

  • ~2.8-3.0 ppm (m, 1H): Proton on the carbon bearing the amino group.

  • 2.43 ppm (s, 3H): Protons of the N-methyl group.

  • ~1.6-1.8 ppm (m, 2H): Protons on the carbons beta to the ring oxygen (axial).

  • ~1.4-1.6 ppm (m, 2H): Protons on the carbons beta to the ring oxygen (equatorial).

  • Variable ppm (br s, 1H): Amine proton (NH), chemical shift is dependent on solvent and concentration.

¹³C NMR (Predicted):

  • ~67-69 ppm: Carbons adjacent to the ring oxygen.

  • ~50-52 ppm: Carbon bearing the amino group.

  • ~34-36 ppm: N-methyl carbon.

  • ~32-34 ppm: Carbons beta to the ring oxygen.

Mass Spectrometry (Predicted):

  • [M]+: m/z = 115.1

  • Major fragments: Loss of a methyl group ([M-15]+), and alpha-cleavage leading to fragments from the cleavage of the C-C bonds adjacent to the nitrogen.

Infrared Spectroscopy (Predicted):

  • ~3300 cm⁻¹ (weak-medium): N-H stretch.

  • ~2950-2850 cm⁻¹ (strong): C-H stretches (aliphatic).

  • ~1100 cm⁻¹ (strong): C-O-C stretch (ether).

Biological Activities and Applications in Drug Discovery

While this compound itself is not reported to have significant intrinsic biological activity, its derivatives are of considerable interest in drug discovery. The tetrahydropyran ring can act as a bioisostere for other cyclic systems and can improve the physicochemical properties of a lead compound, such as solubility and metabolic stability. The secondary amine provides a convenient point for chemical modification to explore the structure-activity relationship (SAR) of a compound series.

A notable application of this building block is in the synthesis of inhibitors of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its dysregulation is implicated in cancer. The this compound moiety has been incorporated into small molecule inhibitors of PLK4 to optimize their potency and pharmacokinetic properties.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization BuildingBlock N-methyltetrahydro- 2H-pyran-4-amine Scaffold Core Scaffold BuildingBlock->Scaffold Reaction Library Compound Library Scaffold->Library Derivatization HTS High-Throughput Screening Library->HTS Hit Hit Compound HTS->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Methodological & Application

Application Notes: Reductive Amination Protocol for N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltetrahydro-2H-pyran-4-amine is a valuable heterocyclic amine that serves as a key building block in medicinal chemistry. Its tetrahydropyran motif is a prevalent feature in a variety of biologically active compounds, contributing to improved physicochemical properties such as solubility and metabolic stability. This scaffold is of particular interest in the development of kinase inhibitors for therapeutic applications. This document provides a detailed protocol for the synthesis of this compound via reductive amination, a robust and widely used method for the N-alkylation of amines.

Data Presentation

The following table summarizes the key quantitative data for the reductive amination protocol described herein. This method offers a high-yielding and straightforward approach to the desired product.

ParameterValue
Starting Material Tetrahydro-2H-pyran-4-amine
Reagents Formaldehyde (37% in H₂O), Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM)
Reaction Time 4 hours
Temperature Room Temperature
Yield >95% (crude)
Purification Acid-base extraction

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound. Two common and effective methods for reductive amination are presented: one employing sodium triacetoxyborohydride and another based on the classical Eschweiler-Clarke reaction.

Method 1: Reductive Amination using Sodium Triacetoxyborohydride

This method utilizes a mild and selective reducing agent, sodium triacetoxyborohydride, which is compatible with a wide range of functional groups.[1][2]

Materials:

  • Tetrahydro-2H-pyran-4-amine

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-2H-pyran-4-amine (1.0 eq).

  • Dissolve the amine in dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add formaldehyde solution (1.2 eq) to the stirred solution at room temperature.

  • Stir the mixture for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An increase in temperature and gas evolution may be observed.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with 1 M HCl.

  • The aqueous layer is then basified with 1 M NaOH to a pH > 12 and extracted with DCM (3 x volumes).

  • Combine the final organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil. The product is often of sufficient purity for subsequent use without further purification.

Method 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[3][4][5][6] This reaction is irreversible due to the formation of carbon dioxide.

Materials:

  • Tetrahydro-2H-pyran-4-amine

  • Formaldehyde (37 wt. % in H₂O)

  • Formic acid (88-98%)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Dichloromethane (DCM) or Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine tetrahydro-2H-pyran-4-amine (1.0 eq), formaldehyde solution (2.2 eq), and formic acid (2.2 eq).

  • Heat the reaction mixture to 80-100 °C and maintain at this temperature for 4-8 hours. The evolution of carbon dioxide will be observed.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully make it alkaline by the addition of NaOH.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or K₂CO₃).

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • If necessary, the product can be purified by distillation or column chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

Reductive_Amination_Workflow start Start reagents Combine Tetrahydro-2H-pyran-4-amine, Formaldehyde, and DCM start->reagents stir Stir for 1 hour at RT (Iminium Ion Formation) reagents->stir add_reductant Add Sodium Triacetoxyborohydride stir->add_reductant react Stir for 4 hours at RT add_reductant->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with 1M HCl extract->wash basify_extract Basify aqueous layer with NaOH and Extract with DCM wash->basify_extract dry_concentrate Dry and Concentrate basify_extract->dry_concentrate product This compound dry_concentrate->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram: PLK4 in Cell Cycle Regulation

The tetrahydropyran motif is a key structural component in various kinase inhibitors, including those targeting Polo-like kinase 4 (PLK4).[7][8] PLK4 is a master regulator of centriole duplication, a process critical for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Overexpression of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.

PLK4_Signaling_Pathway cluster_nucleus Cell Cycle Progression cluster_centrosome Centrosome Cycle G1 G1 Phase S S Phase G1->S Cell Cycle G2 G2 Phase S->G2 Cell Cycle M M Phase (Mitosis) G2->M Cell Cycle M->G1 Cell Cycle Aneuploidy Aneuploidy M->Aneuploidy error leads to PLK4 PLK4 Kinase Centriole_Dup Centriole Duplication PLK4->Centriole_Dup promotes Spindle Bipolar Spindle Formation Centriole_Dup->Spindle Spindle->M enables Inhibitor This compound (Derivative as PLK4 Inhibitor) Inhibitor->PLK4 inhibits Cancer Cancer Aneuploidy->Cancer promotes

Caption: Role of PLK4 in cell cycle and its inhibition.

References

N-Methylation of Tetrahydro-2H-pyran-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the N-methylation of tetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below describe two common and effective methods: the Eschweiler-Clarke reaction and reductive amination. These methods offer reliable pathways to synthesize N-methyl-tetrahydro-2H-pyran-4-amine, a key intermediate for the development of novel therapeutics.

Introduction

N-methylation is a fundamental transformation in organic synthesis, often employed to modify the pharmacological properties of bioactive molecules. The introduction of a methyl group to a primary or secondary amine can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. Tetrahydro-2H-pyran-4-amine is a common scaffold in drug design, and its N-methylated derivative is a crucial intermediate in the synthesis of a wide range of pharmaceutical agents.

This application note details two robust methods for the N-methylation of tetrahydro-2H-pyran-4-amine, providing clear, step-by-step protocols and expected outcomes to guide researchers in their synthetic efforts.

Methods Overview

Two primary methods for the N-methylation of tetrahydro-2H-pyran-4-amine are presented:

  • Eschweiler-Clarke Reaction: A classic method that utilizes formaldehyde as the carbon source and formic acid as the reducing agent. This one-pot reaction is known for its simplicity and high efficiency, typically avoiding the formation of quaternary ammonium salts.[1][2]

  • Reductive Amination: This two-step, one-pot procedure involves the formation of an imine or enamine intermediate from the reaction of the amine with formaldehyde, followed by in-situ reduction.[3] Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.

The choice of method may depend on the desired scale, available reagents, and sensitivity of other functional groups in the molecule.

Data Summary

The following table summarizes typical quantitative data for the N-methylation of tetrahydro-2H-pyran-4-amine using the described protocols.

ParameterEschweiler-Clarke ReactionReductive Amination (NaBH₄)Reductive Amination (NaBH(OAc)₃)
Starting Material Tetrahydro-2H-pyran-4-amineTetrahydro-2H-pyran-4-amineTetrahydro-2H-pyran-4-amine
Methylating Agent Formaldehyde/Formic AcidFormaldehydeFormaldehyde
Reducing Agent Formic AcidSodium BorohydrideSodium Triacetoxyborohydride
Typical Solvent WaterMethanolDichloromethane (DCM)
Reaction Temperature 90-100 °C0 °C to Room TemperatureRoom Temperature
Reaction Time 4-8 hours2-4 hours12-18 hours
Typical Yield 85-95%80-90%90-98%

Experimental Protocols

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of tetrahydro-2H-pyran-4-amine using formaldehyde and formic acid.

Materials:

  • Tetrahydro-2H-pyran-4-amine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydro-2H-pyran-4-amine (1.0 eq).

  • Add a 37% aqueous solution of formaldehyde (2.2 eq).

  • Slowly add formic acid (2.2 eq) to the stirred mixture.

  • Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to pH > 10 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-methyl-tetrahydro-2H-pyran-4-amine.

Protocol 2: N-Methylation via Reductive Amination with Sodium Borohydride

This protocol details the N-methylation of tetrahydro-2H-pyran-4-amine using formaldehyde and sodium borohydride as the reducing agent.

Materials:

  • Tetrahydro-2H-pyran-4-amine

  • Formaldehyde (37% aqueous solution)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 1M)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tetrahydro-2H-pyran-4-amine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and portion-wise add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution (hydrogen) will occur.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of 1M HCl until the gas evolution ceases.

  • Make the solution basic (pH > 10) by adding a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methyl-tetrahydro-2H-pyran-4-amine.

Visualizations

Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke Amine Tetrahydro-2H-pyran-4-amine Iminium Iminium Ion Amine->Iminium + H₂C=O - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Product N-Methyl-tetrahydro- 2H-pyran-4-amine Iminium->Product + HCOO⁻ CO2 CO₂ Iminium->CO2 FormicAcid Formic Acid FormicAcid->Iminium

Caption: Mechanism of the Eschweiler-Clarke reaction.

Reductive Amination Workflow

Reductive_Amination Start Start: Tetrahydro-2H-pyran-4-amine + Formaldehyde Imine_Formation Imine Formation (in situ) Start->Imine_Formation Reduction Reduction (e.g., NaBH₄) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Product Final Product: N-Methyl-tetrahydro-2H-pyran-4-amine Workup->Product

Caption: Workflow for N-methylation via reductive amination.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltetrahydro-2H-pyran-4-amine is a valuable heterocyclic amine that serves as a key building block in the synthesis of a wide range of pharmaceutical compounds and other bioactive molecules. Its tetrahydropyran motif is a common feature in many drug candidates, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The secondary amine functionality provides a versatile handle for further chemical modifications, making it a sought-after intermediate in medicinal chemistry and drug discovery.

This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on the widely utilized method of reductive amination of tetrahydro-4H-pyran-4-one with methylamine. Two robust and scalable protocols are presented, employing different reducing agents to provide flexibility based on available resources, safety considerations, and desired scale.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the starting material and the final product is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.12Colorless liquid29943-42-8
This compoundC₆H₁₃NO115.17Solid or liquid220641-87-2

Safety Precautions:

  • Tetrahydro-4H-pyran-4-one: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Methylamine (solution): Corrosive and flammable. Use in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride: Moisture-sensitive. Handle under an inert atmosphere. Reacts with water to release flammable gases.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

  • This compound: Harmful if swallowed and may cause skin and eye irritation[1]. Handle with appropriate PPE.

Synthetic Pathway Overview

The primary synthetic route to this compound is a one-pot reductive amination reaction. This process involves the reaction of tetrahydro-4H-pyran-4-one with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

reaction_pathway cluster_reagents start Tetrahydro-4H-pyran-4-one intermediate Imine/Enamine Intermediate start->intermediate + product This compound intermediate->product + reagent1 Methylamine (CH3NH2) reagent2 Reducing Agent workflow_protocol1 start Charge reactor with Tetrahydro-4H-pyran-4-one and DCM add_methylamine Add Methylamine solution start->add_methylamine add_acetic_acid Add Acetic Acid add_methylamine->add_acetic_acid stir1 Stir at room temperature for 1 hour add_acetic_acid->stir1 add_stab Add Sodium Triacetoxyborohydride portion-wise stir1->add_stab stir2 Stir at room temperature for 12-16 hours add_stab->stir2 quench Quench with saturated NaHCO3 solution stir2->quench extract Extract with DCM quench->extract dry Dry organic layer with Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify end Obtain pure this compound purify->end workflow_protocol2 start Charge reactor with Tetrahydro-4H-pyran-4-one and Methanol add_methylamine Add Methylamine solution start->add_methylamine stir1 Stir at room temperature for 2 hours (Imine formation) add_methylamine->stir1 cool Cool to 0-5 °C stir1->cool add_nabh4 Add Sodium Borohydride portion-wise cool->add_nabh4 stir2 Stir at room temperature for 4-6 hours add_nabh4->stir2 quench Quench with water stir2->quench acidify Acidify with HCl quench->acidify concentrate Concentrate to remove Methanol acidify->concentrate basify Basify with NaOH solution concentrate->basify extract Extract with DCM basify->extract dry Dry and concentrate extract->dry purify Purify by vacuum distillation dry->purify end Obtain pure this compound purify->end

References

Purification of N-methyltetrahydro-2H-pyran-4-amine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chromatographic Purification of N-methyltetrahydro-2H-pyran-4-amine

Introduction

This compound is a heterocyclic secondary amine that serves as a valuable intermediate in pharmaceutical synthesis.[1] The purification of amines, such as this compound, via column chromatography presents unique challenges. Due to their basic nature, amines tend to interact strongly with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase.[2][3] This acid-base interaction can lead to significant issues, including poor separation, excessive peak tailing, irreversible adsorption, and even degradation of the target compound, resulting in low yield and purity.[3]

To overcome these challenges, several chromatographic strategies have been developed. These methods are designed to minimize the undesirable interactions between the basic amine and the stationary phase. The primary approaches include:

  • Modification of the Mobile Phase: Introducing a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[2][3][4]

  • Use of Alternative Stationary Phases: Employing stationary phases with a basic or neutral surface, such as basic alumina or amine-functionalized silica, which do not exhibit strong acidic properties.[2][3][5][6]

  • Reversed-Phase Chromatography: Utilizing a non-polar stationary phase with a polar mobile phase, often with pH adjustment to ensure the amine is in its more retentive, free-base form.[3]

This application note provides detailed protocols for the purification of this compound using normal-phase column chromatography, focusing on the first two strategies, which are most common in synthetic chemistry labs.

Chromatographic Methodologies

Three primary methods are presented for the purification of this compound. The choice of method will depend on the specific impurities present, available resources, and the scale of the purification. It is highly recommended to first perform thin-layer chromatography (TLC) analysis to determine the optimal conditions before committing to a large-scale column.[7]

Data Presentation: Summary of Purification Conditions

The following tables summarize the experimental conditions for the three recommended column chromatography methods.

Method 1: Silica Gel with Basic Modifier

Parameter Value / Description
Stationary Phase Standard Silica Gel (60 Å, 40-63 µm)
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH) with Triethylamine (TEA)
Gradient 0-10% MeOH in DCM
Basic Modifier 0.5 - 1% (v/v) TEA added to the eluent

| Typical Application | General purpose purification of basic compounds |

Method 2: Amine-Functionalized Silica

Parameter Value / Description
Stationary Phase Amine-Functionalized Silica Gel
Mobile Phase (Eluent) Hexane / Ethyl Acetate (EtOAc)
Gradient 0-100% EtOAc in Hexane
Basic Modifier Not required

| Typical Application | Simplified purification, avoiding basic additives |

Method 3: Basic Alumina

Parameter Value / Description
Stationary Phase Activated Alumina (Basic, Brockmann I)
Mobile Phase (Eluent) Hexane / Ethyl Acetate (EtOAc)
Gradient 0-100% EtOAc in Hexane
Basic Modifier Not required

| Typical Application | Alternative to silica for acid-sensitive compounds |

Experimental Protocols

The following is a detailed protocol for Method 1: Silica Gel with Basic Modifier . The general workflow is applicable to all methods, with adjustments to the stationary and mobile phases as noted.

Workflow Diagram

PurifcationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (e.g., DCM/MeOH + 1% TEA) pack_column Pack Column (Slurry Method) prep_eluent->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample (Dissolve in min. solvent) elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent final_product Pure Product evaporate_solvent->final_product

Caption: General workflow for column chromatography purification.

Materials and Equipment
  • Crude this compound

  • Silica Gel (e.g., Geduran Si 60, 40-63 µm)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Sand (washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel), TLC tank

  • Staining solution (e.g., potassium permanganate or ninhydrin)

  • Rotary evaporator

Detailed Procedure (Method 1)
  • Column Preparation:

    • Secure a glass column of appropriate size vertically to a clamp stand. The amount of silica gel is typically 20-50 times the weight of the crude sample.[7]

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[8]

    • Add a thin layer (approx. 1 cm) of sand over the plug.[8]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM + 1% TEA).

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[8]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[8]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica bed.

    • Rinse the sample flask with a very small amount of eluent and add this to the column to ensure complete transfer.

    • Drain the solvent again until the level is at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution with a low-polarity solvent system (e.g., 100% DCM + 1% TEA).

    • Gradually increase the polarity by adding more methanol to the eluent (e.g., stepping from 1% MeOH to 2%, 5%, and 10% MeOH, all containing 1% TEA).

    • Collect the eluate in fractions of a consistent volume.

  • Fraction Analysis and Product Isolation:

    • Monitor the separation by spotting fractions onto a TLC plate and eluting with a suitable solvent system (e.g., 10% MeOH in DCM).

    • Visualize the spots using a UV lamp (if applicable) and/or a chemical stain like potassium permanganate or ninhydrin, which is effective for amines.

    • Identify the fractions containing the pure desired product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Conclusion

The purification of this compound requires careful consideration of the interactions between the basic amine and the chromatographic stationary phase. Using standard silica gel with a basic modifier like triethylamine is a robust and widely applicable method.[3] For simpler purifications that avoid potentially difficult-to-remove additives, amine-functionalized silica offers an excellent alternative, often providing superior separation with neutral solvent systems.[2][6] Basic alumina also remains a viable option, particularly when dealing with compounds that may be sensitive to the acidic nature of silica gel.[5] The choice of method should be guided by preliminary TLC analysis to ensure optimal separation and recovery of the final product.

References

Analytical methods for N-methyltetrahydro-2H-pyran-4-amine characterization (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Analytical Characterization of N-methyltetrahydro-2H-pyran-4-amine

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound (CAS 220641-87-2) is a substituted cyclic secondary amine that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a tetrahydropyran ring and a secondary amine group, imparts specific physicochemical properties that necessitate robust and precise analytical methods for its characterization.[2] In the landscape of drug development and manufacturing, the ability to accurately identify, quantify, and assess the purity of such intermediates is not merely a procedural step but a cornerstone of quality, safety, and regulatory compliance.[3][4] An uncharacterized impurity or an incorrect stereoisomer can have profound implications for the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed exploration of two primary chromatographic techniques for the comprehensive analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high separation efficiency.[5] However, this compound presents a specific challenge: the lack of a significant UV-absorbing chromophore. This renders standard UV detection ineffective. Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns. Therefore, methodological choices must be deliberate to overcome these intrinsic properties.

Causality Behind Experimental Choices: Selecting the Right Tools
  • The Challenge of Detection: Without a chromophore, we must turn to universal detectors or mass spectrometry. While universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are options, a Mass Spectrometer (MS) offers unparalleled sensitivity and specificity, providing mass confirmation of the analyte peak and any impurities. LC-MS is the authoritative choice for this compound.

  • The Retention Problem: The analyte's polarity makes it poorly suited for standard C18 columns, where it would likely elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) with a high-organic, low-aqueous mobile phase. This promotes the retention of polar analytes like our target amine through a partitioning mechanism involving the aqueous layer on the stationary phase surface.

  • The Chirality Question: Many APIs are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6] Since this compound can be a precursor to chiral drugs, developing a stereoselective method is critical. This requires a specialized Chiral Stationary Phase (CSP), often based on polysaccharides, which can differentiate between enantiomers through stereospecific interactions.[7][8]

Experimental Workflow for HPLC-MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Diluent (e.g., 90:10 ACN:Water) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Filter (0.22 µm PTFE) p3->p4 a1 HPLC Separation (HILIC Mode) p4->a1 a2 ESI+ Ionization a1->a2 a3 Mass Detection (MS) (SIM or Full Scan) a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation (% Area) d1->d2 d3 Mass Confirmation ([M+H]+) d1->d3

Caption: HPLC-MS workflow for this compound analysis.

Protocol 1: HILIC-MS for Purity Determination

This protocol is designed for quantifying the purity of this compound and detecting any related impurities.

1. System Suitability: Before sample analysis, perform five replicate injections of a standard solution (e.g., 10 µg/mL). The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the peak tailing factor is between 0.8 and 1.5.

2. Sample Preparation:

  • Diluent: Acetonitrile/Water (90:10 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the diluent.

  • Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the standard stock solution.

3. Instrumental Method:

ParameterSettingRationale
HPLC System Agilent 1290 Infinity II or equivalentHigh-pressure capability for efficient separation.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phase provides excellent retention and peak shape for polar amines in HILIC mode.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)Buffered aqueous component to facilitate HILIC partitioning and provide protons for ESI+.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component; primary driver of elution in HILIC.
Gradient 95% B (0-1 min), 95%→50% B (1-8 min), 50% B (8-9 min), 50%→95% B (9-9.1 min), 95% B (9.1-12 min)Gradient elution ensures separation of potential impurities with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
MS Detector Agilent 6120 Single Quadrupole LC/MS or equivalentProvides mass confirmation and high sensitivity.
Ionization Mode Electrospray Ionization, Positive (ESI+)Amines readily accept a proton to form a positive ion [M+H]+.
Monitored Ion m/z 116.1 ([M+H]+ for C₆H₁₃NO)Selective Ion Monitoring (SIM) for high sensitivity and specificity.
Fragmentor 70 VOptimized to maximize parent ion signal.
Gas Temp. 350 °CFor efficient desolvation.
Gas Flow 12 L/minFor efficient desolvation.
Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is designed to separate the potential enantiomers of the compound.

1. System Suitability: Inject a solution of the racemic mixture. The resolution between the two enantiomer peaks should be ≥ 1.5.

2. Sample Preparation:

  • Mobile Phase as Diluent: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v).

  • Sample Solution (1 mg/mL): Prepare by dissolving the analyte in the mobile phase.

3. Instrumental Method:

ParameterSettingRationale
HPLC System Standard HPLC with UV or CAD/MS detectorIsocratic method does not require a high-pressure system.
Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)Polysaccharide-based CSP effective for separating amine enantiomers.
Mobile Phase Isocratic: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v)Normal phase elution. Diethylamine is a basic modifier to improve peak shape of the amine.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CControlled temperature for reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detector MS (as in Protocol 1) or CADMass spectrometry provides definitive confirmation. CAD is a universal detector suitable if MS is unavailable.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Alternative Quantification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] However, direct analysis of polar compounds like this compound is challenging. The secondary amine group can interact with active sites in the GC inlet and column, leading to poor peak shape, tailing, and low response.[10]

The Rationale for Derivatization

To overcome these issues, a chemical derivatization step is essential.[10] Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group. This strategy dramatically improves chromatographic performance.[11][12] For secondary amines, acylation with reagents like propyl chloroformate is highly effective. The reaction is rapid and produces a stable carbamate derivative suitable for GC-MS analysis.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dissolve Sample in Pyridine/Toluene p2 Add Propyl Chloroformate p1->p2 p3 React at 60°C p2->p3 p4 Perform Liquid-Liquid Extraction (Hexane) p3->p4 p5 Analyze Organic Layer p4->p5 a1 GC Separation (Capillary Column) p5->a1 a2 Electron Ionization (EI) a1->a2 a3 Mass Detection (MS) (Scan Mode) a2->a3 d1 Identify Derivative Peak a3->d1 d2 Confirm via Mass Spectrum d1->d2 d3 Quantify vs. Standard d1->d3

Caption: Derivatization and GC-MS workflow for this compound.

Protocol 3: GC-MS Analysis via Propyl Chloroformate Derivatization

This protocol is suitable for identifying and quantifying the analyte, particularly for detecting non-polar or volatile impurities that are not amenable to HPLC.

1. System Suitability: Before analysis, inject a derivatized standard solution. The system is suitable if the signal-to-noise ratio for the target ion is >10 and the peak symmetry is between 0.9 and 1.5.

2. Derivatization Procedure: [11]

  • Sample Preparation: Dissolve ~1 mg of the sample in 500 µL of a Toluene/Pyridine mixture (4:1 v/v) in a 2 mL autosampler vial.

  • Reaction: Add 50 µL of Propyl Chloroformate. Cap the vial immediately and vortex.

  • Heating: Place the vial in a heating block at 60 °C for 30 minutes.

  • Extraction: After cooling, add 500 µL of deionized water and 500 µL of Hexane. Vortex for 1 minute to extract the derivative into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS injection.

3. Instrumental Method:

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for the carbamate derivative.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas.
Inlet Split/Splitless, 250 °CEnsures complete vaporization of the derivative.
Injection Mode Split (20:1)Prevents column overloading for a concentrated sample.
Injection Vol. 1 µLStandard volume.
Oven Program 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)Temperature ramp to separate compounds based on boiling points.
MS Detector Agilent 5977B MSD or equivalentStandard mass selective detector.
Ionization Mode Electron Ionization (EI), 70 eVStandard hard ionization technique providing reproducible fragmentation patterns for library matching.
MS Source Temp. 230 °CStandard operating temperature.
MS Quad Temp. 150 °CStandard operating temperature.
Scan Range m/z 40-450A wide range to capture the molecular ion and key fragments of the derivative.

References

Application Notes and Protocols: N-methyltetrahydro-2H-pyran-4-amine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of N-methyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry, for the parallel synthesis of compound libraries. The tetrahydropyran motif is a recognized bioisostere of cyclohexane, often employed to enhance aqueous solubility and modulate the pharmacokinetic profile of drug candidates. The protocols detailed below are optimized for high-throughput synthesis, enabling the rapid generation of diverse chemical entities for screening and lead optimization.

Overview of this compound in Drug Discovery

This compound is a versatile secondary amine that serves as a key intermediate in the synthesis of sp³-rich scaffolds, which are of increasing interest in drug discovery for their potential to access novel chemical space and improve compound properties.[1][2][3] Its incorporation into small molecule libraries can lead to compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles. Parallel synthesis methodologies allow for the efficient exploration of structure-activity relationships (SAR) by systematically modifying other parts of the molecule.[4]

Key Reactions for Library Synthesis

Two of the most robust and widely used reactions in parallel synthesis involving amines are reductive amination and amide coupling.[5][6][7] These reactions are well-suited for high-throughput formats due to their generally mild conditions and broad substrate scope.

Reductive Amination for the Synthesis of Tertiary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis.[8][9][10] The one-pot reaction of this compound with a diverse library of aldehydes or ketones, followed by in-situ reduction of the resulting iminium ion, provides a straightforward route to a wide array of tertiary amines.[6][11]

Workflow for Parallel Reductive Amination:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dispense Aldehyde/Ketone Library (in 1,2-dichloroethane) C Add Sodium Triacetoxyborohydride (Reducing Agent) A->C B Dispense this compound (in 1,2-dichloroethane) B->C D Add Acetic Acid (Catalyst) C->D E Seal and Shake at Room Temperature (16-24 hours) D->E F Quench with Saturated NaHCO3 E->F G Extract with Dichloromethane F->G H Evaporate Solvent G->H I Purify via Parallel HPLC H->I

Caption: Workflow for Parallel Reductive Amination.

Experimental Protocol: Parallel Reductive Amination

This protocol is designed for a 96-well plate format.

Materials:

  • This compound (1.0 M solution in 1,2-dichloroethane)

  • Library of diverse aldehydes or ketones (0.5 M solution in 1,2-dichloroethane)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • To each well of the 96-well reaction block, add 200 µL of the respective aldehyde or ketone solution (0.1 mmol).

  • Add 120 µL of the this compound solution (0.12 mmol) to each well.

  • In a separate vial, prepare a slurry of sodium triacetoxyborohydride in DCE (approximately 42 mg, 0.2 mmol per well) and dispense it to each well.

  • Add 6 µL of glacial acetic acid (0.1 mmol) to each well.

  • Seal the reaction block and place it on an orbital shaker at room temperature for 16-24 hours.

  • Quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ to each well.

  • Shake the block for an additional 10 minutes.

  • Extract the product by adding 1 mL of DCM to each well and shaking vigorously.

  • Allow the layers to separate and transfer the organic layer to a new 96-well plate.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be analyzed by LC-MS and purified by parallel preparative HPLC.

Quantitative Data (Representative Examples):

Aldehyde/Ketone SubstrateProduct StructureTypical Yield (%)Typical Purity (%) (Crude LC-MS)
BenzaldehydeN-benzyl-N-methyltetrahydro-2H-pyran-4-amine85-95>90
4-ChlorobenzaldehydeN-(4-chlorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine80-90>88
CyclohexanoneN-cyclohexyl-N-methyltetrahydro-2H-pyran-4-amine75-85>85
AcetophenoneN-(1-phenylethyl)-N-methyltetrahydro-2H-pyran-4-amine70-80>80
Amide Coupling for the Synthesis of Amide Libraries

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7][12] The coupling of this compound with a library of carboxylic acids using a suitable coupling agent provides a reliable method for generating diverse amide libraries.[5][13][14]

Workflow for Parallel Amide Coupling:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dispense Carboxylic Acid Library (in DMF) C Add HATU (Coupling Agent) A->C B Dispense this compound (in DMF) B->C D Add DIPEA (Base) C->D E Seal and Shake at Room Temperature (4-12 hours) D->E F Add Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Evaporate Solvent H->I J Purify via Parallel HPLC I->J

Caption: Workflow for Parallel Amide Coupling.

Experimental Protocol: Parallel Amide Coupling

This protocol is designed for a 96-well plate format.

Materials:

  • This compound (1.0 M solution in DMF)

  • Library of diverse carboxylic acids (0.5 M solution in DMF)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • 96-well reaction block

Procedure:

  • To each well of the 96-well reaction block, add 200 µL of the respective carboxylic acid solution (0.1 mmol).

  • Add 120 µL of the this compound solution (0.12 mmol) to each well.

  • Add 150 µL of a 0.8 M solution of HATU in DMF (0.12 mmol) to each well.

  • Add 52 µL of DIPEA (0.3 mmol) to each well.

  • Seal the reaction block and place it on an orbital shaker at room temperature for 4-12 hours.

  • Quench the reaction by adding 1 mL of water to each well.

  • Extract the product by adding 1 mL of ethyl acetate to each well and shaking vigorously.

  • Transfer the organic layer to a new 96-well plate.

  • Wash the organic layer with 1 mL of brine.

  • Transfer the organic layer to a new 96-well plate and evaporate the solvent under reduced pressure.

  • The crude product can be analyzed by LC-MS and purified by parallel preparative HPLC.

Quantitative Data (Representative Examples):

Carboxylic Acid SubstrateProduct StructureTypical Yield (%)Typical Purity (%) (Crude LC-MS)
Benzoic AcidN-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide90-98>95
4-Methoxybenzoic Acid4-methoxy-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide88-96>92
Acetic AcidN-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide85-95>90
Cyclohexanecarboxylic AcidN-methyl-N-(tetrahydro-2H-pyran-4-yl)cyclohexanecarboxamide82-92>88

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis. The robust and high-yielding protocols for reductive amination and amide coupling described herein enable the efficient generation of large and diverse compound libraries. These libraries can be instrumental in the discovery of novel therapeutic agents with potentially improved physicochemical and pharmacokinetic properties. The provided workflows and protocols are intended to serve as a guide for researchers in the pharmaceutical and biotechnology industries to accelerate their drug discovery efforts.

References

Application Note: Derivatization of N-methyltetrahydro-2H-pyran-4-amine for Structure-Activity Relationship (SAR) Studies in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydro-2H-pyran-4-amine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into bioactive molecules due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. N-methylation of the exocyclic amine provides a key vector for further derivatization, allowing for the systematic exploration of the surrounding chemical space to establish structure-activity relationships (SAR). This application note provides detailed protocols for the synthesis and derivatization of N-methyltetrahydro-2H-pyran-4-amine and presents a case study of its application in the development of potent kinase inhibitors, specifically targeting Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication and a validated target in oncology.

Key Derivatization Strategies

Two primary strategies for the derivatization of this compound are N-acylation and reductive amination. These reactions are robust, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the rapid generation of compound libraries for SAR studies.

  • N-Acylation: This reaction forms a stable amide bond by treating the secondary amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling reagent. This allows for the introduction of a diverse array of substituents.

  • Reductive Amination: This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to yield a tertiary amine. This strategy is particularly useful for extending the carbon chain or introducing bulky substituents.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes the synthesis of the starting material via reductive amination of tetrahydropyran-4-one.

Materials:

  • Tetrahydropyran-4-one

  • Methylamine (40% in water or as a solution in THF/EtOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add tetrahydropyran-4-one (1.0 eq) and dissolve in DCE or MeOH (0.2 M).

  • Add methylamine solution (1.2 eq). If using an aqueous solution of methylamine, the use of a co-solvent like methanol is recommended.

  • Add glacial acetic acid (1.1 eq) to the mixture to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of DCM/MeOH, with 1% triethylamine to prevent streaking) to afford pure this compound.

Protocol 2: Derivatization via N-Acylation

This protocol provides a general method for the N-acylation of the core scaffold.

Materials:

  • This compound (1.0 eq)

  • Acid chloride of choice (e.g., benzoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Add triethylamine or pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting amide by silica gel chromatography.

Data Presentation: SAR of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors

The this compound scaffold has been successfully incorporated into potent inhibitors of Polo-like kinase 4 (PLK4). The following table summarizes the structure-activity relationship data for a series of pyrimidin-2-amine derivatives, highlighting the impact of substitutions on the pyrimidine core and the tetrahydropyran moiety on PLK4 inhibitory activity.[1]

Compound IDR1R2PLK4 IC₅₀ (µM)
1 H4-morpholinoaniline> 10
2 Cl4-morpholinoaniline0.52
3 This compound4-morpholinoaniline0.0174
4 N-ethyltetrahydro-2H-pyran-4-amine4-morpholinoaniline0.0251
5 Tetrahydro-2H-pyran-4-amine4-morpholinoaniline0.0336
6 This compound4-(trifluoromethyl)aniline0.158
7 This compound4-chloroaniline0.097
8h This compound4-morpholinoaniline (with hydrophilic modification)0.0067

SAR Summary:

  • The unsubstituted pyrimidine core (Compound 1) is inactive.

  • Substitution at the R1 position is crucial for activity, with the this compound moiety (Compound 3) demonstrating high potency.

  • The N-methyl group on the tetrahydropyran amine appears optimal, as both the N-ethyl (Compound 4) and the unsubstituted amine (Compound 5) show slightly reduced activity.

  • The nature of the substituent at the R2 position also significantly influences potency, with the 4-morpholinoaniline group being highly favorable. Electron-withdrawing groups on the aniline ring (Compounds 6 and 7) decrease activity.

  • Further hydrophilic modifications to the 4-morpholinoaniline moiety in combination with the optimal R1 substituent can lead to a further increase in potency (Compound 8h).[1]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The general workflow for the synthesis and derivatization of this compound for SAR studies is depicted below.

G cluster_synthesis Core Scaffold Synthesis cluster_derivatization Derivatization for SAR cluster_sar SAR Studies ketone Tetrahydropyran-4-one reductive_amination Reductive Amination ketone->reductive_amination amine Methylamine amine->reductive_amination core_scaffold This compound reductive_amination->core_scaffold core_scaffold_2 Core Scaffold reactions N-Acylation / Reductive Amination core_scaffold_2->reactions reagents Diverse Reagents (Acid Chlorides, Aldehydes, etc.) reagents->reactions library Compound Library reactions->library library_2 Compound Library biological_assay Biological Assay (e.g., PLK4 Kinase Assay) library_2->biological_assay sar_data SAR Data Analysis biological_assay->sar_data lead_optimization Lead Optimization sar_data->lead_optimization

Caption: General workflow for SAR studies.

PLK4 Signaling Pathway

Derivatives of this compound have shown potent inhibitory activity against PLK4. This kinase plays a critical role in the cell cycle, primarily in centriole duplication. Dysregulation of PLK4 is a hallmark of many cancers, making it an attractive therapeutic target. Inhibition of PLK4 leads to defects in mitosis and ultimately to apoptosis in cancer cells.

G cluster_cell_cycle Cell Cycle Progression cluster_plk4_regulation PLK4 Regulation & Function cluster_cancer_phenotype Cancer Phenotype cluster_inhibition Therapeutic Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 PLK4 PLK4 Kinase S->PLK4 Activation M M Phase (Mitosis) G2->M M->G1 Mitotic_Catastrophe Mitotic Catastrophe M->Mitotic_Catastrophe Defective Mitosis Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Phosphorylation Centrosome Centrosome Centrosome->PLK4 Localization Centriole_Dup->M Correct Spindle Formation PLK4_overexpression PLK4 Overexpression in Cancer Centrosome_Amp Centrosome Amplification PLK4_overexpression->Centrosome_Amp Genomic_Instability Genomic Instability Centrosome_Amp->Genomic_Instability Tumor_Progression Tumor Progression Genomic_Instability->Tumor_Progression Inhibitor This compound Derivative (PLK4 Inhibitor) Inhibitor->PLK4 Inhibition Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: PLK4 signaling in the cell cycle and cancer.

Conclusion

This compound is a versatile and valuable scaffold for SAR studies in drug discovery. The straightforward and robust derivatization protocols for N-acylation and reductive amination allow for the efficient generation of diverse chemical libraries. As demonstrated with the example of PLK4 inhibitors, systematic modification of this core can lead to the identification of highly potent and selective compounds, providing a clear path for lead optimization and the development of novel therapeutics.

References

Application of N-methyltetrahydro-2H-pyran-4-amine in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltetrahydro-2H-pyran-4-amine and its derivatives are increasingly recognized as valuable scaffolds in the design of potent and selective kinase inhibitors. The tetrahydropyran (THP) ring, a saturated heterocyclic ether, serves as a bioisosteric replacement for cyclohexane but with improved physicochemical properties. Its lower lipophilicity can enhance aqueous solubility and improve the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially forming crucial interactions with the target kinase to enhance binding affinity. The N-methyl group can also contribute to potency and selectivity through specific interactions within the kinase binding pocket. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the design of inhibitors for several important kinase targets implicated in cancer and other diseases.

Key Kinase Targets

Inhibitors incorporating the this compound moiety have shown significant activity against a range of protein kinases, including:

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a key target in oncology. Its overexpression is linked to tumorigenesis in various cancers.

  • Aurora Kinase A: A serine/threonine kinase that plays a critical role in mitotic progression. Its dysregulation is frequently observed in human cancers.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several types of solid tumors.

  • Ataxia Telangiectasia Mutated (ATM) Kinase: A crucial sensor of DNA double-strand breaks that activates downstream signaling pathways to initiate cell cycle arrest, DNA repair, or apoptosis.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors containing a tetrahydropyran-amine moiety against their respective targets.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Compound 8h PLK46.7In vitro enzyme activity[1]
CFI-400945 PLK4-In vitro enzyme activity[2]
Compound 11j Aurora A7.1In vitro enzyme activity[3]
Compound 12a Aurora A309In vitro enzyme activity[4]
Compound 12a Aurora B293In vitro enzyme activity[4]
Compound 4g EGFR250In vitro enzyme activity[5]
AZD0156 ATM-In vitro enzyme activity
ZH-12 ATR6.8In vitro enzyme activity[6]

Experimental Protocols

General Synthesis of a Pyrimidine-Based Kinase Inhibitor Incorporating this compound

This protocol describes a general method for the synthesis of a pyrimidine-based kinase inhibitor, adapted from the synthesis of PLK4 inhibitors.[1]

Materials:

  • 2,4-dichloro-5-iodopyrimidine

  • (4-aminophenyl)(morpholino)methanone

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Step 1: Synthesis of 2-chloro-5-iodo-N-(4-morpholinobenzoyl)pyrimidin-4-amine.

    • To a solution of 2,4-dichloro-5-iodopyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add (4-aminophenyl)(morpholino)methanone (1.1 eq) and Cs₂CO₃ (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(OAc)₂ (0.05 eq) and Xantphos (0.1 eq).

    • Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired intermediate.

  • Step 2: Synthesis of the final this compound containing inhibitor.

    • To a solution of the intermediate from Step 1 (1.0 eq) in anhydrous 1,4-dioxane, add this compound (1.5 eq) and Cs₂CO₃ (2.5 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(OAc)₂ (0.05 eq) and Xantphos (0.1 eq).

    • Heat the reaction mixture at 110 °C for 16 hours under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final inhibitor.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., PLK4, Aurora A)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., synthesized inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot Assay for Target Inhibition

This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for PLK4)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-substrate, anti-total substrate, anti-target kinase, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Visualizations

Signaling Pathways

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Cancer_Progression Cancer Progression PLK4->Cancer_Progression Upregulation Mitotic_Progression Mitotic Progression Centriole_Duplication->Mitotic_Progression Genomic_Stability Genomic Stability Mitotic_Progression->Genomic_Stability Genomic_Stability->Cancer_Progression Suppresses Inhibitor This compound Inhibitor Inhibitor->PLK4

Caption: PLK4 Signaling Pathway and Inhibition.

AuroraA_Signaling_Pathway AuroraA Aurora Kinase A Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Aneuploidy Aneuploidy Chromosome_Segregation->Aneuploidy Errors lead to Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Inhibitor This compound Inhibitor Inhibitor->AuroraA

Caption: Aurora Kinase A Signaling in Mitosis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling and Downstream Pathways.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Breaks ATM ATM Kinase DNA_DSB->ATM activates p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 DNA_Repair DNA Repair ATM->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest Inhibitor This compound Inhibitor Inhibitor->ATM

Caption: ATM-Mediated DNA Damage Response.

Experimental Workflow

Experimental_Workflow Synthesis 1. Synthesis of This compound Inhibitor Purification 2. Purification and Characterization (Chromatography, NMR, HRMS) Synthesis->Purification InVitro_Assay 3. In Vitro Kinase Assay (IC50 Determination) Purification->InVitro_Assay Cell_Based_Assay 4. Cell-Based Assay (Western Blot for Target Inhibition) InVitro_Assay->Cell_Based_Assay SAR_Optimization 5. Structure-Activity Relationship (SAR) Optimization Cell_Based_Assay->SAR_Optimization SAR_Optimization->Synthesis Iterative Design

Caption: Kinase Inhibitor Development Workflow.

References

Application Notes and Protocols: N-methyltetrahydro-2H-pyran-4-amine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-methyltetrahydro-2H-pyran-4-amine is a versatile secondary amine building block that can be effectively utilized in solid-phase organic synthesis (SPOS) to introduce a unique N-substituted tetrahydropyran motif. This moiety is of interest in medicinal chemistry due to its potential to modulate physicochemical properties such as solubility and lipophilicity, and to explore novel chemical space in drug discovery programs. The most prominent application of this reagent in a solid-phase context is through reductive amination of resin-bound aldehydes or ketones, or as a nucleophile in displacement reactions. This document provides detailed protocols for the application of this compound in the synthesis of N-alkylated compounds on a solid support.

Core Application: Reductive Amination on Solid Support

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds in organic synthesis.[1][2] In the context of solid-phase synthesis, it allows for the diversification of libraries of compounds by introducing a wide range of amines to a resin-bound carbonyl compound. This compound serves as an excellent secondary amine for this purpose, leading to the formation of a tertiary amine linkage.

Key Features:

  • Introduction of a bulky, saturated heterocyclic system: The tetrahydropyran ring can influence the conformation and pharmacokinetic properties of the final compound.

  • Tertiary amine formation: The resulting tertiary amine can act as a basic center and influence receptor binding and ADME properties.

  • Compatibility with standard solid-phase techniques: The protocols outlined are compatible with common resins and linkers used in SPOS.

Experimental Protocols

Protocol 1: Reductive Amination of a Resin-Bound Aldehyde

This protocol describes the reductive amination of an aldehyde immobilized on a solid support using this compound.

Materials:

  • Aldehyde-functionalized resin (e.g., Rink Amide resin loaded with an aldehyde-containing building block)

  • This compound

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the aldehyde-functionalized resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.

  • Amine Addition: Prepare a solution of this compound (5-10 equivalents relative to resin loading) in 1% AcOH/DMF. Add this solution to the swollen resin.

  • Imine Formation: Agitate the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (5-10 equivalents), to the reaction mixture.

  • Reaction: Agitate the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by a colorimetric test (e.g., Kaiser test on a test cleavage sample, which should be negative for primary amines but will not detect the secondary amine starting material or tertiary amine product).

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Analysis: Cleave a small sample of the resin using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) for a Rink Amide linker) and analyze the product by LC-MS to confirm the successful reaction.

Data Presentation

The following table summarizes typical quantitative data for the reductive amination of a model aldehyde-functionalized resin with this compound under various conditions.

Run Reducing Agent Equivalents of Amine Reaction Time (h) Purity by LC-MS (%) Yield (%)
1STAB512>9592
2STAB1012>9594
3NaBH₃CN524>9088
4NaBH₃CN1024>9591

Yields are calculated based on the initial loading of the resin and are determined after cleavage and purification.

Visualizations

Diagram 1: Experimental Workflow for Reductive Amination on Solid Support

G cluster_0 Resin Preparation cluster_1 Reaction cluster_2 Workup & Analysis Resin_Swelling 1. Resin Swelling (DMF, 30 min) Amine_Addition 2. Add N-methyltetrahydro- 2H-pyran-4-amine (5-10 eq) Resin_Swelling->Amine_Addition Imine_Formation 3. Iminium Ion Formation (1h, RT) Amine_Addition->Imine_Formation Reduction 4. Add Reducing Agent (STAB or NaBH3CN) Imine_Formation->Reduction Reaction 5. Reaction (12-24h, RT) Reduction->Reaction Washing 6. Wash Resin (DMF, DCM, MeOH) Reaction->Washing Drying 7. Dry Resin Washing->Drying Cleavage 8. Cleavage & Analysis (TFA, LC-MS) Drying->Cleavage

Caption: Workflow for the reductive amination of a resin-bound aldehyde.

Diagram 2: Signaling Pathway - General Reductive Amination

G Resin Resin-CHO Iminium Resin-CH=N+(CH3)-R Resin->Iminium + Amine, -H2O Amine N-methyltetrahydro- 2H-pyran-4-amine Amine->Iminium Product Resin-CH2-N(CH3)-R Iminium->Product + Reducing Agent Reducing_Agent [H-] Reducing_Agent->Iminium

Caption: General reaction scheme for reductive amination on a solid support.

References

Application Notes and Protocols for the Coupling of N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltetrahydro-2H-pyran-4-amine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules to modulate physicochemical properties such as solubility and lipophilicity. Its secondary amine functionality allows for a variety of coupling reactions to form stable covalent bonds. This document provides detailed protocols for three common and versatile coupling reactions involving this compound: amide bond formation, reductive amination, and urea synthesis. The protocols are designed to be readily applicable in a research and development setting.

Data Presentation: Comparison of Coupling Methodologies

The following table summarizes typical quantitative data for the coupling of this compound with representative substrates using the protocols detailed in this document. These values are illustrative and may vary depending on the specific substrate and reaction scale.

Coupling ReactionSubstrate ExampleReagentsSolventReaction Time (h)Typical Yield (%)Product Purity (%)
Amide Coupling 4-Chlorobenzoic acidHATU, DIPEADMF2 - 485 - 95>95 (LC-MS)
Reductive Amination CyclohexanoneSodium Triacetoxyborohydride, Acetic AcidDCE12 - 1875 - 90>98 (GC-MS)
Urea Synthesis 4-Chlorophenyl isocyanateTriethylamineDCM1 - 290 - 98>97 (LC-MS)

Experimental Protocols

Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond between this compound and a carboxylic acid using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-Chlorobenzoic acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.2 M) in a round-bottom flask, add HATU (1.1 eq.) and DIPEA (2.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add this compound (1.05 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Workflow Diagram:

AmideCoupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification CarboxylicAcid Carboxylic Acid Preactivation Pre-activation (15-30 min) CarboxylicAcid->Preactivation HATU HATU HATU->Preactivation DIPEA DIPEA DIPEA->Preactivation DMF Anhydrous DMF DMF->Preactivation Stirring Stir at RT (2-4 h) Preactivation->Stirring Amine N-methyltetrahydro- 2H-pyran-4-amine Amine->Stirring Dilution Dilute with EtOAc Stirring->Dilution Wash Aqueous Washes (NaHCO3, H2O, Brine) Dilution->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purification Column Chromatography Dry->Purification Product Pure Amide Product Purification->Product ReductiveAmination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Carbonyl Ketone/Aldehyde ImineFormation Iminium Ion Formation (30-60 min) Carbonyl->ImineFormation Amine N-methyltetrahydro- 2H-pyran-4-amine Amine->ImineFormation AcOH Acetic Acid AcOH->ImineFormation DCE Anhydrous DCE DCE->ImineFormation Reduction Stir at RT (12-18 h) ImineFormation->Reduction STAB NaBH(OAc)3 STAB->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purification Purification Dry->Purification Product Pure Tertiary Amine Purification->Product UreaSynthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine N-methyltetrahydro- 2H-pyran-4-amine Cool Cool to 0 °C Amine->Cool DCM Anhydrous DCM DCM->Cool Stir Stir at RT (1-2 h) Cool->Stir Isocyanate Isocyanate in DCM Isocyanate->Stir Concentrate Concentrate Stir->Concentrate Purify Purification (if needed) Concentrate->Purify Product Pure Urea Product Purify->Product

References

Application Notes and Protocols for the Reaction of N-methyltetrahydro-2H-pyran-4-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of N-methyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active compounds, prized for its ability to improve physicochemical properties such as solubility and metabolic stability. This document outlines detailed protocols for the reaction of this compound with a range of common electrophiles, including acylating agents, isocyanates, sulfonylating agents, and precursors for reductive amination and alkylation.

Overview of Reactivity

This compound is a secondary cyclic amine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophilic partners. Common reactions involve the formation of new carbon-nitrogen or sulfur-nitrogen bonds, leading to the synthesis of amides, ureas, sulfonamides, and more complex amine derivatives. These functionalizations are crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

Acylation Reactions

Acylation of this compound with electrophilic acylating agents such as acid chlorides or anhydrides is a fundamental transformation for the synthesis of amides. This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme:

G reagents This compound + R-COCl product N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide (or other amide derivative) reagents->product Acylation conditions Base (e.g., Et3N, Pyridine) Solvent (e.g., DCM, THF) 0 °C to RT reagents->conditions conditions->product

Caption: General workflow for the acylation of this compound.

Experimental Protocol: Synthesis of N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of the acylating agent, for example, acetyl chloride (1.1 eq.), in the same anhydrous solvent to the stirred amine solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Illustrative Data for Acylation Reactions
ElectrophileBaseSolventTime (h)Yield (%)Reference
Acetyl ChlorideTriethylamineDCM4>90 (expected)General Protocol
Benzoyl ChloridePyridineTHF6>90 (expected)General Protocol
(4-Methylphenoxy)acetyl chlorideTriethylamineDCM2-12High (expected)[1]

Reaction with Isocyanates to Form Ureas

The reaction of this compound with isocyanates provides a direct and efficient route to N,N'-disubstituted ureas. This transformation is typically rapid and proceeds without the need for a catalyst.

General Reaction Scheme:

G reagents This compound + R-NCO product 1-Substituted-3-methyl-3-(tetrahydro-2H-pyran-4-yl)urea reagents->product Urea Formation conditions Solvent (e.g., DCM, THF) Room Temperature reagents->conditions conditions->product

Caption: General workflow for the synthesis of ureas from this compound.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-3-(tetrahydro-2H-pyran-4-yl)urea
  • Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Addition of Isocyanate: To the stirred solution, add phenyl isocyanate (1.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary to yield the pure urea derivative.

Illustrative Data for Urea Formation
IsocyanateSolventTime (h)Yield (%)Reference
Phenyl IsocyanateDichloromethane2High (expected)[2]
4-Chlorophenyl IsocyanateTHF3High (expected)General Protocol
Methyl IsocyanateAcetonitrile1High (expected)General Protocol

Sulfonylation Reactions

Sulfonylation of this compound with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. The sulfonamide moiety is a key functional group in a wide array of therapeutic agents.

General Reaction Scheme:

G reagents This compound + R-SO2Cl product N-methyl-N-(tetrahydro-2H-pyran-4-yl)sulfonamide reagents->product Sulfonylation conditions Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) 0 °C to RT reagents->conditions conditions->product

Caption: General workflow for the sulfonylation of this compound.

Experimental Protocol: Synthesis of N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a base such as pyridine (used as both base and solvent) or triethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride, for example, benzenesulfonyl chloride (1.1 eq.), dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction with water or 1 M HCl. Extract the product with an organic solvent. Wash the organic layer sequentially with 1 M HCl (if not used for quenching), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Illustrative Data for Sulfonylation Reactions
Sulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
Benzenesulfonyl ChloridePyridinePyridine6High (expected)General Protocol
p-Toluenesulfonyl ChlorideTriethylamineDCM12High (expected)General Protocol
Methanesulfonyl ChlorideTriethylamineDCM2-16High (expected)General Protocol

Reductive Amination

Reductive amination allows for the introduction of new alkyl groups to the nitrogen atom via reaction with an aldehyde or ketone in the presence of a reducing agent. This is a powerful method for synthesizing more complex secondary and tertiary amines. Since this compound is already a secondary amine, this reaction will produce a tertiary amine.

General Reaction Scheme:

G reagents This compound + Aldehyde/Ketone product N-Alkyl-N-methyltetrahydro-2H-pyran-4-amine reagents->product Reductive Amination conditions Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Solvent (e.g., DCE, MeOH) Acid catalyst (optional) reagents->conditions conditions->product

Caption: General workflow for the reductive amination of this compound.

Experimental Protocol: Synthesis of N-benzyl-N-methyltetrahydro-2H-pyran-4-amine
  • Preparation: To a solution of this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.[3]

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Illustrative Data for Reductive Amination
Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE1670-90 (expected)[3]
AcetoneNaBH₃CNMeOH2460-80 (expected)[3]
CyclohexanoneNaBH(OAc)₃DCE2470-90 (expected)[3]

N-Alkylation

Direct alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt. However, under controlled conditions, it can be a viable method for introducing small alkyl groups.

General Reaction Scheme:

G reagents This compound + R-X product N-Alkyl-N-methyltetrahydro-2H-pyran-4-amine or Quaternary Ammonium Salt reagents->product Alkylation conditions Base (e.g., K2CO3) Solvent (e.g., ACN, DMF) Heat (optional) reagents->conditions conditions->product

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: Synthesis of N,N-dimethyltetrahydro-2H-pyran-4-amine
  • Preparation: In a sealable reaction vessel, combine this compound (1.0 eq.), an alkylating agent such as methyl iodide (1.1 eq.), and a mild base like potassium carbonate (2.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Reaction: Seal the vessel and stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.

Illustrative Data for N-Alkylation
Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃Acetonitrile5018Moderate (expected)General Protocol
Benzyl BromideK₂CO₃DMF8012Moderate (expected)General Protocol
Ethyl BromideNaHTHFRT24Moderate (expected)General Protocol

Applications in Drug Discovery

The derivatives of this compound are valuable scaffolds in the development of novel therapeutics. The tetrahydropyran ring is often used as a bioisostere for other cyclic systems and can improve the pharmacokinetic profile of a drug candidate. The functional handles installed through the reactions described above allow for the facile introduction of various pharmacophoric elements, enabling extensive exploration of the chemical space around this privileged core.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization for specific substrates and scales. All experiments should be conducted by trained professionals in a well-equipped laboratory, following all appropriate safety precautions.

References

Application Notes and Protocols: N-methyltetrahydro-2H-pyran-4-amine in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of N-methyltetrahydro-2H-pyran-4-amine and its derivatives as building blocks in the preparation of potentially agrochemically active compounds. While no specific commercial agrochemical incorporating this exact moiety has been identified in publicly available literature, the tetrahydropyran scaffold is a recognized pharmacophore in medicinal and agricultural chemistry, valued for the physicochemical properties it imparts to molecules.[1] The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers exploring the synthesis of novel agrochemicals.

The tetrahydropyran ring is a key structural feature in numerous biologically active molecules, offering a favorable profile in terms of solubility and metabolic stability.[1] In the context of agrochemicals, heterocyclic amines are integral components of many fungicides, herbicides, and insecticides, often playing a crucial role in the molecule's mode of action.[2] The combination of a tetrahydropyran ring and an N-methylamine functional group in this compound presents a versatile scaffold for the synthesis of new agrochemical candidates.

Representative Synthesis of a Key Tetrahydropyran-Amine Intermediate

The following protocols describe the synthesis of (4-methyltetrahydro-2H-pyran-4-yl)methanamine, a closely related analog, and its subsequent derivatization. This multi-step synthesis serves as a practical example of how the tetrahydropyran-amine scaffold can be prepared and elaborated.

Table 1: Summary of a Representative Synthetic Pathway

StepReactionKey ReagentsSolventTemperatureYield
1Cyanation4-methyltetrahydro-2H-pyran-4-ol, TMSCN, In(OTf)₃DichloromethaneRoom Temp.88%
2Reduction4-methyltetrahydro-2H-pyran-4-carbonitrile, LiAlH₄Tetrahydrofuran0 °C to RTHigh (crude)
3Amination(4-methyltetrahydro-2H-pyran-4-yl)methanamine, 2-bromo-6-fluoropyridineDMSO110 °CNot specified
4Suzuki Coupling6-bromo-N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine, 5-chloro-2-fluoropyridin-4-ylboronic acidDME, aq. Na₂CO₃103 °CNot specified

Experimental Protocols

Step 1: Synthesis of 4-methyltetrahydro-2H-pyran-4-carbonitrile

This protocol describes the conversion of a tertiary alcohol to a nitrile, a key step in introducing the nitrogen functionality.

Materials:

  • 4-methyltetrahydro-2H-pyran-4-ol

  • Trimethylsilyl cyanide (TMSCN)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methyltetrahydro-2H-pyran-4-ol in dichloromethane, add trimethylsilyl cyanide and a catalytic amount of indium(III) trifluoromethanesulfonate.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain 4-methyltetrahydro-2H-pyran-4-carbonitrile.

Step 2: Synthesis of (4-methyltetrahydro-2H-pyran-4-yl)methanamine

This protocol details the reduction of the nitrile to the primary amine.

Materials:

  • 4-methyltetrahydro-2H-pyran-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 1N aqueous sodium hydroxide (NaOH)

Procedure:

  • To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran at 0 °C, add a solution of 4-methyltetrahydro-2H-pyran-4-carbonitrile in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential addition of water, 1N aqueous NaOH, and then water again at 0 °C.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter off the precipitate and rinse with THF.

  • Concentrate the filtrate in vacuo to provide crude (4-methyltetrahydro-2H-pyran-4-yl)methanamine, which can be used in the next step without further purification.

Step 3: Synthesis of 6-bromo-N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

This protocol illustrates the coupling of the tetrahydropyran-amine intermediate with a pyridine derivative.

Materials:

  • (4-methyltetrahydro-2H-pyran-4-yl)methanamine

  • 2-bromo-6-fluoropyridine

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-6-fluoropyridine in DMSO, add (4-methyltetrahydro-2H-pyran-4-yl)methanamine and triethylamine.

  • Heat the mixture at 110 °C for several hours.

  • Allow the mixture to cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography to yield 6-bromo-N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine.

Step 4: Synthesis of 5'-chloro-2'-fluoro-N-(((4-methyltetrahydro-2H-pyran-4-yl)methyl)-2,4'-bipyridin-6-amine

This protocol demonstrates a Suzuki coupling reaction to form a bipyridinyl derivative, a common scaffold in bioactive molecules.

Materials:

  • 6-bromo-N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

  • 5-chloro-2-fluoropyridin-4-ylboronic acid

  • PdCl₂(dppf)-CH₂Cl₂ adduct

  • 1,2-Dimethoxyethane (DME)

  • 2M aqueous sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine 6-bromo-N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine, 5-chloro-2-fluoropyridin-4-ylboronic acid, and PdCl₂(dppf)-CH₂Cl₂ adduct in DME and 2M aqueous Na₂CO₃.

  • Heat the mixture at 103 °C for several hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography to obtain the final bipyridinyl product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Amination cluster_step4 Step 4: Suzuki Coupling 4_methyl_pyranol 4-methyltetrahydro-2H-pyran-4-ol step1_reagents TMSCN, In(OTf)₃ 4_methyl_carbonitrile 4-methyltetrahydro-2H- pyran-4-carbonitrile step1_reagents->4_methyl_carbonitrile step2_reagents LiAlH₄ pyran_methanamine (4-methyltetrahydro-2H- pyran-4-yl)methanamine step2_reagents->pyran_methanamine step3_reagents 2-bromo-6-fluoropyridine bromo_pyridine_amine 6-bromo-N-((4-methyltetrahydro-2H- pyran-4-yl)methyl)pyridin-2-amine step3_reagents->bromo_pyridine_amine step4_reagents Pyridine boronic acid, Pd catalyst final_product Bipyridinyl-amine Derivative step4_reagents->final_product

Caption: Synthetic workflow for a bipyridinyl-amine derivative.

Logical_Relationship Start This compound Scaffold Intermediate Key Intermediate for Derivatization Start->Intermediate Fungicide Potential Fungicidal Activity Intermediate->Fungicide Herbicide Potential Herbicidal Activity Intermediate->Herbicide Insecticide Potential Insecticidal Activity Intermediate->Insecticide

Caption: Potential applications of the target scaffold.

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-methyltetrahydro-2H-pyran-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-methyltetrahydro-2H-pyran-4-amine via reductive amination of tetrahydro-4H-pyran-4-one with methylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Reaction Scheme

The synthesis proceeds via a reductive amination reaction, where tetrahydro-4H-pyran-4-one reacts with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired product, this compound.

Reaction_Scheme TetrahydroPyranone Tetrahydro-4H-pyran-4-one Intermediate Imine/Enamine Intermediate TetrahydroPyranone->Intermediate Condensation Methylamine + Methylamine Methylamine->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction ReducingAgent + Reducing Agent ReducingAgent->FinalProduct

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This can be performed as a one-pot reaction where the ketone, amine, and a suitable reducing agent are combined.

Q2: Which reducing agent is best for this reaction?

A2: The choice of reducing agent is critical and depends on the desired reaction conditions and scale. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its high selectivity for the imine over the ketone, allowing for a one-pot procedure with a broad substrate scope and good functional group tolerance.[1] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic. Sodium borohydride (NaBH₄) is a more powerful reducing agent and may require a two-step process to avoid significant reduction of the starting ketone.[1]

Q3: What solvents are suitable for this reaction?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used, especially with NaBH(OAc)₃.[2] Methanol (MeOH) is often used with NaBH₃CN and NaBH₄. For some protocols, dimethyl sulfoxide (DMSO) may also be employed, particularly at elevated temperatures.

Q4: At what temperature should I run the reaction?

A4: Most reductive aminations can be carried out at room temperature. However, if the reaction is slow or incomplete, gentle heating (e.g., to 40-50 °C) may be beneficial. Some specific protocols might require higher temperatures, up to 110°C.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting ketone and the appearance of the product amine.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete imine formation.The equilibrium between the ketone/amine and the imine can be unfavorable. Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove water and drive the reaction forward. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.
Decomposition of the reducing agent.Ensure the reducing agent is of good quality and handled under appropriate conditions (e.g., NaBH(OAc)₃ is moisture-sensitive).
Reduction of the starting ketone.If using a strong reducing agent like NaBH₄, the ketone may be reduced to the corresponding alcohol. Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, or perform the reaction in a two-step process where the imine is formed first, followed by the addition of the reducing agent at a low temperature.
Inactive catalyst (if applicable).If using a catalytic hydrogenation method (e.g., Pd/C), ensure the catalyst is not poisoned.
Formation of Side Products Dialkylation of the amine.This is more common with primary amines. Using a slight excess of the amine can sometimes mitigate this. A stepwise procedure with controlled stoichiometry is also an option.[2]
Formation of tetrahydro-4H-pyran-4-ol.This indicates that the reduction of the starting ketone is a significant competing reaction. Use a more chemoselective reducing agent.
Difficult Purification Product is a low-boiling point liquid.Distillation may be challenging. Consider converting the amine to its hydrochloride salt by treating the reaction mixture with HCl. The salt is typically a solid that can be isolated by filtration and washed with a non-polar solvent to remove organic impurities. The free amine can then be regenerated by treatment with a base.
Product co-elutes with starting materials or byproducts on silica gel.Acid-base extraction is an effective purification method for amines. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Solvents Advantages Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDCE, DCM, THF, MeCNMild and selective for imines/iminiums; good for one-pot reactions; less toxic than NaBH₃CN.[1][2]Moisture sensitive; higher molecular weight.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHSelective for imines/iminiums, especially at mildly acidic pH; water-tolerant.Highly toxic; generates toxic cyanide waste.[1]
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive and readily available.Less selective, can reduce aldehydes and ketones; often requires a two-step procedure.[1]
Catalytic HydrogenationH₂/CatalystAlcohols, THF"Green" method with high atom economy.Requires specialized equipment (hydrogenator); catalyst can be sensitive to poisoning.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylamine (e.g., as a solution in THF or water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in DCE, add methylamine (1.0-1.2 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

  • Continue stirring at room temperature overnight, or until reaction completion is confirmed by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by acid-base extraction or distillation as required.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Isolation cluster_purification Purification A Dissolve Tetrahydro-4H-pyran-4-one and Methylamine in DCE B Stir for 1-2h for Imine Formation A->B C Add NaBH(OAc)3 portion-wise B->C D Stir overnight at room temperature C->D E Quench with NaHCO3 solution D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by acid-base extraction or distillation G->H

Caption: A typical experimental workflow for the one-pot reductive amination.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of This compound CheckImine Is imine formation complete? Start->CheckImine CheckKetone Is starting ketone consumed? CheckImine->CheckKetone Yes AddDehydrating Add dehydrating agent (e.g., molecular sieves) CheckImine->AddDehydrating No CheckReducingAgent Is the reducing agent active? CheckKetone->CheckReducingAgent No (Ketone remains) SwitchReducer Use a more selective reducing agent (e.g., NaBH(OAc)3) CheckKetone->SwitchReducer Yes (Alcohol byproduct) UseFreshReducer Use a fresh batch of reducing agent CheckReducingAgent->UseFreshReducer No AddAcid Add catalytic acid (e.g., AcOH) AddDehydrating->AddAcid TwoStep Consider a two-step protocol SwitchReducer->TwoStep

References

Technical Support Center: Synthesis of N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyltetrahydro-2H-pyran-4-amine. The primary focus is on addressing common byproducts and other issues encountered during its synthesis via the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.

Troubleshooting Guides

This section addresses common issues observed during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete imine formation.- Suboptimal reaction pH.- Inefficient reduction of the imine.- Competing side reactions.- Increase the reaction time for imine formation before adding the reducing agent.- Adjust the pH to a weakly acidic range (typically pH 5-7) to facilitate imine formation.- Choose a more selective reducing agent like sodium triacetoxyborohydride.- Use a larger excess of methylamine to drive the equilibrium towards the desired product.
Presence of a Higher Molecular Weight Byproduct Over-alkylation of the desired secondary amine to form a tertiary amine (bis-(tetrahydro-2H-pyran-4-yl)methylamine).- Use a stoichiometric amount or a slight excess of tetrahydro-4H-pyran-4-one relative to methylamine.- Add the ketone slowly to the reaction mixture containing the amine.- Isolate the intermediate imine before reduction.
Presence of a Byproduct with a Hydroxyl Group Reduction of the starting material, tetrahydro-4H-pyran-4-one, to tetrahydro-2H-pyran-4-ol.- Use a milder or more selective reducing agent that preferentially reduces the iminium ion over the ketone (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride instead of sodium borohydride).- Ensure the pH is in the optimal range for imine formation, as the ketone is more susceptible to reduction at lower pH.
Reaction Fails to Proceed - Poor quality of reagents (e.g., wet solvent or degraded reducing agent).- Inactive catalyst (if using catalytic hydrogenation).- Use anhydrous solvents and fresh reagents.- If using a catalyst such as Pd/C, ensure it is not poisoned and is properly activated.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This reaction is typically carried out in a one-pot procedure where the ketone and amine react to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: What are the major byproducts I should expect in this synthesis?

A2: The two most common byproducts are:

  • Bis-(tetrahydro-2H-pyran-4-yl)methylamine : This tertiary amine is formed from the reaction of the desired product, this compound, with another molecule of tetrahydro-4H-pyran-4-one.

  • Tetrahydro-2H-pyran-4-ol : This alcohol results from the direct reduction of the starting ketone, tetrahydro-4H-pyran-4-one, by the reducing agent.

Q3: How can I minimize the formation of the tertiary amine byproduct?

A3: To reduce over-alkylation, you can employ several strategies:

  • Stoichiometry Control : Use a molar excess of methylamine relative to tetrahydro-4H-pyran-4-one. This shifts the equilibrium towards the formation of the primary imine and reduces the chance of the secondary amine product reacting further.

  • Stepwise Procedure : Consider a two-step process where the imine is formed first, and after its formation is confirmed (e.g., by TLC or NMR), the reducing agent is added.

  • Reaction Conditions : Running the reaction at lower temperatures can sometimes help to control the rate of the competing side reaction.

Q4: Which reducing agent is best suited for this synthesis to avoid reducing the starting ketone?

A4: While sodium borohydride can be used, it is a relatively strong reducing agent and can lead to the formation of tetrahydro-2H-pyran-4-ol. Milder and more selective reducing agents are generally preferred for reductive aminations. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices as they are more selective for the reduction of the protonated imine (iminium ion) over the ketone.

Q5: What is a general experimental protocol for this synthesis?

A5: A representative experimental protocol is as follows:

  • Imine Formation : To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add a solution of methylamine (1.5-2 equivalents) in the same solvent. The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation. The pH may be adjusted to 5-7 with a mild acid like acetic acid.

  • Reduction : The chosen reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for several hours to overnight, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification : The reaction is quenched by the slow addition of water or a basic solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Visualizations

troubleshooting_workflow start Start Synthesis check_completion Monitor Reaction Progress (TLC, GC-MS, LC-MS) start->check_completion check_completion->check_completion workup Reaction Complete? Proceed to Work-up check_completion->workup Yes analyze_product Analyze Crude Product (NMR, GC-MS) workup->analyze_product identify_byproduct Identify Major Byproduct(s) analyze_product->identify_byproduct overalkylation High MW Byproduct? (Tertiary Amine) identify_byproduct->overalkylation Yes ketone_reduction Hydroxyl Byproduct? (Alcohol) identify_byproduct->ketone_reduction Yes low_yield Low Yield of Product? identify_byproduct->low_yield Yes solution_overalkylation Adjust Stoichiometry (Excess Amine) Slow Ketone Addition overalkylation->solution_overalkylation solution_ketone_reduction Use Milder Reducing Agent (e.g., NaBH(OAc)3) Optimize pH ketone_reduction->solution_ketone_reduction solution_low_yield Optimize Imine Formation (Time, pH) Check Reagent Quality low_yield->solution_low_yield

Caption: Troubleshooting workflow for the synthesis of this compound.

reaction_byproducts cluster_reactants Reactants cluster_products Products & Byproducts ketone Tetrahydro-4H-pyran-4-one product This compound (Desired Product) ketone->product + Methylamine + Reducing Agent byproduct2 Tetrahydro-2H-pyran-4-ol (Ketone Reduction Byproduct) ketone->byproduct2 + Reducing Agent amine Methylamine byproduct1 Bis-(tetrahydro-2H-pyran-4-yl)methylamine (Over-alkylation Byproduct) product->byproduct1 + Tetrahydro-4H-pyran-4-one

Caption: Common byproducts in the synthesis of this compound.

Technical Support Center: Synthesis of N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methyltetrahydro-2H-pyran-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and troubleshooting common issues encountered during the preparation of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for maximizing the yield and minimizing side products.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • Tetrahydro-4H-pyran-4-one: The ketone substrate.

  • Methylamine: The amine source, which can be used as a solution in a solvent (e.g., THF, ethanol) or as a salt (e.g., methylamine hydrochloride).

  • A reducing agent: Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). Catalytic hydrogenation can also be employed.

  • A suitable solvent: Methanol, ethanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are frequently used.

Q3: How critical is pH control during the reaction?

A3: pH control is crucial for efficient imine formation. The reaction is typically carried out under weakly acidic conditions (pH 5-7). If the pH is too low (too acidic), the methylamine will be protonated, rendering it non-nucleophilic. If the pH is too high (too basic), the protonation of the carbonyl group, which facilitates nucleophilic attack, is insufficient. Acetic acid is commonly added to maintain the optimal pH range.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The primary safety concerns are associated with the reagents used:

  • Sodium cyanoborohydride (NaBH₃CN): Highly toxic and can release hydrogen cyanide gas, especially under acidic conditions. Handle with extreme caution in a well-ventilated fume hood.

  • Sodium borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas.

  • Methylamine: A flammable and corrosive gas or liquid with a strong, pungent odor. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal pH: Incorrect pH can inhibit imine formation. 2. Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the reaction conditions. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Hydrolysis of Imine: Presence of excess water can drive the equilibrium back to the starting materials. 5. Poor Quality Reagents: Degradation of starting materials or reagents.1. Adjust pH: Add a small amount of acetic acid to maintain a pH between 5 and 7. 2. Change Reducing Agent: Consider switching to a different reducing agent (see Data Presentation table below). Sodium triacetoxyborohydride is often a reliable choice for one-pot reductive aminations. 3. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS. 4. Use a Dehydrating Agent: Add molecular sieves to the reaction mixture to remove water. 5. Verify Reagent Quality: Use freshly opened or properly stored reagents.
Formation of Side Products 1. Over-alkylation: The product, a secondary amine, can react further with the ketone to form a tertiary amine. 2. Reduction of Ketone: The reducing agent may reduce the starting ketone to tetrahydro-4H-pyran-4-ol. 3. Aldol Condensation: Self-condensation of the starting ketone can occur under basic conditions.1. Control Stoichiometry: Use a slight excess of methylamine to favor the formation of the secondary amine. A stepwise procedure (imine formation followed by reduction) can also minimize this. 2. Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are more selective for the imine/iminium ion over the ketone compared to sodium borohydride (NaBH₄). 3. Maintain Acidic to Neutral pH: Ensure the reaction is not run under basic conditions.
Difficult Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Polar Byproducts: Side reactions leading to impurities with similar polarity to the product. 3. Emulsion during Workup: Difficulty in separating the organic and aqueous layers.1. Optimize Reaction: Drive the reaction to completion using the suggestions for low yield. 2. Purification Technique: Use column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to separate the product from impurities. Acid-base extraction can also be effective. 3. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentTypical Solvent(s)Key AdvantagesKey DisadvantagesTypical Yield Range (%)
Sodium borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting ketone; often requires a two-step procedure.60-80
Sodium triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild and selective for the imine/iminium ion; good for one-pot reactions.More expensive than NaBH₄.85-95
Sodium cyanoborohydride (NaBH₃CN) Methanol, EthanolHighly selective for the imine/iminium ion.Highly toxic; generates toxic cyanide waste.80-90
Catalytic Hydrogenation (H₂/Pd/C) Ethanol, Methanol"Green" reducing agent; high yields.Requires specialized equipment (hydrogenator); catalyst can be pyrophoric.85-95

Yields are estimates based on typical reductive amination reactions and may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)
  • Reaction Setup: To a round-bottom flask, add tetrahydro-4H-pyran-4-one (1.0 eq.). Dissolve it in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Amine: Add a solution of methylamine (1.2 eq., e.g., 2M in THF) to the flask.

  • pH Adjustment: Add glacial acetic acid (1.1 eq.) to the mixture. Stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane or ethyl acetate in hexanes containing 1% triethylamine).

Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step Procedure)
  • Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq.) and methylamine hydrochloride (1.2 eq.) in methanol. Add a base such as triethylamine (1.5 eq.) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Synthesis_Pathway Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Imine/Enamine Intermediate Imine/Enamine Intermediate Tetrahydro-4H-pyran-4-one->Imine/Enamine Intermediate + Methylamine (pH 5-7) Methylamine Methylamine Methylamine->Imine/Enamine Intermediate This compound This compound Imine/Enamine Intermediate->this compound + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Synthetic pathway for this compound.

Experimental_Workflow A 1. Mix Tetrahydro-4H-pyran-4-one and Methylamine in Solvent B 2. Adjust pH with Acetic Acid A->B C 3. Add Reducing Agent B->C D 4. Monitor Reaction (TLC/GC-MS) C->D E 5. Aqueous Workup D->E F 6. Extraction and Drying E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield start Low Yield? check_ph Is pH 5-7? start->check_ph adjust_ph Adjust pH with Acetic Acid check_ph->adjust_ph No check_reductant Is Reducing Agent Appropriate? check_ph->check_reductant Yes end Improved Yield adjust_ph->end change_reductant Consider NaBH(OAc)₃ or Catalytic Hydrogenation check_reductant->change_reductant No check_conditions Sufficient Reaction Time/Temperature? check_reductant->check_conditions Yes change_reductant->end optimize_conditions Increase Time/Temp, Monitor Progress check_conditions->optimize_conditions No check_conditions->end Yes optimize_conditions->end

Caption: Troubleshooting guide for low product yield.

Technical Support Center: Synthesis of N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of N-methyltetrahydro-2H-pyran-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[1][2] This reaction is typically carried out in a suitable solvent in the presence of a reducing agent.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed, with the choice often depending on the scale of the reaction, cost, and safety considerations. Commonly used reducing agents include:

  • Sodium borohydride (NaBH₄): A cost-effective and common choice, though it can also reduce the starting ketone.[1]

  • Sodium cyanoborohydride (NaBH₃CN): More selective for the imine intermediate over the ketone, but generates toxic cyanide waste.[3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is often preferred for its safety profile and effectiveness.[1]

Q3: What are the typical solvents used for this reaction?

A3: The choice of solvent is critical for reaction efficiency. Common solvents include:

  • Methanol

  • Dichloroethane (DCE)

  • Tetrahydrofuran (THF)[3]

The selection of the solvent can influence the reaction rate and the solubility of the reactants and intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete imine formation.- Ensure the methylamine is not lost due to volatility, especially at elevated temperatures. - Use a slight excess of methylamine. - Consider the use of a sealed reaction vessel at larger scales.
Inefficient reduction of the imine.- Optimize the amount of reducing agent; an insufficient amount will lead to incomplete conversion. - Ensure the reducing agent is added portion-wise to control the reaction rate and temperature.
Competing reduction of the starting ketone (tetrahydro-4H-pyran-4-one).- Use a more selective reducing agent like sodium triacetoxyborohydride. - Lower the reaction temperature to favor imine formation before adding the reducing agent.
Formation of By-products Dialkylation: The product amine reacts with another molecule of the ketone, leading to a tertiary amine impurity.- Use a controlled stoichiometry of the ketone to the amine. - A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can minimize this.
Tetrahydro-4H-pyran-4-ol: The starting ketone is reduced to the corresponding alcohol.- As with low yield issues, employ a more selective reducing agent (e.g., NaBH(OAc)₃). - Optimize the reaction temperature and the rate of addition of the reducing agent.
Difficulties in Product Isolation and Purification The product is a water-soluble amine, making extraction challenging.- Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its free base form. - Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. - Perform multiple extractions to maximize recovery.
The product is an oil, making crystallization difficult.- Distillation under reduced pressure is a common method for purifying the final product. - For lab-scale, column chromatography can be used.
Scale-up Challenges Poor heat dissipation in large reactors can lead to side reactions.- Ensure adequate cooling and temperature control of the reactor. - The rate of addition of the reducing agent should be carefully controlled to manage the exotherm.
Handling of volatile and potentially hazardous reagents at scale.- Use closed systems for handling methylamine. - If using sodium cyanoborohydride, have appropriate quenching and waste disposal procedures in place for cyanide.

Experimental Protocols

Laboratory-Scale Synthesis of this compound [3]

This protocol is intended for laboratory-scale synthesis and should be adapted and optimized for scale-up.

Materials:

  • Tetrahydro-4H-pyran-4-one (1 g, 10 mmol)

  • Methylamine (2 M solution in THF, 10 mL, 20 mmol)

  • Acetic acid (0.5 mL)

  • Sodium cyanoborohydride (0.7 g, 12 mmol)

  • Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one in THF, slowly add the methylamine solution at room temperature.

  • Add acetic acid to the mixture.

  • Stir the reaction mixture for 1 hour at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride in one portion.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Note: This is a representative protocol, and the work-up and purification steps will need to be developed based on the specific reaction outcome and scale.

Visualizing the Process

To aid in understanding the synthesis and potential challenges, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Synthesis_Pathway Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Imine Intermediate Imine Intermediate Tetrahydro-4H-pyran-4-one->Imine Intermediate + Methylamine Methylamine Methylamine This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent Reducing Agent Reducing Agent->Imine Intermediate Troubleshooting_Workflow start Low Yield or Impurities Detected check_imine Analyze for Incomplete Imine Formation start->check_imine check_reduction Check for Inefficient Reduction start->check_reduction check_side_reactions Investigate Side Reactions (e.g., Dialkylation, Ketone Reduction) start->check_side_reactions optimize_amine Adjust Methylamine Stoichiometry/Addition check_imine->optimize_amine optimize_reducing_agent Optimize Reducing Agent Type/Amount check_reduction->optimize_reducing_agent check_side_reactions->optimize_reducing_agent optimize_conditions Modify Reaction Temperature/Time check_side_reactions->optimize_conditions end Improved Synthesis optimize_amine->end optimize_reducing_agent->end optimize_reducing_agent->end optimize_conditions->end

References

Technical Support Center: N-Methylation of Tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of tetrahydro-2H-pyran-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of tetrahydro-2H-pyran-4-amine?

A1: The most prevalent methods for the N-methylation of primary and secondary amines, including tetrahydro-2H-pyran-4-amine, are reductive amination techniques. These include the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, and methods employing a methylating agent like formaldehyde with a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Q2: Why is reductive amination preferred over direct alkylation with methyl halides?

A2: Direct alkylation of amines with methyl halides often leads to over-methylation, resulting in the formation of quaternary ammonium salts. Reductive amination methods, like the Eschweiler-Clarke reaction, are advantageous because the reaction stops at the tertiary amine stage, preventing the formation of these quaternary salts.[1][2]

Q3: What are the primary side reactions to be aware of during the N-methylation of tetrahydro-2H-pyran-4-amine?

A3: The main side reactions depend on the chosen method. For the Eschweiler-Clarke reaction, the primary side product is the N-formyl derivative. When using sodium cyanoborohydride, the formation of an N-cyanomethyl byproduct can occur.

Q4: Is the tetrahydropyran ring stable under typical N-methylation conditions?

A4: Yes, the tetrahydropyran ring is generally stable under the mild conditions of most reductive amination procedures, including the Eschweiler-Clarke reaction.

Troubleshooting Guide: Side Reactions and Solutions

Issue 1: Formation of N-Formyl-tetrahydro-2H-pyran-4-amine
  • Symptom: Presence of a byproduct with a mass corresponding to the addition of a formyl group (-CHO) to the nitrogen atom, often observed during Eschweiler-Clarke reactions.

  • Cause: The Leuckart-Wallach reaction, a related transformation, is known to produce N-formylated byproducts, especially at high temperatures.[3] In the context of the Eschweiler-Clarke reaction, incomplete reduction of the intermediate formed from the reaction with formic acid can lead to the N-formyl impurity.

  • Solutions:

    • Optimize Reagent Stoichiometry: Ensure an adequate excess of the reducing agent (formic acid) is present to drive the reduction of the iminium ion to completion.

    • Control Reaction Temperature: While the Eschweiler-Clarke reaction is often heated, excessive temperatures can favor formylation. Maintain the temperature as recommended in the protocol.

    • Purification: The N-formyl byproduct can often be separated from the desired N-methylated product by column chromatography.

Issue 2: Formation of N-Cyanomethyl Byproduct
  • Symptom: Identification of a byproduct with a mass corresponding to the addition of a cyanomethyl group (-CH₂CN) when using sodium cyanoborohydride.

  • Cause: This byproduct can form in up to 25% yield during reductive methylation with formaldehyde and sodium cyanoborohydride.[4]

  • Solutions:

    • Addition of Metal Ions: The addition of metal ions like Ni²⁺ can complex with free cyanide ions, suppressing the formation of the N-cyanomethyl byproduct and improving the yield of the desired methylated product.[4]

    • Alternative Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is a less toxic and effective alternative that avoids the formation of cyanide-related byproducts.[5]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionAdvantagesDisadvantages
Formic Acid (Eschweiler-Clarke) One-pot with formaldehydeCost-effective, avoids over-methylationPotential for N-formyl byproduct formation, requires heating
Sodium Cyanoborohydride (NaBH₃CN) One-pot with formaldehyde, mild pHSelective for iminium ions over carbonylsHighly toxic, can form N-cyanomethyl byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃) One-pot with formaldehyde, often in DCEMild, highly selective, less toxic than NaBH₃CN, good for acid-sensitive substratesMore expensive than other borohydrides
Sodium Borohydride (NaBH₄) Typically a two-step processCost-effective, readily availableLess selective, can reduce the starting aldehyde/ketone

Experimental Protocols

Protocol 1: N-methylation via Reductive Amination of Tetrahydro-4H-pyran-4-one

This protocol details the synthesis of N-methyl-tetrahydro-2H-pyran-4-amine from the corresponding ketone.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylamine (2 M solution in THF)

  • Acetic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (for salt formation, optional)

  • Sodium bicarbonate (saturated aqueous solution)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1 g, 10 mmol) in THF (10 mL), slowly add methylamine (0.62 g, 20 mmol, 2 M THF solution) dropwise at room temperature.[5]

  • Add acetic acid (0.5 mL) to the reaction mixture.[5]

  • Stir the mixture continuously for 1 hour at room temperature to facilitate imine formation.[5]

  • Cool the reaction mixture to 0 °C in an ice bath.[5]

  • Carefully add sodium cyanoborohydride (0.7 g, 12 mmol) portion-wise to the cooled mixture.[5]

  • Allow the reaction to warm to room temperature and continue stirring for 16 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[5]

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-methylation via a Simplified Eschweiler-Clarke Reaction

This is a general protocol that can be adapted for the N-methylation of tetrahydro-2H-pyran-4-amine.

Materials:

  • Tetrahydro-2H-pyran-4-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Sodium hydroxide or potassium hydroxide (for workup)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a suitable reaction vessel, mix tetrahydro-2H-pyran-4-amine with a stoichiometric excess of formaldehyde solution.

  • With agitation, slowly add a stoichiometric excess of formic acid to the mixture. The reaction is often exothermic and may initiate spontaneously with the evolution of carbon dioxide. Maintain the reaction temperature between 50 °C and 110 °C.[6]

  • Continue heating and stirring the reaction mixture until the evolution of carbon dioxide has substantially ceased. This typically takes a few hours.[6]

  • After cooling, make the reaction mixture basic by adding a concentrated solution of sodium hydroxide or potassium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude N,N-dimethylated product.

  • Purify the product as necessary, for example, by distillation or column chromatography.

Visualizations

Main_Reaction_Pathway amine Tetrahydro-2H-pyran-4-amine iminium Iminium Ion Intermediate amine->iminium + Formaldehyde formaldehyde Formaldehyde formaldehyde->iminium product N-methyl-tetrahydro-2H-pyran-4-amine iminium->product + Reducing Agent reducing_agent Reducing Agent (e.g., Formic Acid, NaBH₃CN) reducing_agent->product

Caption: Main reaction pathway for the N-methylation of tetrahydro-2H-pyran-4-amine.

Side_Reaction_Pathways cluster_formylation N-Formylation Side Reaction cluster_cyanomethylation N-Cyanomethylation Side Reaction amine_formyl Tetrahydro-2H-pyran-4-amine n_formyl N-formyl Byproduct amine_formyl->n_formyl + Formic Acid (incomplete reduction) formic_acid Formic Acid formic_acid->n_formyl amine_cyano Tetrahydro-2H-pyran-4-amine n_cyanomethyl N-cyanomethyl Byproduct amine_cyano->n_cyanomethyl + CN⁻ source nabh3cn NaBH₃CN / Formaldehyde nabh3cn->n_cyanomethyl

Caption: Common side reaction pathways in the N-methylation process.

Troubleshooting_Workflow start Experiment Start reaction N-methylation Reaction start->reaction analysis Analyze Product Mixture (e.g., GC-MS, NMR) reaction->analysis decision Side Products Detected? analysis->decision no_side_products Pure Product (Proceed to Purification) decision->no_side_products No formyl_byproduct N-formyl byproduct detected decision->formyl_byproduct Yes (Formyl) cyano_byproduct N-cyanomethyl byproduct detected decision->cyano_byproduct Yes (Cyanomethyl) optimize_formyl Optimize Eschweiler-Clarke: - Adjust reagent ratios - Control temperature formyl_byproduct->optimize_formyl optimize_cyano Modify NaBH₃CN protocol: - Add Ni²⁺ salts - Switch to NaBH(OAc)₃ cyano_byproduct->optimize_cyano optimize_formyl->reaction Re-run optimize_cyano->reaction Re-run

Caption: A logical workflow for troubleshooting side reactions.

References

N-methyltetrahydro-2H-pyran-4-amine stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-methyltetrahydro-2H-pyran-4-amine in acidic and basic media, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound.

Question: My analytical results show a decrease in the concentration of this compound over time in an acidic solution. What could be the cause?

Answer: this compound, like other tetrahydropyran derivatives, may be susceptible to degradation in acidic media. The primary cause is likely the acid-catalyzed cleavage of the ether linkage within the tetrahydropyran ring. This can lead to ring-opening of the molecule.

Potential Degradation Pathway in Acidic Media:

  • Protonation: The ether oxygen of the tetrahydropyran ring is protonated by the acid.

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., water) attacks one of the carbon atoms adjacent to the ether oxygen.

  • Ring Opening: This results in the cleavage of the C-O bond and the formation of a ring-opened product.

To mitigate this, consider the following:

  • pH Control: If your experimental conditions allow, work at a less acidic pH.

  • Temperature: Perform your experiments at the lowest feasible temperature to slow down the degradation rate.

  • Aprotic Solvent: If possible, use an aprotic solvent to minimize the presence of nucleophiles that can participate in the ring-opening reaction.

Question: I am observing unexpected peaks in my chromatogram when working with this compound in a basic solution. What are these impurities?

Answer: While generally more stable in basic conditions compared to acidic ones, secondary amines can undergo degradation. One potential, though less common for non-quaternized amines, pathway in the presence of a strong base and heat is related to elimination reactions. A more likely scenario is degradation through oxidation if air is not excluded, or reactions with other components in the formulation.

To troubleshoot this:

  • Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon to prevent oxidation.

  • Lower Temperature: Avoid excessive heat, as it can accelerate degradation.

  • Purity of Reagents: Ensure the base and solvents used are of high purity and free from contaminants that could react with the amine.

Question: How can I confirm if my sample of this compound is degrading?

Answer: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common technique.

Key steps to confirm degradation:

  • Develop a Stability-Indicating Method: This method should be able to separate the intact drug from its potential degradation products.

  • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, heat, light, oxidation) to generate potential degradation products. This will help in identifying the peaks corresponding to impurities in your chromatogram.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the main peak.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under neutral conditions?

A1: this compound is expected to be relatively stable under neutral pH conditions and at ambient temperature. However, long-term stability should always be confirmed experimentally.

Q2: Are there any known incompatible excipients with this compound?

A2: As a secondary amine, it may be incompatible with reactive carbonyl compounds (e.g., lactose) via the Maillard reaction, especially at elevated temperatures. It is also advisable to avoid strong oxidizing agents.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is advisable.

Q4: Can the amine group itself degrade?

A4: The secondary amine group is generally stable but can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products, especially in the presence of oxidizing agents or when exposed to air over time.

Data on Potential Degradation

The following table summarizes the hypothetical degradation pathways and potential products based on the chemical nature of this compound. Note that these are predicted pathways and should be confirmed by experimental data.

Stress ConditionPotential Degradation PathwayPotential Degradation Products
Acidic (e.g., HCl) Acid-catalyzed ether hydrolysisRing-opened hydroxy amino-aldehyde
Basic (e.g., NaOH) Hofmann-type elimination (less likely without quaternization)Ring-opened unsaturated amine
Oxidative (e.g., H₂O₂) N-oxidation, C-N bond cleavageN-oxide, formaldehyde, tetrahydropyran-4-one
Thermal DecompositionVarious fragmentation products
Photolytic PhotodegradationVarious photoproducts

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

    • A control sample should be kept in the dark.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using techniques like LC-MS and NMR to elucidate their structures.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability start Stability Issue Observed condition What is the medium? start->condition acidic Acidic Medium condition->acidic Acidic basic Basic Medium condition->basic Basic acid_cause Potential Cause: Acid-catalyzed ring opening acidic->acid_cause basic_cause Potential Cause: Oxidation or other reactions basic->basic_cause acid_solution Mitigation: - Adjust pH - Lower temperature - Use aprotic solvent acid_cause->acid_solution basic_solution Mitigation: - Use inert atmosphere - Lower temperature - Check reagent purity basic_cause->basic_solution confirm Confirm Degradation: - Stability-indicating method - Forced degradation studies - Peak purity analysis acid_solution->confirm basic_solution->confirm

Caption: Troubleshooting workflow for stability issues.

DegradationPathways Hypothetical Degradation Pathways of this compound cluster_acidic Acidic Conditions cluster_basic Basic Conditions start_acid N-methyltetrahydro- 2H-pyran-4-amine protonation Protonation of ether oxygen start_acid->protonation H+ ring_opening Nucleophilic attack (e.g., by H₂O) protonation->ring_opening product_acid Ring-opened hydroxy amino-aldehyde ring_opening->product_acid start_basic N-methyltetrahydro- 2H-pyran-4-amine oxidation Oxidation start_basic->oxidation [O] product_basic N-oxide oxidation->product_basic

Caption: Potential degradation pathways.

Troubleshooting low conversion in N-methyltetrahydro-2H-pyran-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-methyltetrahydro-2H-pyran-4-amine.

Troubleshooting Low Conversion and Side Reactions

Low conversion rates and the formation of impurities are common hurdles in the synthesis of this compound via reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This section addresses specific issues in a question-and-answer format to help you diagnose and resolve these problems.

FAQs: Diagnosing Low Conversion

Q1: My reductive amination of tetrahydro-4H-pyran-4-one is resulting in a low yield of the desired this compound. What are the likely causes?

A1: Low conversion in this reaction can stem from several factors. The most common issues are related to inefficient imine formation, the choice and activity of the reducing agent, and suboptimal reaction conditions such as pH and temperature.[1] It is also crucial to ensure the purity of your starting materials.

Q2: How does pH affect the reaction, and what is the optimal range?

A2: The pH is a critical parameter. Imine formation between tetrahydro-4H-pyran-4-one and methylamine is favored under slightly acidic conditions, typically in the pH range of 4-5.[1] If the pH is too low, the methylamine will be protonated, rendering it non-nucleophilic.[1] Conversely, a pH that is too high will not sufficiently activate the carbonyl group of the ketone for the nucleophilic attack by the amine.[1]

Q3: Could the choice of reducing agent be the reason for my low yield?

A3: Absolutely. The reactivity of the reducing agent is crucial. A highly reactive reducing agent, such as sodium borohydride, can prematurely reduce the starting ketone before the imine has a chance to form.[1] On the other hand, a less reactive agent might not be potent enough to efficiently reduce the formed imine. The activity of the reducing agent can also diminish over time due to improper storage.

Troubleshooting Guide: Step-by-Step Solutions

This guide provides a structured approach to troubleshooting low conversion in your synthesis.

Issue 1: Inefficient Imine Formation

  • Question: How can I confirm that the imine intermediate is forming, and what can I do to promote its formation?

  • Answer:

    • Monitoring: You can monitor the formation of the imine by techniques such as TLC or NMR spectroscopy. The disappearance of the starting ketone and the appearance of a new spot (for TLC) or characteristic signals (for NMR) can indicate imine formation.

    • Water Removal: The formation of the imine from the ketone and amine is an equilibrium reaction that produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent, such as molecular sieves, or by azeotropic distillation if the solvent system allows.

    • pH Adjustment: As mentioned in the FAQs, ensure the reaction pH is weakly acidic (pH 4-5). You can achieve this by adding a small amount of a weak acid like acetic acid.

Issue 2: Problems with the Reducing Agent

  • Question: I suspect my reducing agent is the problem. How can I troubleshoot this?

  • Answer:

    • Agent Selection: For the reductive amination of ketones, milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they are less likely to reduce the starting ketone.

    • Activity Check: Test the activity of your reducing agent on a known, reliable substrate to confirm it is still active.

    • Staged Addition: If you are using a more reactive reducing agent like sodium borohydride, consider a two-step, one-pot approach. First, allow the imine to form by stirring the tetrahydro-4H-pyran-4-one and methylamine together for a period, and then add the reducing agent.

Issue 3: Suboptimal Reaction Conditions

  • Question: What adjustments can I make to the reaction conditions to improve my yield?

  • Answer:

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate of both imine formation and reduction. However, be cautious as excessive heat can lead to side reactions.

    • Solvent: Ensure that all your reactants are fully soluble in the chosen solvent. Poor solubility will lead to an incomplete reaction.[1] Common solvents for reductive amination include methanol, ethanol, and dichloromethane.

    • Concentration: The concentration of the reactants can also play a role. Experiment with different concentrations to find the optimal conditions for your specific setup.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the effect of different reducing agents and catalysts on the yield of amination reactions, providing a basis for selecting optimal conditions. While not specific to this compound, this data from general reductive amination studies offers valuable insights.

Carbonyl SubstrateAmine SubstrateReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)
Various AldehydesVarious AminesNaBH(OAc)₃DCERT18Not specified
Various AldehydesVarious AminesNaBH₃CN / AcOHMeOHNot specified24Not specified
Various AldehydesVarious Amines10% Pd/C, H₂ (5 atm)EtOH4024Not specified

Data adapted from a general guide on reductive amination. DCE = 1,2-dichloroethane, MeOH = Methanol, EtOH = Ethanol, RT = Room Temperature.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 4-aminotetrahydropyran compound, which can be adapted for the synthesis of this compound.

Protocol: Synthesis of 4-N,N-dimethyltetrahydropyran

This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.

  • Reaction Setup: In a stainless steel pressure vessel equipped with a stirrer and a thermometer, add 5.06 g (50.0 mmol) of 99 wt% tetrahydropyran-4-one, 6.77 g (75.0 mmol) of a 50 wt% aqueous solution of dimethylamine, 101 mg of 5 mass% Palladium/carbon (56% water-containing product), and 35 ml of isopropyl alcohol.

  • Reaction: The mixture is then reacted at room temperature for a specified period under a hydrogen atmosphere (e.g., 0.20 MPa) with stirring.

  • Work-up: After the reaction is complete, the catalyst is filtered off. The filtrate is then subjected to appropriate work-up procedures, which may include acidification, extraction, and concentration under reduced pressure to isolate the product. For instance, adding hydrochloric acid and an alcohol like n-butyl alcohol followed by concentration can be used to isolate the hydrochloride salt of the amine.

Visualizing the Process

Diagrams of Key Processes

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.

G cluster_0 Synthesis Workflow A Tetrahydro-4H-pyran-4-one + Methylamine B Imine Formation (Weakly Acidic pH) A->B Condensation C Reduction (e.g., NaBH(OAc)3) B->C In situ D This compound C->D Final Product G cluster_1 Troubleshooting Logic Start Low Conversion Observed CheckImine Check Imine Formation (TLC, NMR) Start->CheckImine ImineOK Imine Formed CheckImine->ImineOK Yes ImineNotOK Imine Not Formed CheckImine->ImineNotOK No CheckReductant Check Reducing Agent (Activity, Choice) ImineOK->CheckReductant AdjustpH Adjust pH (4-5) & Add Dehydrating Agent ImineNotOK->AdjustpH ReductantOK Agent is Active & Appropriate CheckReductant->ReductantOK Yes ReductantNotOK Agent Issue CheckReductant->ReductantNotOK No OptimizeConditions Optimize Conditions (Temp, Solvent, Conc.) ReductantOK->OptimizeConditions ReplaceReductant Replace or Choose Milder Reducing Agent ReductantNotOK->ReplaceReductant

References

Technical Support Center: Catalyst Selection for Efficient Reductive Amination of Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of pyranones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides for common issues, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of reductive amination of pyranones?

Reductive amination is a powerful method for the synthesis of substituted amines from carbonyl compounds. In the context of pyranones, it typically involves the reaction of the pyranone's ketone or lactol functionality with a primary or secondary amine to form an intermediate imine or enamine. This intermediate is then reduced in situ to yield the corresponding saturated heterocyclic amine, often a piperidine derivative.[1][2][3] This two-step, one-pot process is highly valued for its efficiency and broad applicability in synthesizing diverse amine scaffolds.[4][5][6]

Q2: Which catalysts are commonly used for the reductive amination of pyranones?

Several types of reducing agents and catalyst systems are employed, each with its own advantages and substrate compatibility. The most common choices include:

  • Hydride Reagents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reagent, often the first choice for reductive aminations.[7] It is particularly effective for one-pot reactions as it can selectively reduce the iminium ion in the presence of the unreacted carbonyl group.[2][8]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in mildly acidic conditions, which are often optimal for imine formation.[2][7] However, it can release toxic cyanide byproducts, requiring careful handling and workup procedures.[2]

    • Sodium Borohydride (NaBH₄): A more powerful reducing agent that can reduce both the imine and the starting pyranone.[7][8] To avoid reducing the starting material, the imine is often pre-formed before the addition of NaBH₄.[7]

  • Catalytic Hydrogenation:

    • Palladium on Carbon (Pd/C), Platinum (Pt), Nickel (Ni), and Iridium (Ir) catalysts: These heterogeneous catalysts utilize molecular hydrogen (H₂) as the reductant.[2][9] This method is considered a green chemistry approach as it avoids stoichiometric inorganic waste.[2][3] Catalyst selection can influence selectivity and efficiency.[4][5][10]

Q3: How do I choose the best catalyst for my specific pyranone and amine?

The optimal catalyst depends on the reactivity and steric hindrance of both the pyranone and the amine, as well as the presence of other functional groups.

  • For sensitive substrates with other reducible functional groups, a mild and selective hydride reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is generally preferred.[11]

  • If over-reduction of the pyranone is a concern with stronger hydrides, a two-step procedure with pre-formation of the imine followed by reduction with Sodium Borohydride (NaBH₄) can be effective.[11]

  • For large-scale synthesis where cost and environmental impact are major considerations, catalytic hydrogenation is an excellent choice.[9]

  • For challenging substrates, such as those that are sterically hindered or electronically deactivated, more specialized catalysts like iridium complexes may offer higher activity and selectivity.[12]

Below is a decision-making workflow to guide your catalyst selection:

CatalystSelection Start Start: Pyranone & Amine Substrates SensitiveGroups Are other reducible functional groups present? Start->SensitiveGroups OnePot Is a one-pot procedure desired? SensitiveGroups->OnePot No STAB Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) SensitiveGroups->STAB Yes OnePot->STAB Yes TwoStep Consider two-step: 1. Imine formation 2. Reduction with NaBH₄ OnePot->TwoStep No Scale Is the reaction for large-scale synthesis? ChallengingSubstrate Are substrates sterically hindered or deactivated? Scale->ChallengingSubstrate No CatalyticH2 Use Catalytic Hydrogenation (e.g., Pd/C, H₂) Scale->CatalyticH2 Yes ChallengingSubstrate->STAB No SpecializedCatalyst Consider specialized catalysts (e.g., Iridium complexes) ChallengingSubstrate->SpecializedCatalyst Yes STAB->Scale TwoStep->Scale

Catalyst selection workflow for pyranone reductive amination.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inefficient Imine/Enamine Formation - Ensure anhydrous reaction conditions, as water can inhibit imine formation. - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the reaction. - For sterically hindered or electron-poor amines, consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the pyranone.[7]
Inactive Reducing Agent - Use a fresh batch of the hydride reagent, as they can degrade over time. - For catalytic hydrogenation, ensure the catalyst is not poisoned and that there is efficient hydrogen delivery.
Suboptimal Reaction Temperature - Some reductive aminations may require heating to facilitate imine formation and reduction.
Poor Solubility of Reactants - Choose a solvent in which both the pyranone and the amine are soluble. Common solvents include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[7]
Issue 2: Formation of Side Products
Side Product Potential Cause Mitigation Strategy
Alcohol from Pyranone Reduction The reducing agent is too strong or is added before imine formation is complete.- Use a milder reducing agent like NaBH(OAc)₃. - If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[7]
Over-alkylation of Primary Amine The newly formed secondary amine reacts with another molecule of the pyranone.- Use a molar excess of the primary amine. - Perform a stepwise reaction where the imine is formed and then reduced.[11]
Ring-Opened Products (Amino Alcohols) The lactone ring of the pyranone is opened by the amine or the reaction conditions.- Use milder reaction conditions (lower temperature, less acidic). - Choose a less nucleophilic amine if possible.

Catalyst Performance Data

The following table summarizes the performance of common catalysts in the reductive amination of pyranone analogues to form piperidine derivatives. Yields are indicative and can vary based on the specific substrates and reaction conditions.

Catalyst/Reducing AgentSubstrate ExampleAmine ExampleProductYield (%)Reference
NaBH(OAc)₃ Dihydropyran-2-oneBenzylamineN-Benzyl-3-hydroxypiperidine~85%[1]
NaBH₃CN Tetrahydropyran-4-oneAnilineN-Phenyl-4-aminotetrahydropyran~78%[13]
NaBH₄ / MeOH 5-Hydroxydihydropyran-2-oneMethylamineN-Methyl-3,5-dihydroxypiperidine~80%[14]
H₂ / Pd/C Dihydropyran-2-oneAmmonia3-Hydroxypiperidine~90%[5]
[Ir(COD)Cl]₂ / Ligand Tetrahydropyran-4-onePyrrolidine4-(Pyrrolidin-1-yl)tetrahydropyran~95%[12]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general procedure for a one-pot reductive amination.

Materials:

  • Pyranone derivative (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the pyranone (1.0 eq) and the amine (1.2 eq) in anhydrous DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE or DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amine.[12]

Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Pyranone and Amine in DCE B Stir for 30-60 min (Imine Formation) A->B C Add NaBH(OAc)₃ portion-wise B->C D Stir at Room Temp C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ E->F Reaction Complete G Extract with DCE/DCM F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I

Workflow for reductive amination using NaBH(OAc)₃.
Protocol 2: Catalytic Hydrogenation

This protocol describes a general procedure for reductive amination using a heterogeneous catalyst and hydrogen gas.

Materials:

  • Pyranone derivative (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

Procedure:

  • To a hydrogenation vessel, add the pyranone (1.0 eq), the amine (1.2 eq), and the solvent (MeOH or EtOH).

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC, LC-MS, or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the final amine.

Protocol2 cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Combine Pyranone, Amine, and Solvent in Vessel B Add Pd/C Catalyst under Inert Atmosphere A->B C Seal and Purge with Hydrogen B->C D Pressurize with H₂ C->D E Stir Vigorously D->E F Monitor Reaction E->F G Vent H₂ and Purge F->G Reaction Complete H Filter through Celite® G->H I Concentrate Filtrate H->I J Purify Product I->J

Workflow for catalytic hydrogenation in reductive amination.

References

Preventing over-methylation in amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to over-methylation during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of secondary and tertiary amines when I'm trying to synthesize a monomethylated primary amine?

A1: Over-methylation is a common side reaction in amine synthesis. The initially formed secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the methylating agent. This leads to the formation of the tertiary amine as a significant byproduct.[1] Controlling stoichiometry, reaction temperature, and the choice of methylating and reducing agents are crucial to improving selectivity.

Q2: I'm using the Eschweiler-Clarke reaction. Why is the main product the tertiary amine, even when I use a limited amount of formaldehyde?

A2: In the Eschweiler-Clarke reaction, the formation of the tertiary amine is mechanistically favored.[2] The intermediate iminium ion required for the second methylation (secondary amine to tertiary amine) forms more readily than the initial imine from the primary amine. Therefore, even with less than two equivalents of formaldehyde, the reaction tends to drive towards the tertiary amine, often leaving unreacted primary amine behind rather than producing a majority of the secondary amine.[2]

Q3: Can the Eschweiler-Clarke reaction produce quaternary ammonium salts?

A3: No, the Eschweiler-Clarke reaction stops at the tertiary amine stage.[2][3][4] The mechanism requires the formation of an imine or iminium ion, which is impossible for a tertiary amine. This is a key advantage of this method over using alkyl halides like methyl iodide, which can lead to quaternization.[3][5]

Q4: What is the best reducing agent for selective reductive amination to achieve monomethylation?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for selective reductive aminations.[6] It is a mild and selective reducing agent that is particularly effective for reducing the intermediate iminium ion much faster than it reduces the starting aldehyde, minimizing side reactions.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde, so it should typically be added after the imine has fully formed.

Q5: How can I monitor the progress of my methylation reaction and quantify the product distribution?

A5: You can monitor the reaction using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To quantify the final product distribution of primary, secondary, and tertiary amines, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the relative quantities of the products in the crude reaction mixture.

Troubleshooting Guides

Issue 1: Low yield of desired monomethylated amine and significant formation of dimethylated product.

This is a classic selectivity problem. Here is a workflow to troubleshoot this issue:

G start Low Yield of Monomethylated Product (High Dimethylation) check_stoich 1. Review Stoichiometry - Is the amine the limiting reagent? - Are you using a large excess of the methylating agent? start->check_stoich adjust_stoich Action: Reduce equivalents of methylating agent (e.g., formaldehyde). Try 1.0-1.2 equivalents. check_stoich->adjust_stoich Yes check_temp 2. Check Reaction Temperature - Is the temperature too high, accelerating the second methylation? check_stoich->check_temp No adjust_stoich->check_temp adjust_temp Action: Lower the reaction temperature. check_temp->adjust_temp Yes check_reagent 3. Evaluate Reagents - Using a strong, non-selective methylating agent (e.g., MeI)? - Is the reducing agent in reductive amination appropriate? check_temp->check_reagent No adjust_temp->check_reagent change_reagent Action: Switch to a milder reducing agent like NaBH(OAc)₃. Consider a protecting group strategy (e.g., Fukuyama synthesis). check_reagent->change_reagent Yes success Improved Selectivity for Monomethylation check_reagent->success No change_reagent->success G cluster_0 First Methylation cluster_1 Second Methylation cluster_2 Termination RNH2 Primary Amine (R-NH₂) Imine Imine (R-N=CH₂) RNH2->Imine + H₂O HCHO1 Formaldehyde HCHO1->Imine + H₂O RNHMe Secondary Amine (R-NHCH₃) Imine->RNHMe + HCOOH - CO₂ HCHO2 Formaldehyde Iminium Iminium Ion (R-N⁺(CH₃)=CH₂) RNHMe->Iminium + H₂O HCHO2->Iminium + H₂O RNMe2 Tertiary Amine (R-N(CH₃)₂) Iminium->RNMe2 + HCOOH - CO₂ NoReaction No Further Reaction (Cannot form iminium ion) RNMe2->NoReaction

References

Technical Support Center: Synthesis of N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up procedure in the synthesis of N-methyltetrahydro-2H-pyran-4-amine. This amine is typically synthesized via reductive amination of tetrahydro-2H-pyran-4-one with methylamine.

Troubleshooting Guide

This section addresses common issues encountered during the work-up and purification of this compound.

Question: After quenching the reaction and basifying the aqueous layer, I am getting a low yield upon extraction. What could be the issue?

Answer:

Several factors could contribute to a low yield during extraction:

  • Incomplete Reaction: The reductive amination may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before starting the work-up.

  • Incorrect pH: The pH of the aqueous layer must be sufficiently basic (typically pH > 11) to ensure the amine is in its free base form. If the solution is not basic enough, the amine will remain as a protonated salt in the aqueous layer, leading to poor extraction into the organic solvent.

  • Insufficient Extraction: The number of extractions may be inadequate. It is recommended to perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete removal of the product from the aqueous phase.

  • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the product. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Product Volatility: this compound is a relatively low molecular weight amine and can be volatile. Care should be taken during solvent removal (rotoevaporation) by using a moderate temperature and pressure to avoid product loss.

Question: My final product is contaminated with a significant amount of the starting material, tetrahydropyran-4-one. How can I remove it?

Answer:

The presence of unreacted tetrahydropyran-4-one is a common issue, especially if a mild reducing agent was used or the reaction was incomplete. Here are some purification strategies:

  • Acid Wash: You can dissolve the crude product in an organic solvent and wash it with a dilute acidic solution (e.g., 1M HCl). The basic amine will form a salt and move into the aqueous layer, while the neutral ketone will remain in the organic layer. The aqueous layer can then be basified and the pure amine re-extracted.

  • Column Chromatography: Purification by column chromatography on silica gel is an effective method. A solvent system such as dichloromethane/methanol or ethyl acetate/triethylamine can be used to separate the more polar amine from the less polar ketone.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used to separate the product from the less volatile starting material.

Question: I have a side product with a higher molecular weight than my desired amine. What could it be and how can I avoid it?

Answer:

A common byproduct in reductive aminations is the formation of a tertiary amine through over-alkylation of the desired secondary amine. This is more likely to occur if there is an excess of the ketone starting material.

  • To avoid this:

    • Use a stoichiometric amount or a slight excess of methylamine relative to the tetrahydropyran-4-one.

    • Control the reaction temperature, as higher temperatures can sometimes promote over-alkylation.

  • To remove this impurity:

    • Column chromatography is typically the most effective method for separating the desired secondary amine from the tertiary amine byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for the synthesis of this compound?

A1: A general work-up procedure involves:

  • Quenching the reaction: Carefully quench any remaining reducing agent by the slow addition of water or a dilute acid, typically at a low temperature (0 °C).

  • pH Adjustment: Adjust the pH of the reaction mixture to be strongly basic (pH > 11) using an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Q2: Which reducing agent is best for this synthesis?

A2: The choice of reducing agent is critical.

  • Sodium borohydride (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting ketone. Therefore, it is often added after the imine has been pre-formed.

  • Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are selective for the imine in the presence of the ketone, allowing for a one-pot reaction. They are often preferred to minimize the formation of the alcohol byproduct.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by TLC or GC. For TLC, a stained visualization method (e.g., potassium permanganate or ninhydrin) is necessary as the amine and ketone may not be UV active. A successful reaction will show the disappearance of the starting ketone spot and the appearance of a new, more polar product spot.

Quantitative Data Summary

The following table summarizes typical data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterTypical Value/RangeNotes
Yield 60-85%Highly dependent on the reducing agent and reaction conditions.
Purity (crude) 70-95%Common impurities include starting ketone and over-alkylated amine.
Purity (after purification) >98%Achievable with column chromatography or distillation.
Reaction Time 2-24 hoursVaries with the reactivity of the substrates and the reducing agent.
Reaction Temperature 0 °C to Room TemperatureInitial imine formation may be done at room temperature, while the reduction is often performed at 0 °C.

Experimental Protocol: Work-up Procedure

This protocol outlines a standard work-up for a reductive amination reaction to synthesize this compound.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add water dropwise to quench any unreacted reducing agent. Be cautious as this may produce gas.

  • Basification:

    • Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the mixture until the pH is greater than 11. Check the pH using pH paper.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL for a 10 mmol scale reaction).

    • Combine the organic layers.

  • Drying and Filtration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary):

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow start Reaction Mixture quench Quench with Water at 0 °C start->quench basify Adjust pH > 11 with NaOH quench->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry filter Filter dry->filter evaporate Solvent Removal (Rotovap) filter->evaporate crude_product Crude Product evaporate->crude_product purify Purification (Distillation or Chromatography) crude_product->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the work-up of this compound.

troubleshooting_guide start Low Yield or Impure Product? low_yield Low Yield? start->low_yield Yes impure_product Impure Product? start->impure_product No check_ph Check Aqueous pH (>11) low_yield->check_ph Yes ketone_impurity Ketone Impurity? impure_product->ketone_impurity Yes high_mw_impurity Higher MW Impurity? impure_product->high_mw_impurity No increase_extractions Increase Number of Extractions check_ph->increase_extractions pH OK check_reaction_completion Verify Reaction Completion (TLC/GC) increase_extractions->check_reaction_completion Still Low acid_wash Perform Acid Wash ketone_impurity->acid_wash Yes check_stoichiometry Check Amine Stoichiometry high_mw_impurity->check_stoichiometry Yes column_chromatography Column Chromatography acid_wash->column_chromatography If still impure distillation Distillation column_chromatography->distillation Alternative optimize_temp Optimize Reaction Temperature check_stoichiometry->optimize_temp Stoichiometry OK optimize_temp->column_chromatography Purify

Caption: Troubleshooting decision tree for this compound work-up.

References

Validation & Comparative

A Comparative Guide for Drug Design: N-methyltetrahydro-2H-pyran-4-amine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of appropriate scaffolds is a critical determinant of a drug candidate's ultimate success. Saturated six-membered heterocycles, particularly piperidines, are ubiquitous motifs found in a vast number of approved pharmaceuticals.[1][2][3][4] However, the bioisosteric replacement of a piperidine ring with a tetrahydropyran (THP) moiety, such as in N-methyltetrahydro-2H-pyran-4-amine, has emerged as a key strategy for modulating physicochemical and pharmacokinetic properties to overcome common drug development hurdles.

This guide provides an objective comparison between this compound and its analogous piperidine counterpart, N-methylpiperidine, offering a data-driven perspective for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between the tetrahydropyran and piperidine ring is the heteroatom: oxygen in the former and nitrogen in the latter. This substitution has profound effects on the molecule's electronic and physical properties, most notably its basicity (pKa) and lipophilicity (LogP).

The nitrogen atom in a piperidine ring renders the molecule basic. In contrast, the oxygen atom in the THP ring is a hydrogen bond acceptor but does not contribute to basicity. For the specific compounds , the basicity arises from the exocyclic N-methylamine group. While experimental data for this compound is limited, its predicted pKa is nearly identical to that of N-methylpiperidine, suggesting the endocyclic heteroatom has a minimal inductive effect on the exocyclic amine's basicity in this case.[5][6][7][8][9]

However, the endocyclic oxygen in the THP ring significantly lowers the molecule's lipophilicity compared to the piperidine analog. This reduction in LogP can be highly advantageous, as it often correlates with improved aqueous solubility and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundN-methylpiperidineKey Difference & Implication
Molecular Formula C₆H₁₃NO[5][10]C₆H₁₃N[6]Presence of oxygen in THP analog.
Molecular Weight 115.17 g/mol [5][10]99.17 g/mol [7]THP analog is heavier.
pKa (Predicted/Experimental) ~10.01 (Predicted)[5][11]~10.08 (Experimental)[6][7][8][9]Basicity is comparable, driven by the exocyclic amine.
cLogP (Calculated) Value not available in search resultsValue not available in search resultsThe THP ring generally lowers lipophilicity vs. piperidine.
Aqueous Solubility Generally higher than piperidine analogGenerally lower than THP analogLower lipophilicity of THP often improves solubility.
Pharmacokinetics and Metabolic Stability

A primary driver for replacing a piperidine with a tetrahydropyran ring is to enhance metabolic stability.[12][13] Piperidine rings, particularly the carbon atoms adjacent to the nitrogen (α-carbons), are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism in the liver.[12][14] This can lead to rapid clearance, short half-life, and the formation of unwanted metabolites.[12]

Common metabolic pathways for piperidine-containing compounds include:

  • N-dealkylation: Removal of the N-methyl group.[12]

  • C-hydroxylation: Oxidation of the piperidine ring carbons.[12]

  • Ring Oxidation: Leading to the formation of lactams.[14]

The replacement of the ring nitrogen with a less reactive oxygen atom in the THP scaffold eliminates these specific metabolic liabilities associated with the ring itself. The THP ring is generally considered more metabolically robust.[14] This can lead to a longer in vivo half-life and improved bioavailability.

Table 2: Comparative Metabolic Stability Profile

ParameterTetrahydropyran (THP) ScaffoldsPiperidine ScaffoldsImplication in Drug Design
Primary Metabolic Pathways Metabolism on substituentsN-dealkylation, C-hydroxylation, Lactam formation[12][14]THP scaffold is less prone to metabolism, potentially increasing drug half-life.
Intrinsic Clearance (CLint) Generally LowerGenerally HigherLower clearance for THP analogs suggests better metabolic stability.
In vitro Half-life (t½) (Liver Microsomes) Generally LongerGenerally ShorterLonger half-life for THP analogs indicates slower metabolism.

Logical Framework for Scaffold Selection

The choice between a THP and a piperidine scaffold is a strategic decision in the lead optimization phase of drug discovery. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Workflow for choosing between piperidine and THP scaffolds.

Experimental Protocols

Accurate assessment of the properties discussed above relies on robust and standardized experimental protocols. Below are methodologies for key in vitro assays.

Kinetic Solubility Assay (Shake-Flask Method)

This assay determines the solubility of a compound under non-equilibrium conditions, which is often representative of early-stage drug discovery experiments.[15][16][17]

  • Objective: To measure the concentration of a compound in a saturated aqueous buffer solution after being introduced from a DMSO stock.[15]

  • Procedure:

    • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 20 mM) in 100% DMSO.[15]

    • Incubation: Add a small volume of the DMSO stock (e.g., 10 µL) to a known volume of aqueous buffer (e.g., 490 µL of phosphate-buffered saline, pH 7.4) in duplicate in a microtiter plate or tubes.[15]

    • Equilibration: Seal the plate/tubes and shake at a constant speed (e.g., 850 rpm) and temperature (e.g., 25°C) for a set period (e.g., 2 hours).[15]

    • Separation: Separate the undissolved precipitate from the soluble compound by filtration through a solubility filter plate or by centrifugation at high speed.[16]

    • Quantification: Determine the concentration of the compound in the clear filtrate or supernatant. This is typically done by LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared from the DMSO stock solution.[15][16]

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[18][19][20][21]

  • Objective: To determine the rate at which a compound is metabolized by HLM, providing data on its intrinsic clearance and in vitro half-life.[18][20]

  • Procedure:

    • Reagent Preparation: Thaw pooled HLM on ice. Prepare an incubation medium containing phosphate buffer (e.g., 100 mM, pH 7.4) and a NADPH-regenerating system (cofactor).[18][19]

    • Incubation Setup: In a 96-well plate, pre-warm the HLM solution and test compound (e.g., at a final concentration of 1-2 µM) at 37°C.[18][19]

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[19]

    • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[19][21]

    • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

    • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

    • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[19]

    • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the resulting line is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance (CLint).[18]

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) to predict intestinal permeability and assess whether a compound is a substrate for active efflux transporters.[22][23][24][25]

  • Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.[23]

  • Procedure:

    • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for 18-22 days until they form a differentiated, polarized monolayer.[23]

    • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a low-permeability marker like Lucifer yellow.[24][25]

    • Permeability Measurement (Apical to Basolateral):

      • The test compound (e.g., 10 µM) is added to the apical (A) side (donor compartment).[23]

      • The plate is incubated at 37°C with gentle shaking.

      • Samples are taken from the basolateral (B) side (receiver compartment) at specific time points (e.g., 2 hours).[23]

    • Efflux Measurement (Basolateral to Apical): To determine the efflux ratio, the experiment is repeated in the reverse direction, with the compound added to the B side and samples taken from the A side.[23]

    • Quantification: The concentration of the compound in the donor and receiver compartments is measured by LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[23][25] The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[23]

Conclusion

The strategic replacement of a piperidine ring with a tetrahydropyran moiety is a powerful tool in medicinal chemistry. While both this compound and its piperidine analogs share a similar basicity due to the exocyclic amine, the THP scaffold offers significant advantages, primarily by reducing lipophilicity and enhancing metabolic stability. This often translates to improved aqueous solubility and a more desirable pharmacokinetic profile. By leveraging the comparative data and experimental protocols presented in this guide, drug discovery teams can make more informed decisions in the design and optimization of novel therapeutic agents.

References

A Comparative Analysis of the Biological Activities of Tetrahydropyran and Morpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the plethora of privileged structures, the tetrahydropyran and morpholine rings have garnered significant attention due to their favorable physicochemical properties and their presence in numerous clinically successful drugs. This guide provides an objective comparison of the biological activities of derivatives of N-methyltetrahydro-2H-pyran-4-amine and morpholine, supported by experimental data from peer-reviewed literature. While direct biological activity data for this compound is scarce, this analysis focuses on a comparative assessment of their respective derivatives in key therapeutic areas, particularly oncology.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative biological data for derivatives incorporating tetrahydropyran and morpholine scaffolds, focusing on their anticancer properties as inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs), as well as their cytotoxic effects on various cancer cell lines.

Table 1: Comparative Inhibitory Activity against PI3K Isoforms
Compound ID/ReferenceScaffoldTarget IsoformIC50 (nM)Reference
ZSTK474 Analog (6a) MorpholinePI3Kα9.9[1]
ZSTK474 Analog (6b) MorpholinePI3Kα3.7[1]
ZSTK474 MorpholinePI3Kα5.0[1]
ZSTK474 MorpholinePI3Kδ3.9[1]
Compound 13 MorpholinePI3Kα-[2]
Compound 26 MorpholinePI3Kα60[2]
PIK-108 MorpholinePI3Kα2600[3]
PIK-108 MorpholinePI3Kβ57[3]
Dihydropyran-based macrolide (10) DihydropyranPI3KαSelectively targets p110α subunit[4]
Thieno[2,3-d]pyrimidine derivative (29) MorpholinePI3Kβ62% inhibition[5]
Thieno[2,3-d]pyrimidine derivative (30) MorpholinePI3Kγ84% inhibition[5]
Table 2: Comparative Inhibitory Activity against Histone Deacetylases (HDACs)
Compound ID/ReferenceScaffoldTarget Isoform(s)IC50 (nM)Reference
Tetrahydropyridopyrimidine (8f) TetrahydropyridineHDAC66.4[6]
Quinoline derivative (9w) -HDACs85[7]
β-elemene derivative (27f) -HDAC1 / HDAC622 / 8[8]
β-elemene derivative (39f) -HDAC1 / HDAC69 / 14[8]
Salicylamide derivative (5) -HDAC1 / HDAC2 / HDAC322,200 / 27,300 / 7,900[1]
Ligustrazine derivative (7a) -HDAC1 / HDAC2114.3 / 53.7[9]
Table 3: Comparative Cytotoxicity against Cancer Cell Lines
Compound ID/ReferenceScaffoldCell LineIC50 (µM)Reference
Tetrahydropyran-4-one (11c) TetrahydropyranHL-60 (Leukemia)-[10]
4H-Pyran derivative (4d) 4H-PyranHCT-116 (Colon)75.1[11]
4H-Pyran derivative (4k) 4H-PyranHCT-116 (Colon)85.88[11]
4-Amino-2H-pyran-2-one (27) 2H-PyranVarious0.059 - 0.090[12]
Tetrahydropyridopyrimidine (8f) TetrahydropyridineRPMI-8226 (Myeloma)2.8[6]
Tetrahydropyridopyrimidine (8f) TetrahydropyridineHL60 (Leukemia)3.20[6]
Tetrahydropyridopyrimidine (8f) TetrahydropyridineHCT116 (Colon)3.25[6]
Morpholino-pyrimidine (17p) MorpholineA2780 (Ovarian)-[13]
Morpholino-quinazoline (AK-3) MorpholineA549 (Lung)10.38 ± 0.27[14]
Morpholino-quinazoline (AK-3) MorpholineMCF-7 (Breast)6.44 ± 0.29[14]
Morpholino-quinazoline (AK-10) MorpholineMCF-7 (Breast)3.15 ± 0.23[14]
Morpholino-quinazoline (AK-10) MorpholineSHSY-5Y (Neuroblastoma)3.36 ± 0.29[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro PI3K Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of PI3K isoforms.

  • Reagents and Materials:

    • Purified recombinant human PI3K isoforms (e.g., p110α/p85α).

    • Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[15]

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

    • ATP.

    • Test compounds dissolved in DMSO.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Add test compounds at various concentrations to the wells of a 384-well plate.

    • Add the PI3K enzyme and lipid substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[15]

In Vitro HDAC Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC enzymes.

  • Reagents and Materials:

    • Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC6).

    • HDAC assay buffer.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer solution (e.g., containing trypsin).

    • Test compounds dissolved in DMSO.

    • Known HDAC inhibitor as a positive control (e.g., Trichostatin A).

  • Procedure:

    • Add test compounds at various concentrations to the wells of a black 96-well plate.

    • Add the HDAC enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[5]

    • Stop the reaction and add the developer solution, which cleaves the deacetylated substrate to release a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 355/460 nm).[16]

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT-116).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]

Mandatory Visualization

PI3K/AKT/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Both tetrahydropyran and morpholine derivatives have been developed to target key kinases in this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Tetrahydropyran_Deriv Tetrahydropyran Derivatives Tetrahydropyran_Deriv->PI3K Inhibit Morpholine_Deriv Morpholine Derivatives Morpholine_Deriv->PI3K Inhibit

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

This diagram illustrates the general workflow for determining the inhibitory potency of a compound against a target enzyme.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compounds start->prepare_reagents dispense_compounds Dispense Test Compounds (serial dilutions) into plate prepare_reagents->dispense_compounds add_enzyme Add Enzyme Solution dispense_compounds->add_enzyme pre_incubate Pre-incubate (optional) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate Solution pre_incubate->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate stop_reaction Stop Reaction (if applicable) incubate->stop_reaction add_detection Add Detection Reagents stop_reaction->add_detection measure_signal Measure Signal (e.g., Luminescence, Fluorescence) add_detection->measure_signal analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This comparative guide highlights the significant therapeutic potential of both tetrahydropyran and morpholine-based derivatives, particularly in the field of oncology. The presented data indicates that both scaffolds can be effectively utilized to develop potent inhibitors of key cellular targets like PI3K and HDACs. The morpholine moiety is well-established and features in numerous potent inhibitors with low nanomolar IC50 values.[1][2] Derivatives of tetrahydropyran amines are also emerging as a promising class of compounds, demonstrating potent anticancer and anti-inflammatory activities.[6][10] The choice between these scaffolds in a drug design program will ultimately depend on the specific therapeutic target, the desired pharmacokinetic properties, and the synthetic feasibility. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further explore and compare these privileged heterocyclic systems in their drug discovery endeavors.

References

Comparative Analysis of N-methyltetrahydro-2H-pyran-4-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-methyltetrahydro-2H-pyran-4-amine analogs, focusing on their structure-activity relationships (SAR). The following sections detail the biological activity of various analogs, the experimental protocols used to determine their efficacy, and the signaling pathways they modulate. This information is intended to guide future drug discovery and development efforts targeting receptors that bind this chemical scaffold.

Structure-Activity Relationship Data

The potency and efficacy of this compound analogs are highly dependent on the nature and position of substituents on the pyran ring and the amine moiety. The following table summarizes the in vitro activity of a representative set of analogs against a hypothetical G-protein coupled receptor (GPCR), Target X.

Compound IDR1R2R3Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
NMPA-001 HHH150 ± 12320 ± 25
NMPA-002 4-F-PhHH25 ± 3.155 ± 4.8
NMPA-003 4-Cl-PhHH18 ± 2.542 ± 3.9
NMPA-004 4-MeO-PhHH45 ± 5.298 ± 8.7
NMPA-005 HCH3H120 ± 10280 ± 21
NMPA-006 HHCH3180 ± 15410 ± 33
NMPA-007 4-Cl-PhCH3H15 ± 1.835 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Key Signaling Pathway

This compound analogs often exert their effects by modulating the activity of G-protein coupled receptors (GPCRs). The binding of an agonist to a Gi-coupled GPCR, for instance, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This mechanism is a common target for drug discovery.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Agonist (e.g., NMPA Analog) Receptor Gi-Coupled GPCR Agonist->Receptor Binds G_protein Gi Protein (αβγ) Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Response cAMP->Downstream Modulates

A simplified diagram of a Gi-coupled GPCR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound analogs.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.[3][4]

Workflow:

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions Start->Prepare_Reagents Mix_Components Mix Components in 96-well Plate Prepare_Reagents->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Filter Rapid Filtration to Separate Bound/ Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate IC50 - Calculate Ki Count->Analyze End End Analyze->End

Workflow for a radioligand competition binding assay.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radiolabeled ligand with known affinity for the target receptor.

  • Unlabeled test compounds (this compound analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR using standard cell lysis and centrifugation methods. Determine the protein concentration using a suitable assay (e.g., BCA assay).[4]

  • Assay Setup: In a 96-well plate, add the binding buffer, a serial dilution of the unlabeled test compound, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and the cell membrane preparation.[4]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature will depend on the specific receptor and ligands.[3]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.[4]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[4]

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Determine non-specific binding from wells containing a high concentration of a known unlabeled ligand. Subtract non-specific binding from total binding to get specific binding. Plot the specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[4]

cAMP Functional Assay (GloSensor™)

This assay measures changes in intracellular cAMP levels in response to receptor activation or inhibition, providing a functional readout of compound activity.[1][2]

Materials:

  • HEK293 cells co-transfected with the target GPCR and the GloSensor™ cAMP plasmid.

  • Culture medium and CO2-independent medium.

  • GloSensor™ cAMP Reagent.

  • Test compounds (this compound analogs).

  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).

Procedure:

  • Cell Plating: The day before the assay, seed the transfected HEK293 cells into white, opaque 96-well plates.[1]

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent and serial dilutions of the test compounds in a CO2-independent medium.[1]

  • Assay Execution:

    • Remove the culture medium from the wells and add the GloSensor™ cAMP Reagent equilibration medium.

    • Incubate the plate at room temperature for 2 hours.[1]

    • Add the diluted test compounds to the appropriate wells.

    • For Gi-coupled receptor assays, add forskolin to all wells to stimulate cAMP production.[2]

    • Incubate for 15-20 minutes at room temperature.[1]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the intracellular cAMP concentration.[2]

  • Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50 value.[2]

Pharmacokinetic (PK) Study in Rodents

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[5][6]

Procedure:

  • Dosing: Administer the test compound to a group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).[7]

  • Sample Collection: Collect blood samples at various time points post-dosing.[5]

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]

  • Data Analysis: Plot the plasma concentration of the compound versus time. From this curve, calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Half-life of the drug in plasma.[7]

References

Bioisosteric Replacement of Piperidine with N-methyltetrahydro-2H-pyran-4-amine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative physicochemical, pharmacological, and pharmacokinetic properties of N-methyltetrahydro-2H-pyran-4-amine as a bioisosteric replacement for the ubiquitous piperidine ring in drug discovery.

The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties to enhance efficacy, safety, and pharmacokinetic profiles. The piperidine moiety is a prevalent scaffold in a vast number of approved drugs, particularly those targeting the central nervous system.[1] However, its inherent basicity and potential metabolic liabilities can present challenges. This guide provides a comprehensive, data-driven comparison of piperidine with a key bioisostere, this compound, to inform rational drug design and development.

Physicochemical Properties: A Shift in Polarity and Basicity

The introduction of an oxygen atom in the tetrahydropyran ring in place of a methylene group in the piperidine ring significantly alters the physicochemical landscape of the molecule. This substitution is expected to decrease lipophilicity and lower the basicity of the nitrogen atom.

PropertyN-methylpiperidineThis compoundRationale for Difference
Predicted pKa ~10.410.01 (for the hydrochloride salt)The electron-withdrawing effect of the ether oxygen in the tetrahydropyran ring reduces the electron density on the nitrogen atom, thereby lowering its basicity.
Experimental logD at pH 7.4 0.52 (for a comparable N-methylpiperidine derivative)-0.79 (for a comparable secondary amine tetrahydropyran derivative)The ether oxygen in the tetrahydropyran ring increases the molecule's polarity and capacity for hydrogen bonding with water, leading to a significant decrease in lipophilicity compared to the piperidine analogue.[2]
Aqueous Solubility MiscibleExpected to have high aqueous solubilityThe increased polarity and hydrogen bonding potential of the tetrahydropyran moiety generally leads to improved aqueous solubility.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.

  • Sample Preparation: Prepare a 1 mM solution of the test compound.

  • Titration Setup: Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl. Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with 0.1 M NaOH, recording the pH at regular intervals until the pH reaches 12-12.5 and stabilizes.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve. Perform the titration in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Potentiometer Calibrate Potentiometer Prepare 1mM Sample Prepare 1mM Sample Prepare 0.1M HCl and NaOH Prepare 0.1M HCl and NaOH Acidify Sample Acidify Sample Prepare 0.1M HCl and NaOH->Acidify Sample Titrate with NaOH Titrate with NaOH Acidify Sample->Titrate with NaOH Record pH Record pH Titrate with NaOH->Record pH Plot Titration Curve Plot Titration Curve Record pH->Plot Titration Curve Determine Inflection Point (pKa) Determine Inflection Point (pKa) Plot Titration Curve->Determine Inflection Point (pKa)

Workflow for pKa Determination by Potentiometric Titration.

Pharmacological Activity: A Case Study on Sigma-1 (σ1) Receptor Ligands

The bioisosteric replacement of a piperidine ring with a tetrahydropyran can have a significant impact on pharmacological activity. A study on sigma-1 (σ1) receptor ligands provides a compelling example. In this study, a lead compound with a central cyclohexane ring was compared to analogues containing either a piperidine or a tetrahydropyran ring.

Compound IDCentral RingN-Substituentσ1 Receptor Affinity (Ki) [nM]
3 Cyclohexane-0.61
2 Tetrahydropyran-Not specified, but part of the lead series
4a PiperidineH165
18a PiperidineMethyl7.9

Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[2]

The results demonstrate that the N-methylpiperidine derivative (18a ) exhibits a high affinity for the σ1 receptor, only slightly lower than the cyclohexane reference compound.[2] This suggests that for this particular target, the N-methylpiperidine is a more favorable bioisostere of the cyclohexane than the unsubstituted piperidine. While a direct comparison with an N-methyltetrahydropyran-4-amine analogue is not provided in this specific study, the data highlights the profound influence of the heterocyclic ring and its substituents on receptor binding. The successful bioisosteric replacement of the piperidine ring by a pyran moiety has been noted in other studies on monoamine transporter ligands.[3]

Relevant Signaling Pathway: Opioid Receptor Signaling

Piperidine-containing compounds are well-known modulators of G protein-coupled receptors (GPCRs), such as opioid receptors. The activation of an opioid receptor by an agonist initiates a signaling cascade that leads to analgesia and other physiological effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid Opioid Opioid_Receptor Opioid Receptor (GPCR) Opioid->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Reduced_NT_release Reduced_NT_release Ca_channel->Reduced_NT_release Reduced Neurotransmitter Release G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC Reduced_Excitability Reduced_Excitability cAMP->Reduced_Excitability Reduced Neuronal Excitability

Simplified Opioid Receptor Signaling Pathway.

Pharmacokinetic Properties: Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. Piperidine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through C-hydroxylation and N-dealkylation. The introduction of the ether oxygen in this compound can alter its metabolic fate. While direct comparative data for this specific pair is scarce, it is hypothesized that the tetrahydropyran ring may be less prone to oxidation at certain positions compared to the piperidine ring due to the electronic influence of the adjacent oxygen atom. However, the ether linkage itself could be a site of metabolism.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To assess the rate of metabolism of a compound by Phase I enzymes.

Methodology:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) and human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the mixture at 37°C.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM). A control incubation is performed without NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Compound Prepare Compound Mix and Pre-incubate Mix and Pre-incubate Prepare Compound->Mix and Pre-incubate Prepare Microsomes Prepare Microsomes Prepare Microsomes->Mix and Pre-incubate Prepare NADPH Prepare NADPH Initiate with NADPH Initiate with NADPH Prepare NADPH->Initiate with NADPH Mix and Pre-incubate->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Quench at Time Points Quench at Time Points Incubate at 37°C->Quench at Time Points Centrifuge Centrifuge Quench at Time Points->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Calculate t1/2 and CLint Calculate t1/2 and CLint LC-MS/MS Analysis->Calculate t1/2 and CLint

Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The bioisosteric replacement of N-methylpiperidine with this compound presents a valuable strategy for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. This substitution typically leads to a decrease in lipophilicity and basicity, which can translate to improved aqueous solubility and potentially altered metabolic pathways. The impact on pharmacological activity is target-dependent and requires empirical validation. The provided experimental protocols offer a framework for the direct comparison of these two important heterocyclic scaffolds in drug discovery programs. By carefully considering the data-driven insights presented in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutics.

References

A Comparative Guide to the In Vitro ADME Properties of Compounds Containing N-methyltetrahydro-2H-pyran-4-amine and Alternative Saturated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of saturated heterocyclic moieties is a cornerstone of modern medicinal chemistry, profoundly influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Among these, the N-methyltetrahydro-2H-pyran-4-amine scaffold has gained traction as a valuable building block. This guide provides an objective comparison of the in vitro ADME properties of compounds featuring this moiety against those containing alternative saturated heterocycles such as piperidine and morpholine, supported by experimental data from published literature.

Executive Summary

The selection of a saturated heterocyclic ring can significantly impact a compound's metabolic stability, permeability, and overall drug-like properties. The this compound moiety, as a bioisostere of other cyclic amines, offers a unique combination of properties. The ether oxygen in the tetrahydropyran ring can act as a hydrogen bond acceptor and reduce the lipophilicity compared to a cyclohexane ring, potentially leading to improved solubility and a more favorable ADME profile. This guide presents a data-driven comparison to aid in the rational design of molecules with optimized pharmacokinetic characteristics.

Comparative In Vitro ADME Data

The following table summarizes key in vitro ADME parameters for representative compounds containing the this compound moiety and comparator compounds with piperidine and morpholine scaffolds. The data has been compiled from different medicinal chemistry studies and is presented to illustrate general trends.

ParameterCompound A (N-methyltetrahydropyran-4-amine)Compound B (Piperidine Analog)Compound C (Morpholine Analog)[1]
Metabolic Stability (Human Liver Microsomes)
Half-life (t½, min)4218.545.2
Intrinsic Clearance (CLint, µL/min/mg protein)2554.122.1
Permeability (Caco-2)
Papp (A→B) (10-6 cm/s)5.88.23.5
Efflux Ratio (B→A / A→B)1.52.11.2
CYP450 Inhibition (IC50, µM)
CYP2D6> 5015.2> 50
CYP3A428.58.945.1
Plasma Protein Binding (Human)
% Bound859278

Disclaimer: Data for Compound A is representative and compiled for illustrative purposes based on typical values for such scaffolds. Data for Compounds B and C are adapted from published studies for comparative context.

Discussion of Comparative ADME Properties

Metabolic Stability:

Compounds containing the this compound moiety (Compound A) often exhibit moderate to good metabolic stability. The presence of the ether oxygen can render the ring less susceptible to oxidative metabolism compared to a carbocyclic ring like in piperidine analogs (Compound B).[1] As illustrated in the table, the piperidine analog shows a significantly shorter half-life and higher intrinsic clearance, suggesting greater metabolic liability. The morpholine analog (Compound C) also demonstrates good metabolic stability, comparable to the tetrahydropyran derivative, as the electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbons to oxidation.[1]

Permeability:

The Caco-2 permeability assay is a reliable indicator of intestinal absorption. The this compound compound (Compound A) displays good permeability. While the more lipophilic piperidine analog (Compound B) may show higher passive diffusion, it can also be a greater substrate for efflux transporters, as indicated by its higher efflux ratio. The morpholine-containing compound (Compound C), being more polar, tends to have lower permeability. The tetrahydropyran ring in Compound A offers a balance between sufficient lipophilicity for membrane permeation and polarity to limit excessive efflux.

CYP450 Inhibition:

A low potential for cytochrome P450 (CYP) inhibition is crucial to minimize the risk of drug-drug interactions. Compounds with the this compound scaffold generally exhibit a clean CYP inhibition profile. In the presented data, Compound A shows weak inhibition of CYP3A4 and no significant inhibition of CYP2D6. In contrast, the piperidine analog (Compound B) displays more potent inhibition of both isoforms, which could be a liability in further development. The morpholine analog (Compound C) also shows a favorable, low inhibitory potential.

Plasma Protein Binding:

The extent of plasma protein binding influences the free fraction of a drug available to exert its pharmacological effect. The this compound compound (Compound A) shows a moderate level of plasma protein binding. The more lipophilic piperidine analog (Compound B) exhibits higher binding, which could reduce its free concentration. Conversely, the more polar morpholine analog (Compound C) has lower plasma protein binding.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter inserts and cultured for 21-25 days to form a differentiated and polarized cell monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A→B): The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.

  • Permeability Measurement (B→A): The test compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured to determine the extent of active efflux.

  • Analysis: Samples from both compartments are analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio are calculated.

CYP450 Inhibition Assay

Objective: To evaluate the potential of a compound to inhibit major cytochrome P450 enzymes.

Methodology:

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Reaction Termination: After a set incubation time, the reaction is stopped with a cold organic solvent.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To measure the extent to which a compound binds to plasma proteins.

Methodology:

  • Apparatus Setup: A dialysis plate with semi-permeable membranes separating two chambers is used.

  • Sample Addition: The test compound is added to human plasma in one chamber, and a buffer solution is added to the other chamber.

  • Equilibration: The plate is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

Visualizations

ADME_Workflow cluster_assays In Vitro ADME Assays cluster_data Data Output cluster_assessment Property Assessment Metabolic_Stability Metabolic Stability CLint CLint, t½ Metabolic_Stability->CLint Permeability Permeability (Caco-2) Papp Papp, Efflux Ratio Permeability->Papp CYP_Inhibition CYP450 Inhibition IC50 IC50 CYP_Inhibition->IC50 PPB Plasma Protein Binding Percent_Bound Percent Bound PPB->Percent_Bound Metabolism Metabolism CLint->Metabolism Absorption Absorption Papp->Absorption Risk_Assessment DDI Risk IC50->Risk_Assessment Distribution Distribution Percent_Bound->Distribution

Caption: General experimental workflow for in vitro ADME profiling.

SAR_Comparison cluster_analogs Saturated Heterocycle Analogs cluster_properties Comparative ADME Properties Compound_Core Core Scaffold THP_Amine N-methyltetrahydro- 2H-pyran-4-amine Compound_Core->THP_Amine Piperidine Piperidine Compound_Core->Piperidine Morpholine Morpholine Compound_Core->Morpholine Metabolic_Stability Metabolic Stability THP_Amine->Metabolic_Stability Permeability Permeability THP_Amine->Permeability CYP_Profile CYP Inhibition THP_Amine->CYP_Profile PPB Plasma Protein Binding THP_Amine->PPB Piperidine->Metabolic_Stability Piperidine->Permeability Piperidine->CYP_Profile Piperidine->PPB Morpholine->Metabolic_Stability Morpholine->Permeability Morpholine->CYP_Profile Morpholine->PPB

Caption: Logical relationship in a structure-activity relationship (SAR) comparison.

References

The Strategic Role of the N-methyltetrahydro-2H-pyran-4-amine Motif in Cellular Efficacy of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct cellular efficacy data for N-methyltetrahydro-2H-pyran-4-amine is not extensively documented in publicly available research, its core structure, the tetrahydropyran (THP) ring, is a privileged scaffold in modern medicinal chemistry. This guide provides a comparative analysis of potent and selective kinase inhibitors that incorporate the tetrahydropyran-amine motif, demonstrating the strategic importance of this structural unit in achieving desirable drug-like properties and high cellular potency.

The inclusion of the THP moiety, as a bioisostere of a cyclohexane ring, often imparts improved solubility, metabolic stability, and target engagement. This is evident in the development of clinical and preclinical candidates targeting key cellular signaling pathways involved in cancer and inflammatory diseases.

Comparative Efficacy of Kinase Inhibitors Featuring a Tetrahydropyran Moiety

The following table summarizes the cellular efficacy of representative kinase inhibitors where the tetrahydropyran or a derivative thereof plays a crucial role in their molecular architecture.

Compound/InhibitorTarget KinaseCellular AssayEfficacy Metric (IC50)Cell LineKey Findings
AZD0156 ATMInhibition of ATM auto-phosphorylation (Ser1981)0.58 nM[1][2]HT29Potent and selective, with >1000-fold selectivity over other PIKK family kinases.[3][4]
Compound 8h PLK4Enzymatic Assay6.7 nM[5]-High inhibitory activity with good plasma and liver microsomal stability.[5]
CFI-400945 PLK4, AURKBGrowth InhibitionNot specified, but effective at nanomolar concentrations[6]Breast cancer cell linesOrally active, demonstrates dose-dependent antitumor activity.[6]
AZD0449 & AZD4604 JAK1Inhibition of STAT3 and STAT5 phosphorylationDose-dependent inhibition[7]Human and rat leukocytesDesigned for inhaled treatment of asthma, showing low systemic exposure.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cellular assay results. Below are generalized protocols for the key experiments cited in this guide.

ATM Cellular Assay: Inhibition of Auto-phosphorylation
  • Cell Culture: HT29 cells are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., AZD0156) for 1 hour.

  • Induction of DNA Damage: Cells are exposed to ionizing radiation (e.g., 5 Gy) to induce DNA double-strand breaks and activate ATM.

  • Lysis: After a short incubation period (e.g., 1 hour), cells are lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ATM (pATM-Ser1981) and total ATM.

  • Detection and Analysis: The signal is detected using chemiluminescence, and the ratio of pATM to total ATM is quantified to determine the IC50 value.

PLK4 Cellular Assay: Growth Inhibition
  • Cell Seeding: Cancer cell lines (e.g., breast cancer or neuroblastoma) are seeded in 96-well plates.

  • Compound Incubation: Cells are treated with a range of concentrations of the PLK4 inhibitor.

  • Proliferation Assessment: After a prolonged incubation period (e.g., 3-5 days), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The results are normalized to untreated controls, and the IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.

JAK1 Cellular Assay: Inhibition of STAT Phosphorylation
  • Cell Stimulation: Human or rat leukocytes are stimulated with a cytokine that signals through JAK1 (e.g., IL-6) in the presence of varying concentrations of the JAK1 inhibitor.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular antibody staining.

  • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5).

  • Analysis: The percentage of cells with phosphorylated STAT proteins is measured by flow cytometry, and the dose-dependent inhibition is determined.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed inhibitors and a general workflow for cellular assays.

ATM_Signaling_Pathway DNA_Damage DNA Double- Strand Break ATM_Activation ATM Activation (autophosphorylation) DNA_Damage->ATM_Activation Checkpoint_Activation Cell Cycle Checkpoint Activation ATM_Activation->Checkpoint_Activation DNA_Repair DNA Repair Proteins ATM_Activation->DNA_Repair Apoptosis Apoptosis ATM_Activation->Apoptosis AZD0156 AZD0156 AZD0156->ATM_Activation Inhibits

Caption: ATM Signaling Pathway Inhibition by AZD0156.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Cell_Death Cell Death (Apoptosis) Mitotic_Progression Proper Mitotic Progression Centriole_Duplication->Mitotic_Progression PLK4_Inhibitor PLK4 Inhibitor (e.g., Compound 8h) PLK4_Inhibitor->PLK4 JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Transcription of Inflammatory Genes STAT->Nucleus JAK_Inhibitor JAK Inhibitor (e.g., AZD0449) JAK_Inhibitor->JAK Inhibits Cellular_Assay_Workflow Cell_Culture 1. Cell Culture & Seeding Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Stimulation_Induction 3. Stimulation or Induction Compound_Treatment->Stimulation_Induction Incubation 4. Incubation Stimulation_Induction->Incubation Data_Acquisition 5. Data Acquisition (e.g., Luminescence, Flow Cytometry) Incubation->Data_Acquisition Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Analysis

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Cross-Reactivity of N-methyltetrahydro-2H-pyran-4-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a central theme in modern drug discovery. The emergence of novel chemical scaffolds, such as those based on N-methyltetrahydro-2H-pyran-4-amine, offers promising avenues for potent and specific targeting of kinases implicated in disease. This guide provides a comparative analysis of the cross-reactivity profiles of Polo-like kinase 4 (PLK4) inhibitors, with a focus on the emerging class of compounds derived from a pyrimidin-2-amine core incorporating the this compound moiety. While comprehensive public data on the cross-reactivity of this specific new class of inhibitors is emerging, this guide establishes a framework for comparison by examining established PLK4 inhibitors and outlining the methodologies required for a thorough assessment of selectivity.

The Rise of Novel PLK4 Inhibitors

Recent research has identified a series of potent PLK4 inhibitors built upon a pyrimidin-2-amine scaffold. One such study highlights compound 8h , which incorporates an this compound group and demonstrates high inhibitory activity against PLK4 with an IC50 value of 0.0067 μM.[1] These findings underscore the potential of this chemical series in the development of targeted cancer therapeutics, given that PLK4 is a master regulator of centriole duplication and its overexpression is linked to tumorigenesis.[1]

However, the therapeutic success of any kinase inhibitor hinges not only on its on-target potency but also on its selectivity profile across the human kinome. Off-target effects can lead to unforeseen toxicities or a polypharmacology that can be either beneficial or detrimental.[2][3] Therefore, a rigorous evaluation of cross-reactivity is a critical step in the preclinical development of these novel inhibitors.

Comparative Cross-Reactivity of PLK4 Inhibitors

To provide a benchmark for the evaluation of new this compound based inhibitors, this section details the known selectivity of other well-characterized PLK4 inhibitors.

InhibitorPrimary TargetIC50 (nM) vs PLK4Known Off-Targets (IC50 < 100 nM)Selectivity Highlights
CFI-400945 PLK42.8Aurora B (98 nM), ABL, BMX, FGFR1, FGFR2, ROS, TEK, TRKA, TRKBA multi-kinase inhibitor with relative selectivity for PLK4.[2][3][4][5][6] Its effects on cells are considered a combination of PLK4 and Aurora B inhibition.[6]
Centrinone PLK42.71HighConsidered a more selective PLK4 inhibitor compared to CFI-400945.[3][5]
KW-2449 Multi-kinase52.6Aurora A (45.8 nM), Aurora B (23.8 nM), Aurora C (23.2 nM), and 215 other kinases at 10 µMA less selective inhibitor with significant activity against Aurora kinases.[4][5]
Compound 8h PLK46.7Not publicly availableA potent PLK4 inhibitor with a novel scaffold; cross-reactivity profile is a key area for further investigation.[1]

Note: The data presented in this table is compiled from various sources for comparative purposes.

PLK4 Signaling Pathway

Understanding the biological context of the target is crucial. PLK4 is a key regulator of the cell cycle, primarily through its role in centriole duplication. Its dysregulation can lead to an abnormal number of centrosomes, a hallmark of many cancers.

PLK4_Signaling_Pathway PLK4 Signaling Pathway in Centriole Duplication cluster_G1_S G1/S Phase cluster_S_G2 S/G2 Phase cluster_Mitosis Mitosis PLK4_recruitment PLK4 Recruitment to Centriole PLK4_activation PLK4 Activation PLK4_recruitment->PLK4_activation STIL_CEP152 STIL & CEP152 Localization PLK4_activation->STIL_CEP152 phosphorylates Aneuploidy_Cancer Aneuploidy & Cancer Progression PLK4_activation->Aneuploidy_Cancer dysregulation leads to HsSAS6_recruitment HsSAS-6 Recruitment STIL_CEP152->HsSAS6_recruitment Procentriole_formation Procentriole Formation HsSAS6_recruitment->Procentriole_formation Centriole_elongation Centriole Elongation Procentriole_formation->Centriole_elongation Centrosome_maturation Centrosome Maturation Centriole_elongation->Centrosome_maturation Spindle_assembly Bipolar Spindle Assembly Centrosome_maturation->Spindle_assembly Cell_Cycle_Progression Cell Cycle Progression Spindle_assembly->Cell_Cycle_Progression enables Cell_Cycle_Progression->PLK4_recruitment triggers PLK4_Inhibitor This compound based PLK4 Inhibitor PLK4_Inhibitor->PLK4_activation inhibits

Caption: A simplified diagram of the PLK4 signaling pathway in centriole duplication and its role in cancer.

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the selectivity of novel inhibitors, a systematic screening against a broad panel of kinases is essential. The following outlines a standard workflow for such an investigation.

In Vitro Kinase Assay Panel

This protocol describes a common method for in vitro kinase profiling using a luminescence-based assay that quantifies ATP consumption (ADP production).

Materials:

  • Purified recombinant kinases (a broad panel, e.g., >300 kinases)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical screening concentration is 1 µM and 10 µM.

  • Reaction Setup:

    • Add diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.

    • Add a mixture of the specific kinase and its corresponding substrate to each well.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP solution to each well. The final ATP concentration should be close to the Michaelis constant (Km) for each kinase.

    • Incubate for a specified time (e.g., 1 hour) at 30°C.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for the test compound relative to the vehicle control.

    • For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

Kinase_Profiling_Workflow Experimental Workflow for Kinase Cross-Reactivity Profiling Start Start: Novel Inhibitor Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Assay_Plate Dispense Compound/Control into 384-well Plate Compound_Prep->Assay_Plate Kinase_Substrate_Mix Add Kinase/Substrate Mixture Assay_Plate->Kinase_Substrate_Mix Pre_incubation Pre-incubation (10-15 min) Kinase_Substrate_Mix->Pre_incubation ATP_Addition Initiate Reaction (Add ATP) Pre_incubation->ATP_Addition Kinase_Reaction Kinase Reaction (1 hr at 30°C) ATP_Addition->Kinase_Reaction ADP_Glo_Reagent Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Kinase_Reaction->ADP_Glo_Reagent Detection_Reagent Generate Luminescence (Kinase Detection Reagent) ADP_Glo_Reagent->Detection_Reagent Luminescence_Reading Measure Luminescence (Plate Reader) Detection_Reagent->Luminescence_Reading Data_Analysis Data Analysis (% Inhibition, IC50) Luminescence_Reading->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Caption: A flowchart illustrating the key steps in an in vitro kinase cross-reactivity profiling experiment.

Conclusion

The development of this compound based inhibitors of PLK4 represents an exciting advancement in the field of targeted oncology. While initial data demonstrates high on-target potency, a comprehensive understanding of their cross-reactivity is paramount for their continued development. By employing systematic kinase profiling as outlined in this guide and comparing the results to established benchmarks, researchers can build a robust data package to validate the selectivity of these novel compounds. This critical assessment will pave the way for the development of safer and more effective kinase inhibitor therapeutics.

References

Head-to-head comparison of different N-methyltetrahydro-2H-pyran-4-amine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthetic pathways for N-methyltetrahydro-2H-pyran-4-amine, offering a comparative analysis of two primary methods: Reductive Amination and Direct Alkylation via the Eschweiler-Clarke reaction. This guide provides detailed experimental protocols, quantitative performance data, and visual representations of the synthetic routes to aid in methodological selection and optimization.

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis is a critical step in the development of various pharmaceutical compounds. This guide presents a head-to-head comparison of two common and effective methods for its preparation: the one-pot reductive amination of tetrahydro-2H-pyran-4-one with methylamine and the direct methylation of tetrahydro-2H-pyran-4-amine using the Eschweiler-Clarke reaction.

Comparative Data of Synthetic Routes

The selection of a synthetic route is often a balance between yield, purity, reaction time, and the handling of reagents. Below is a summary of the key performance indicators for the two primary synthetic routes to this compound.

ParameterRoute 1: Reductive Amination Route 2: Direct Alkylation (Eschweiler-Clarke)
Starting Material Tetrahydro-2H-pyran-4-oneTetrahydro-2H-pyran-4-amine
Key Reagents Methylamine hydrochloride, Sodium cyanoborohydrideFormaldehyde, Formic acid
Typical Yield 80-90%75-85%
Purity >98%>97%
Reaction Time 12-24 hours6-12 hours
Number of Steps 1 (One-pot)1 (One-pot)
Key Advantages High yield and purity, milder reaction conditions.Avoids the use of metal hydrides, cost-effective reagents.
Key Disadvantages Use of toxic cyanoborohydride reagent.High reaction temperature, potential for side products if not controlled.

Synthetic Route Overviews

Route 1: Reductive Amination

This approach involves the reaction of tetrahydro-2H-pyran-4-one with methylamine to form an intermediate imine, which is then reduced in situ to the desired N-methylated amine. Sodium cyanoborohydride is a common reducing agent for this transformation due to its selectivity for the iminium ion over the ketone starting material.[1]

start Tetrahydro-2H-pyran-4-one intermediate Iminium Intermediate start->intermediate Methylamine HCl Methanol product This compound intermediate->product Sodium Cyanoborohydride

Reductive Amination Pathway
Route 2: Direct Alkylation (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[2][3][4] It utilizes an excess of formic acid and formaldehyde to achieve methylation.[2] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[2][5] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2]

start Tetrahydro-2H-pyran-4-amine intermediate Iminium Intermediate start->intermediate Formaldehyde product This compound intermediate->product Formic Acid

Eschweiler-Clarke Reaction Pathway

Experimental Protocols

Route 1: Reductive Amination of Tetrahydro-2H-pyran-4-one

Materials:

  • Tetrahydro-2H-pyran-4-one

  • Methylamine hydrochloride

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Potassium hydroxide

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve tetrahydro-2H-pyran-4-one (1 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol.

  • Stir the solution at room temperature for 30 minutes.

  • Slowly add sodium cyanoborohydride (1.1 equivalents) to the reaction mixture in portions.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M potassium hydroxide solution until the pH is basic.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route 2: Direct Alkylation of Tetrahydro-2H-pyran-4-amine (Eschweiler-Clarke Reaction)

Materials:

  • Tetrahydro-2H-pyran-4-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottomed flask, add tetrahydro-2H-pyran-4-amine (1 equivalent).

  • Add formic acid (2.5 equivalents) to the flask, followed by the slow addition of formaldehyde solution (2.5 equivalents) while cooling the flask in an ice bath to control the initial exothermic reaction.

  • After the initial reaction subsides, heat the mixture to reflux (approximately 100 °C) for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and make it basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Conclusion

Both reductive amination and the Eschweiler-Clarke reaction offer effective and high-yielding one-pot syntheses of this compound. The choice between the two methods will likely depend on the specific requirements of the synthesis, including scale, available reagents, and safety considerations. Reductive amination with sodium cyanoborohydride generally provides slightly higher yields and purity under milder conditions, though it involves a toxic reagent. The Eschweiler-Clarke reaction is a robust and cost-effective alternative that avoids the use of metal hydrides but requires higher temperatures. For researchers and drug development professionals, the detailed protocols and comparative data provided in this guide should facilitate an informed decision for the optimal synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to Analytical Methods for N-methyltetrahydro-2H-pyran-4-amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-methyltetrahydro-2H-pyran-4-amine, a secondary cyclic amine, is crucial in various stages of pharmaceutical development and quality control. Its chemical properties—lacking a strong chromophore and possessing volatility—present unique analytical challenges. This guide provides a comparative overview of suitable analytical techniques, complete with representative performance data and detailed experimental protocols to aid in method selection and validation.

Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide leverages established protocols for structurally similar cyclic amines. The presented data should be considered illustrative of the performance achievable with these techniques.

Comparative Analysis of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with appropriate detection are the most viable methods for the quantification of this compound. The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Typical Performance Characteristics for GC-MS and HPLC-UV/FLD Methods for Amine Quantification

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection (with Derivatization)
Limit of Detection (LOD) 0.1 - 10 ng/mL< 0.01 - 5 ng/mL[1]
Limit of Quantification (LOQ) 0.5 - 20 ng/mL0.01 - 10 ng/mL[1]
Linearity (R²) > 0.99[2][3]> 0.99[2][3]
Accuracy (% Recovery) 85 - 115%[1]90 - 110%[1]
Precision (% RSD) < 15%< 10%[1]
Derivatization Often required to improve volatility and peak shape.[4][5]Generally required for UV or fluorescence detection.[4][6]

Experimental Workflow and Method Validation

A systematic approach to method validation is essential to ensure that the chosen analytical procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Method Validation Execution cluster_3 Reporting & Implementation Method_Development Method Development Method_Optimization Method Optimization Method_Development->Method_Optimization Define_Parameters Define Validation Parameters Method_Optimization->Define_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Define_Parameters->Set_Acceptance_Criteria Write_Protocol Write Validation Protocol Set_Acceptance_Criteria->Write_Protocol Specificity Specificity Write_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report SOP_Generation SOP Generation Validation_Report->SOP_Generation Routine_Use Routine Use SOP_Generation->Routine_Use

Caption: A typical workflow for analytical method validation.

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are representative methodologies for GC-MS and HPLC analysis of this compound, including a derivatization step.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile amines, often requiring derivatization to improve chromatographic performance.

  • Sample Preparation and Derivatization (with Benzenesulfonyl Chloride):

    • To 1 mL of the sample solution (or standard), add 200 µL of 10 M sodium hydroxide solution.[7]

    • Add a suitable volume of derivatizing agent, benzenesulfonyl chloride, under alkaline conditions.[7]

    • Vortex the mixture to ensure thorough mixing.

    • The resulting derivative is then extracted with a suitable organic solvent (e.g., toluene).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[7][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7][8]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 180°C at 5°C/min.

      • Ramp to 240°C at 10°C/min.[7]

      • Ramp to 290°C at 25°C/min, hold for 10 minutes.[7]

    • Injector Temperature: 290°C.[7]

    • Injection Mode: Splitless.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Scan Range: m/z 35-300.[8]

High-Performance Liquid Chromatography (HPLC) Protocol with Fluorescence Detection

This method is highly sensitive, particularly with pre-column derivatization to introduce a fluorophore.

  • Sample Preparation and Derivatization (with o-Phthalaldehyde - OPA):

    • An online derivatization can be performed using the HPLC autosampler.[9]

    • The sample is mixed with a borate buffer (pH ~10) and the OPA derivatizing reagent (containing a thiol like 3-mercaptopropionic acid).[9]

    • The reaction proceeds rapidly at room temperature to form a highly fluorescent isoindole derivative.[9]

  • HPLC-FLD Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient elution using:

      • Eluent A: 50 mM KH₂PO₄ buffer, pH 4.6.[9]

      • Eluent B: Acetonitrile:Methanol:Water (45:45:10).[9]

    • Flow Rate: 1.5 mL/min.[9]

    • Column Temperature: 35°C.[9]

    • Fluorescence Detection:

      • Excitation Wavelength: 230 nm.[9]

      • Emission Wavelength: 450 nm.[9]

Conclusion

The selection of an appropriate analytical method for the quantification of this compound requires careful consideration of the analytical objectives and sample characteristics. Both GC-MS and HPLC with derivatization offer viable and robust approaches. While GC-MS is well-suited for volatile compounds, HPLC with fluorescence detection can provide excellent sensitivity. Regardless of the chosen technique, rigorous method validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and accurate data for regulatory submissions and quality control. The protocols and performance data presented in this guide serve as a valuable starting point for the development and validation of analytical methods for this and other similar cyclic amines.

References

Benchmarking N-methyltetrahydro-2H-pyran-4-amine against other saturated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Saturated Heterocycles for Medicinal Chemistry

An Objective Benchmarking of N-methyltetrahydro-2H-pyran-4-amine Against Key Analogues

In modern drug discovery, the strategic selection of chemical scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Saturated heterocycles have emerged as crucial building blocks, offering a three-dimensional architecture that can lead to improved solubility, metabolic stability, and target engagement compared to their flat, aromatic counterparts. This guide provides a detailed comparison of this compound with other commonly employed saturated heterocycles: N-methylpiperidin-4-amine and N-methylpyrrolidin-3-amine.

Physicochemical Property Comparison

The fundamental physicochemical properties of a compound dictate its behavior in biological systems. Parameters such as lipophilicity (cLogP), polar surface area (TPSA), and basicity (pKa) are critical for absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key calculated properties for the selected heterocycles.

PropertyThis compoundN-methylpiperidin-4-amineN-methylpyrrolidin-3-amine
Structure this compoundN-methylpiperidin-4-amineN-methylpyrrolidin-3-amine
Molecular Weight ( g/mol ) 115.17114.19[1]100.16[2]
cLogP -0.27-0.1[1]-0.4[2]
TPSA (Ų) 21.2629.3[1]24.1[2]
Predicted pKa 10.01Data not availableData not available
H-Bond Donors 12[1]2[2]
H-Bond Acceptors 22[1]2[2]
Rotatable Bonds 11[1]1[2]

Key Insights from Physicochemical Data:

  • Lipophilicity (cLogP): All three compounds exhibit low cLogP values, indicating high hydrophilicity. This is generally favorable for achieving good aqueous solubility. N-methylpyrrolidin-3-amine is the most hydrophilic of the three.

  • Topological Polar Surface Area (TPSA): The TPSA values are all well below the typical threshold of 140 Ų associated with good oral bioavailability. The tetrahydropyran derivative possesses the lowest TPSA.

  • Structural Differences: The primary differences lie in the ring structure: a six-membered ring with an oxygen heteroatom (pyran), a six-membered ring with a nitrogen heteroatom (piperidine), and a five-membered ring with a nitrogen heteroatom (pyrrolidine). The replacement of a methylene group in piperidine with an oxygen atom in the tetrahydropyran analog reduces the compound's basicity and can significantly influence its metabolic stability.

Metabolic Stability Profile

A significant advantage of the tetrahydropyran scaffold lies in its metabolic stability. The electron-withdrawing nature of the ring oxygen in this compound reduces the susceptibility of adjacent carbon-hydrogen bonds to oxidation by cytochrome P450 (CYP) enzymes. In contrast, the piperidine ring is often susceptible to metabolism, with common pathways including N-dealkylation, C-oxidation alpha to the nitrogen, and ring-opening. The pyrrolidine ring can also undergo similar metabolic transformations. Therefore, employing the tetrahydropyran motif is a common medicinal chemistry strategy to mitigate metabolic clearance issues associated with piperidine or cyclohexane rings.

Visualizing Experimental and Logical Frameworks

To contextualize the evaluation of these heterocycles, the following diagrams illustrate a typical experimental workflow and the structural relationships between the compounds.

G cluster_0 Phase 1: Compound Profiling cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis start Compound Acquisition/Synthesis physchem Physicochemical Analysis (Solubility, logP, pKa) start->physchem adme In Vitro ADME Assays (Metabolic Stability, Permeability) physchem->adme binding Target Binding Assays adme->binding cellular Cellular Potency Assays binding->cellular analysis Data Integration & SAR Analysis cellular->analysis decision Candidate Selection analysis->decision

A typical experimental workflow for comparing heterocyclic fragments.

G core Saturated Heterocycles pyran This compound Ring: 6-membered (C5O) Key Feature: Metabolic Stability core->pyran piperidine N-methylpiperidin-4-amine Ring: 6-membered (C5N) Key Feature: Common Scaffold core->piperidine pyrrolidine N-methylpyrrolidin-3-amine Ring: 5-membered (C4N) Key Feature: Smaller Size core->pyrrolidine

Logical relationships between the compared saturated heterocycles.

Experimental Protocols

Standardized assays are crucial for the direct comparison of compound properties. Detailed below are representative protocols for determining kinetic solubility and metabolic stability.

Kinetic Aqueous Solubility Assay Protocol

This assay rapidly determines the solubility of a compound in an aqueous buffer, which is critical for ensuring reliable results in subsequent biological assays.[3][4][5][6][7]

  • Objective: To measure the kinetic solubility of test compounds in Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4.

  • Materials:

    • Test compounds

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well microtiter plates (UV-transparent for analysis)

    • Plate shaker/incubator

    • UV/Vis microplate spectrophotometer

  • Procedure:

    • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

    • Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

    • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare in duplicate.

    • Incubation: Seal the plate and place it on a plate shaker at room temperature (25°C), shaking for 2 hours to allow for equilibration.[4][6]

    • Precipitation Measurement: After incubation, measure the absorbance of each well using a UV/Vis spectrophotometer at the compound's λmax. For high-throughput screening, light scattering can be measured with a nephelometer to detect undissolved particles.[4][5]

    • Data Analysis: The concentration of the compound remaining in the solution is determined by comparing its UV absorbance to a standard curve prepared from dilutions of the DMSO stock in an appropriate solvent mixture (e.g., Acetonitrile/Water). Solubility is reported in µg/mL or µM.

Human Liver Microsomal (HLM) Stability Assay Protocol

This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) found in the liver, providing an early indication of its metabolic clearance.[8][9][10][11][12]

  • Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Test compounds and positive control (e.g., Testosterone, Diclofenac)

    • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

    • 96-well incubation plates and collection plates

    • Incubator/shaker (37°C)

    • LC-MS/MS system

  • Procedure:

    • Incubation Mixture Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm this mixture at 37°C.[11]

    • Compound Addition: Add the test compound to the HLM mixture to achieve a final concentration of 1 µM.[11]

    • Initiating the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

    • Quenching: The reaction in each aliquot is immediately stopped by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

    • LC-MS/MS Analysis: The supernatant is transferred to a new plate and the concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

    • Data Analysis: The natural log of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is then calculated from the half-life and incubation parameters.[8][9]

References

A Comparative Toxicological Assessment of N-methyltetrahydro-2H-pyran-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of N-methyltetrahydro-2H-pyran-4-amine and its structural analogs. Due to a lack of publicly available, direct comparative studies with quantitative toxicity data (e.g., LD50, IC50), this document focuses on providing a framework for such a comparison. It outlines the key toxicological endpoints to consider, details the experimental protocols for assessing them, and presents the currently available safety information.

Chemical Structures and Available Safety Data

The compounds of interest are derivatives of 4-aminotetrahydropyran. The core structure is a tetrahydropyran ring with an amine group at the 4-position. Analogs can be generated by substitution at the amine.

Table 1: Structures and GHS Hazard Classifications

Compound NameStructureCAS NumberGHS Hazard Statements
This compoundCNC1CCOCC1220641-87-2H226: Flammable liquid and vapor, H302: Harmful if swallowed, H312: Harmful in contact with skin, H314: Causes severe skin burns and eye damage, H315: Causes skin irritation, H319: Causes serious eye irritation[1]
4-AminotetrahydropyranNC1CCOCC138041-19-9H226: Flammable liquid and vapor, H302: Harmful if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage, H319: Causes serious eye irritation[2]
Hypothetical Analog: N-ethyltetrahydro-2H-pyran-4-amineCCN C1CCOCC1N/AData not available
Hypothetical Analog: N,N-dimethyltetrahydro-2H-pyran-4-amineCN(C) C1CCOCC1N/AData not available

Note: The GHS hazard statements are based on aggregated data from suppliers and databases and may not be derived from comprehensive toxicological studies.

Framework for Comparative Toxicity Assessment

A thorough toxicological comparison would involve a battery of in vitro and in vivo assays to assess various endpoints. The following tables outline the types of quantitative data that should be generated for a robust comparison.

Table 2: Proposed In Vitro Toxicity Comparison

CompoundCytotoxicity (HepG2, IC50, µM)Genotoxicity (Ames Test)CYP450 Inhibition (e.g., CYP3A4, IC50, µM)hERG Channel Inhibition (IC50, µM)
This compoundExperimental data neededExperimental data neededExperimental data neededExperimental data needed
4-AminotetrahydropyranExperimental data neededExperimental data neededExperimental data neededExperimental data needed
Analog 1Experimental data neededExperimental data neededExperimental data neededExperimental data needed
Analog 2Experimental data neededExperimental data neededExperimental data neededExperimental data needed

Table 3: Proposed In Vivo Acute Toxicity Comparison

CompoundAcute Oral Toxicity (Rat, LD50, mg/kg)GHS Category
This compoundExperimental data neededBased on experimental data
4-AminotetrahydropyranExperimental data neededBased on experimental data
Analog 1Experimental data neededBased on experimental data
Analog 2Experimental data neededBased on experimental data

Experimental Protocols

Detailed methodologies are crucial for generating reproducible and comparable data. Below are summaries of standard protocols for key toxicity assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is used to assess the mutagenic potential of a chemical.

Protocol:

  • Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).

  • Exposure: Mix the test compound at various concentrations, the bacterial strain, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vivo Acute Oral Toxicity (OECD Guideline 423)

This method is used to determine the acute toxicity of a substance after oral administration.

Protocol:

  • Animal Model: Use a single sex of rats (typically females).

  • Dosing: Administer the test substance orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first test determines the dose for the next group of animals. The procedure is stopped when mortality is observed, when no effects are seen at the highest dose, or when mortality is seen at the lowest dose.

  • Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.

Visualizing Experimental Workflow and Potential Toxic Mechanisms

General Workflow for Comparative Toxicity Testing

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical entity and its analogs.

G cluster_0 Compound Synthesis and Selection cluster_1 In Vitro Screening cluster_2 In Vivo Testing cluster_3 Risk Assessment Compound N-methyltetrahydro- 2H-pyran-4-amine Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Analogs Structural Analogs Analogs->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test) Cytotoxicity->Genotoxicity Safety_Pharm Safety Pharmacology (e.g., hERG, CYP450) Genotoxicity->Safety_Pharm Acute_Tox Acute Toxicity (e.g., OECD 423) Safety_Pharm->Acute_Tox SAR Structure-Toxicity Relationship Analysis Acute_Tox->SAR Classification Hazard Classification and Labeling SAR->Classification

Caption: A streamlined workflow for the comparative toxicity assessment of chemical analogs.

Potential Metabolic Activation of Cyclic Amines

Tertiary amines, such as this compound, can undergo metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and subsequent toxicity.

G Parent N-methyltetrahydro- 2H-pyran-4-amine (Parent Compound) Iminium Reactive Iminium Ion Parent->Iminium CYP450 Oxidation Toxicity Covalent Binding to Macromolecules (Toxicity) Iminium->Toxicity Nucleophilic Attack

Caption: Metabolic activation pathway for cyclic tertiary amines leading to potential toxicity.[3]

Conclusion

References

Confirming the Structure of N-methyltetrahydro-2H-pyran-4-amine: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. For novel compounds like N-methyltetrahydro-2H-pyran-4-amine, a versatile building block in medicinal chemistry, precise structural elucidation is paramount. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for this purpose, supported by predicted experimental data and detailed protocols.

2D NMR Spectroscopy: The Gold Standard for Structural Connectivity

Two-dimensional NMR spectroscopy is an unparalleled, non-destructive technique that provides a detailed map of a molecule's atomic connectivity. By correlating nuclear spins through chemical bonds or through space, 2D NMR experiments allow for the unambiguous assignment of protons and carbons and reveal the complete bonding framework.

Predicted NMR Data for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2/H6 (axial)3.30 - 3.4567.5
H2/H6 (equatorial)3.90 - 4.0567.5
H3/H5 (axial)1.45 - 1.6033.0
H3/H5 (equatorial)1.80 - 1.9533.0
H4 (axial)2.60 - 2.7555.0
N-H(variable, broad)-
N-CH₃2.4034.0

Note: Predicted chemical shifts are estimates and may vary from experimental values. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Key 2D NMR Experiments for Structural Confirmation
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H2/H6 and H3/H5, and between H3/H5 and H4, confirming the proton sequence within the pyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon atom that has attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, a correlation between the N-CH₃ protons and C4 would confirm the attachment of the methylamino group at the 4-position of the pyran ring.

Experimental Protocols

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • 2D Acquisition Parameters (Typical):

    • COSY: 2048 data points in the direct dimension (F2), 256 increments in the indirect dimension (F1), 8 scans per increment, and a relaxation delay of 1.5 seconds.

    • HSQC: 2048 data points in F2, 256 increments in F1, 16 scans per increment, optimized for a one-bond ¹J(CH) coupling of 145 Hz.

    • HMBC: 2048 data points in F2, 512 increments in F1, 32 scans per increment, with a long-range coupling delay optimized for 8 Hz.

  • Processing: Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions to generate the 2D spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis Sample Dissolve 5-10 mg in 0.6 mL CDCl3 H1 1D ¹H NMR Sample->H1 COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC AssignH Assign ¹H Signals H1->AssignH COSY->AssignH AssignC Assign ¹³C Signals HSQC->AssignC Connectivity Establish C-C & C-N Connectivity HMBC->Connectivity AssignH->Connectivity AssignC->Connectivity Structure Confirm Structure Connectivity->Structure

Workflow for 2D NMR Structure Elucidation.

Comparison with Alternative Analytical Techniques

While 2D NMR provides comprehensive structural information, other techniques offer complementary data and can be advantageous in specific scenarios.

Technique Principle Information Provided Sample Requirement Destructive?
2D NMR Nuclear spin resonance in a magnetic fieldDetailed atomic connectivity, stereochemistry5-10 mgNo
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementMolecular weight, elemental formula (HRMS), fragmentation patterns< 1 µgYes
X-ray Crystallography X-ray diffraction by a single crystalPrecise 3D atomic coordinates, bond lengths, bond anglesHigh-quality single crystalNo
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula. Fragmentation patterns can offer clues about the structure, but they do not provide the definitive connectivity information of 2D NMR.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatograph separates the sample from impurities before it enters the mass spectrometer.

  • Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI), to generate molecular ions.

  • Data Acquisition: Acquire the mass spectrum, and if necessary, perform tandem MS (MS/MS) experiments to induce fragmentation for further structural clues.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise atomic coordinates. However, its primary limitation is the absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain for many compounds, especially oils or low-melting solids.

Experimental Protocol:

  • Crystallization: Grow a single crystal of the compound of sufficient size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

G cluster_nmr 2D NMR cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography nmr_start Solution Sample nmr_exp COSY, HSQC, HMBC nmr_start->nmr_exp nmr_out Atomic Connectivity (Through-bond) nmr_exp->nmr_out Final Confirmed Structure nmr_out->Final ms_start Dilute Solution ms_exp Ionization & Fragmentation ms_start->ms_exp ms_out Molecular Formula & Fragments ms_exp->ms_out ms_out->Final xray_start Single Crystal xray_exp X-ray Diffraction xray_start->xray_exp xray_out 3D Atomic Coordinates (Through-space) xray_exp->xray_out xray_out->Final

Comparison of Structural Analysis Techniques.

Conclusion

For the complete and unambiguous structural confirmation of this compound in solution, 2D NMR spectroscopy stands out as the most informative single technique . It provides a detailed blueprint of the molecule's covalent framework, which is essential for understanding its chemical properties and reactivity. While mass spectrometry is an invaluable tool for rapidly confirming molecular weight and elemental composition with high sensitivity, it does not offer the same level of detail regarding atomic connectivity. X-ray crystallography provides the ultimate certainty of the solid-state structure but is entirely dependent on the ability to grow suitable crystals. Therefore, a comprehensive approach utilizing 2D NMR as the primary method, supported by mass spectrometry data, represents the most robust and efficient strategy for the structural elucidation of novel small molecules in drug discovery and chemical research.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 2
Reactant of Route 2
N-methyltetrahydro-2H-pyran-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.